Technical Documentation Center

N-cyclohexyl-1-phenylmethanesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-cyclohexyl-1-phenylmethanesulfonamide
  • CAS: 71491-96-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-cyclohexyl-1-phenylmethanesulfonamide

This guide provides a comprehensive overview of a proposed synthetic pathway for N-cyclohexyl-1-phenylmethanesulfonamide, a molecule of interest for researchers and professionals in drug development. The synthesis is pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a proposed synthetic pathway for N-cyclohexyl-1-phenylmethanesulfonamide, a molecule of interest for researchers and professionals in drug development. The synthesis is predicated on well-established principles of organic chemistry, specifically the reaction between a sulfonyl chloride and a primary amine.

I. Introduction and Retrosynthetic Analysis

N-cyclohexyl-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a cyclohexyl group attached to the nitrogen atom and a benzyl group attached to the sulfur atom. The core of this molecule is the sulfonamide linkage (R-SO₂-NH-R'), a common functional group in many pharmaceutical agents.

A logical retrosynthetic disconnection of the target molecule breaks the sulfur-nitrogen bond, leading to two key starting materials: phenylmethanesulfonyl chloride and cyclohexylamine. This approach is based on the well-documented reactivity of sulfonyl chlorides with primary amines to form N-substituted sulfonamides.

G target N-cyclohexyl-1-phenylmethanesulfonamide intermediates Phenylmethanesulfonyl Chloride + Cyclohexylamine target->intermediates Sulfonamide Formation starting_materials Phenylmethanesulfonic Acid + Chlorinating Agent | Cyclohexanone + Ammonia/H2 intermediates->starting_materials Synthesis of Precursors

Caption: Retrosynthetic analysis of N-cyclohexyl-1-phenylmethanesulfonamide.

II. Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

  • Synthesis of Phenylmethanesulfonyl Chloride: This key intermediate is not always commercially available and may need to be synthesized. The typical preparation involves the chlorination of phenylmethanesulfonic acid or its sodium salt.[1] Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]

  • Sulfonamide Bond Formation: The core of the synthesis involves the reaction of phenylmethanesulfonyl chloride with cyclohexylamine. This is a nucleophilic acyl substitution-type reaction where the nitrogen atom of cyclohexylamine attacks the electrophilic sulfur atom of the sulfonyl chloride.[2] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.[2][3][4]

G cluster_step1 Step 1: Synthesis of Phenylmethanesulfonyl Chloride cluster_step2 Step 2: Sulfonamide Formation Phenylmethanesulfonic Acid Phenylmethanesulfonic Acid Phenylmethanesulfonyl Chloride Phenylmethanesulfonyl Chloride Phenylmethanesulfonic Acid->Phenylmethanesulfonyl Chloride SOCl₂ or PCl₅ Phenylmethanesulfonyl ChlorideCyclohexylamine Phenylmethanesulfonyl ChlorideCyclohexylamine N-cyclohexyl-1-phenylmethanesulfonamide N-cyclohexyl-1-phenylmethanesulfonamide Phenylmethanesulfonyl ChlorideCyclohexylamine->N-cyclohexyl-1-phenylmethanesulfonamide Pyridine or Triethylamine

Caption: Proposed two-step synthesis of N-cyclohexyl-1-phenylmethanesulfonamide.

III. Detailed Experimental Protocols

A. Synthesis of Phenylmethanesulfonyl Chloride

  • Materials:

    • Sodium phenylmethanesulfonate

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend sodium phenylmethanesulfonate (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension via the dropping funnel at 0 °C (ice bath).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench with ice-water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude phenylmethanesulfonyl chloride, which can be purified by recrystallization or column chromatography.

B. Synthesis of N-cyclohexyl-1-phenylmethanesulfonamide

  • Materials:

    • Phenylmethanesulfonyl chloride

    • Cyclohexylamine

    • Pyridine or Triethylamine

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask, dissolve cyclohexylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of phenylmethanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution, maintaining the temperature below 5 °C.[3]

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.[3]

    • Monitor the reaction by TLC.

    • Once complete, dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-cyclohexyl-1-phenylmethanesulfonamide.

IV. Quantitative Data Summary

ParameterValueReference
Reactants
Phenylmethanesulfonyl Chloride1.1 equivalents[3]
Cyclohexylamine1.0 equivalent[3]
Pyridine/Triethylamine1.2 equivalents[3]
Reaction Conditions
SolventDichloromethane[3]
Temperature0 °C to room temperature[3]
Reaction Time~2-6 hours[3]
Product Characteristics
AppearanceExpected to be a solid
Molecular Weight269.4 g/mol
Melting PointTo be determined experimentally
Yield and Purity
Expected Yield>80% (based on similar reactions)
PurityTo be determined by analytical techniques

V. Causality and Experimental Choices

  • Choice of Base: A non-nucleophilic organic base like pyridine or triethylamine is crucial.[4] These bases effectively neutralize the HCl generated during the reaction without competing with the primary amine as a nucleophile.[4]

  • Solvent Selection: Dichloromethane is a common solvent for this type of reaction due to its good solubility for the reactants and its inertness under the reaction conditions.[4]

  • Temperature Control: The initial dropwise addition of the sulfonyl chloride at 0 °C is important to control the exothermic nature of the reaction and minimize potential side reactions.[3]

  • Work-up Procedure: The aqueous work-up with dilute acid and base is designed to remove unreacted starting materials and the pyridinium or triethylammonium salt byproduct.

VI. Trustworthiness and Self-Validation

The described protocol is based on well-established and frequently published methods for sulfonamide synthesis.[2][3][4] The progress of the reaction can be reliably monitored by TLC, and the final product can be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.

VII. References

  • Vertex AI Search. (n.d.). phenylmethanesulfonyl chloride 1939-99-7 wiki. Retrieved from

  • Benchchem. (n.d.). Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Phenylmethanesulfonamide Reactions. Retrieved from

  • King, J. F., & Durst, T. (1966). THE REACTION OF PHENYLMETHANESULFONYL CHLORIDE WITH TERTIARY AMINES: FORMATION OF GEOMETRICAL ISOMERS ABOUT A CARBON–SULFUR DO. Canadian Journal of Chemistry, 44(7), 819-828. Retrieved from

  • Ottokemi. (n.d.). Phenylmethanesulphonyl chloride, 99% 1939-99-7 India. Retrieved from

  • Sigma-Aldrich. (n.d.). Phenylmethanesulfonyl chloride 98 1939-99-7. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to N-cyclohexyl-1-phenylmethanesulfonamide: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of N-cyclohexyl-1-phenylmethanesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and organic synthesis. As direct experim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-cyclohexyl-1-phenylmethanesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and organic synthesis. As direct experimental data for this specific molecule is not extensively available in public literature, this document serves as a foundational resource for researchers. It outlines a robust synthetic protocol based on established chemical principles, details comprehensive analytical methodologies for its characterization, and explores its potential therapeutic applications based on the well-documented biological activities of the sulfonamide scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and evaluate N-cyclohexyl-1-phenylmethanesulfonamide for novel applications.

Introduction and Molecular Overview

N-cyclohexyl-1-phenylmethanesulfonamide belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The title compound incorporates a phenylmethanesulfonyl moiety and a cyclohexyl group attached to the sulfonamide nitrogen. This unique combination of a flexible benzyl group and a lipophilic cyclohexyl ring suggests potential for interesting pharmacological profiles and makes it a compelling target for synthesis and biological evaluation.

The structure of N-cyclohexyl-1-phenylmethanesulfonamide is predicted to be as follows:

Chemical Structure:

Caption: 2D structure of N-cyclohexyl-1-phenylmethanesulfonamide.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of N-cyclohexyl-1-phenylmethanesulfonamide. These values are calculated based on its chemical structure and are provided as a guide for experimental work.

PropertyPredicted Value
Molecular Formula C₁₃H₁₉NO₂S
Molecular Weight 253.36 g/mol
Appearance Likely a white to off-white solid
Melting Point Expected to be a solid with a distinct melting point, influenced by crystalline packing.
Solubility Predicted to be soluble in organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents. Low solubility in water is expected.
logP (Octanol/Water Partition Coefficient) Estimated to be in the range of 2.5 - 3.5, indicating moderate lipophilicity.

Synthesis of N-cyclohexyl-1-phenylmethanesulfonamide

The most direct and reliable method for the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide is the nucleophilic substitution reaction between phenylmethanesulfonyl chloride and cyclohexylamine.[4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

G cluster_3 N-cyclohexyl-1-phenylmethanesulfonamide cluster_4 Byproduct start1 C₆H₅CH₂SO₂Cl product C₆H₅CH₂SO₂NHC₆H₁₁ start1->product start2 C₆H₁₁NH₂ start2->product reagent (C₂H₅)₃N byproduct (C₂H₅)₃N·HCl

Sources

Foundational

An In-depth Technical Guide to N-cyclohexyl-1-phenylmethanesulfonamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-cyclohexyl-1-phenylmethanesulfonamide, a sulfonamide derivative of sig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-cyclohexyl-1-phenylmethanesulfonamide, a sulfonamide derivative of significant interest in organic synthesis and medicinal chemistry. While a specific CAS number for this compound is not prominently cataloged, this document elucidates its structural characteristics, predicted physicochemical properties, and detailed synthetic methodologies based on established chemical principles and analogous compounds. Furthermore, this guide explores the potential biological activities and applications of N-cyclohexyl-1-phenylmethanesulfonamide, drawing parallels with structurally related sulfonamides. The synthesis protocols are presented with a rationale for experimental choices, and the guide includes visual representations of reaction workflows to enhance understanding. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel sulfonamide-based compounds.

Introduction and Structural Elucidation

N-cyclohexyl-1-phenylmethanesulfonamide belongs to the class of organic compounds known as sulfonamides. The core of this molecule is the sulfonamide functional group (-SO₂N-), which is a cornerstone in medicinal chemistry, famously associated with the first antimicrobial drugs. The structure of N-cyclohexyl-1-phenylmethanesulfonamide is characterized by a cyclohexyl group attached to the nitrogen atom of the sulfonamide, and a phenylmethyl (benzyl) group attached to the sulfur atom.

The nomenclature "1-phenylmethanesulfonamide" specifies a methane sulfonamide with a phenyl substituent at the "1" or "alpha" position of the methyl group. An alternative and equally valid name is N-cyclohexyl-α-toluenesulfonamide . This distinguishes it from its more commonly documented isomer, N-cyclohexyl-p-toluenesulfonamide, where the methyl group is on the phenyl ring in the para position.

The presence of both a lipophilic cyclohexyl ring and a phenyl group suggests that this molecule may have interesting solubility and biological interaction profiles. The sulfonamide linkage provides a polar, hydrogen-bond accepting and donating center, which is crucial for many biological activities.

Physicochemical Properties: A Comparative Analysis

PropertyPredicted Value for N-cyclohexyl-1-phenylmethanesulfonamideReported Value for N-Cyclohexyl-p-toluenesulfonamideReference
Molecular Formula C₁₃H₁₉NO₂SC₁₃H₁₉NO₂S[2][3][4]
Molecular Weight 253.36 g/mol 253.36 g/mol [2][3][4]
Appearance Likely a white to off-white crystalline solidWhite to yellow powder or crystals
Melting Point Predicted to be in a similar range to the p-isomer84-85 °C[1]
Solubility Expected to be soluble in organic solvents like dichloromethane, and alcohols; sparingly soluble in water.Soluble in organic solvents.
pKa (Sulfonamide N-H) Estimated to be around 10-11, similar to other N-alkyl sulfonamides.Not specified, but generally weakly acidic.[5]

The key structural difference, the placement of the methylene bridge between the phenyl ring and the sulfonyl group, is expected to influence the molecule's conformational flexibility and its electronic properties, which in turn could affect its biological activity.

Synthesis of N-cyclohexyl-1-phenylmethanesulfonamide

The synthesis of N-cyclohexyl-1-phenylmethanesulfonamide can be logically approached through established methods for sulfonamide formation. The most direct and widely applicable method involves the reaction of a sulfonyl chloride with a primary amine.

Primary Synthetic Route: From α-Toluenesulfonyl Chloride

This method is the most conventional approach for preparing N-substituted sulfonamides and offers high yields and purity.[6] The reaction proceeds via a nucleophilic attack of the cyclohexylamine on the electrophilic sulfur atom of α-toluenesulfonyl chloride.

Experimental Protocol:

  • Reaction Setup: To a solution of cyclohexylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) in a round-bottom flask equipped with a magnetic stirrer, add a tertiary amine base such as triethylamine or pyridine (1.2 equivalents). The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of α-toluenesulfonyl chloride (1.05 equivalents) in the same solvent to the cooled amine solution. The exothermic nature of the reaction necessitates slow addition and cooling to prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. If dichloromethane was used as the solvent, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. This washing sequence removes unreacted amine, base, and any remaining acidic or basic impurities.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude N-cyclohexyl-1-phenylmethanesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane is a good choice due to its inertness and ability to dissolve both reactants. Pyridine can act as both a solvent and a base.

  • Base: The use of a non-nucleophilic base like triethylamine or pyridine is essential to prevent it from competing with the cyclohexylamine in reacting with the sulfonyl chloride.

  • Temperature Control: Maintaining a low initial temperature minimizes the formation of side products and allows for better control over the reaction rate.

Diagram of Synthetic Workflow:

G reagents Cyclohexylamine + α-Toluenesulfonyl Chloride + Base solvent Dichloromethane or Pyridine reagents->solvent Dissolve reaction Reaction at 0°C to Room Temperature solvent->reaction workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) reaction->workup Quench isolation Drying and Solvent Evaporation workup->isolation purification Recrystallization or Column Chromatography isolation->purification product Pure N-cyclohexyl-1-phenylmethanesulfonamide purification->product

Caption: General workflow for the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide.

Alternative Synthetic Route: From α-Toluenesulfonic Acid

A more environmentally benign approach involves the direct condensation of α-toluenesulfonic acid with cyclohexylamine.[7][8][9] This method avoids the use of a sulfonyl chloride, which can be moisture-sensitive and corrosive. However, it often requires a catalyst and a means to remove the water byproduct to drive the reaction to completion.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine α-toluenesulfonic acid (1.0 equivalent), cyclohexylamine (1.2-1.5 equivalents), and a suitable catalyst (e.g., a boronic acid or a Lewis acid) in a solvent that forms an azeotrope with water, such as toluene.

  • Dehydration: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the sulfonamide.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete when no more water is collected in the Dean-Stark trap.

  • Work-up and Purification: After cooling, the reaction mixture is worked up similarly to the sulfonyl chloride method, involving washing with acidic and basic solutions, followed by drying and evaporation of the solvent. Purification is achieved through recrystallization or column chromatography.

Potential Biological Activities and Applications

The sulfonamide functional group is a well-established pharmacophore with a broad range of biological activities.[5][10] N-cyclohexyl sulfonamide derivatives have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[11][12]

  • Antimicrobial Activity: Many sulfonamides exert their antimicrobial effect by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The structural features of N-cyclohexyl-1-phenylmethanesulfonamide make it a candidate for evaluation as an antimicrobial agent. A comparative study has shown that α-toluenesulfonamides can exhibit potent antibacterial activity, in some cases greater than their p-toluenesulfonamide counterparts.[13]

  • Anticancer Activity: Certain sulfonamides have shown efficacy as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in many tumors.

  • Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and can be incorporated into molecules designed to inhibit metalloenzymes.

  • Agrochemicals: N-cyclohexyl sulfonamide derivatives have been explored as potential antimicrobial agents in agriculture for crop protection.[11]

The combination of the flexible benzyl group and the bulky, lipophilic cyclohexyl group could lead to specific interactions with biological targets, making N-cyclohexyl-1-phenylmethanesulfonamide a molecule of interest for screening in various biological assays.

Diagram of Potential Biological Interactions:

G compound N-cyclohexyl-1-phenylmethanesulfonamide - Cyclohexyl Group (Lipophilic Interactions) - Phenyl Group (π-stacking) - Sulfonamide (H-bonding, Metal Chelation) target Biological Target - Hydrophobic Pocket - Aromatic Residues - Active Site Metal Ion compound->target Binds to effect Biological Effect (e.g., Enzyme Inhibition, Antimicrobial Activity) target->effect Leads to

Caption: Putative interactions of N-cyclohexyl-1-phenylmethanesulfonamide with a biological target.

Conclusion

N-cyclohexyl-1-phenylmethanesulfonamide represents an intriguing yet underexplored member of the sulfonamide family. This technical guide has provided a detailed framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogs. The synthetic protocols outlined herein are robust and adaptable, providing a clear path for researchers to access this compound for further investigation. The potential for diverse biological activity, suggested by the activities of related N-cyclohexyl and α-toluenesulfonamides, warrants its inclusion in future drug discovery and development programs. This guide serves as a valuable resource to stimulate and support such endeavors.

References

  • Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. Pest Manag Sci. 2022 Apr;78(4):1438-1447. Available from: [Link]

  • Arshad, M. et al. N-Cyclohexyl-N-propylbenzenesulfonamide. Acta Crystallogr Sect E Struct Rep Online. 2009; 65(Pt 12): o3165. Available from: [Link]

  • Akinboye, S. D. et al. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. Trop J Pharm Res. 2015; 14(4): 677-684. Available from: [Link]

  • Global Substance Registration System. N-CYCLOHEXYL-P-TOLUENESULFONAMIDE. Available from: [Link]

  • Google Patents. Method for preparing N-alkyl-p-toluenesulfonamide. (CN104892470A).
  • Google Patents. Method of synthesis of N-alkyl p-toluene sulfonamide. (CN106565549A).
  • Synthesis of N-aryl substituted p-toluenesulphonamides via nickel catalyzed amidation reaction and their antibacterial, antifungal and antioxidant activities evaluation. Pak J Pharm Sci. 2018 Jul;31(4):1209-1216. Available from: [Link]

  • Khan, S. A. Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. 2005; 67(2): 151-159. Available from: [Link]

  • ResearchGate. Biological activities of sulfonamides. (2016). Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to N-cyclohexyl-1-phenylmethanesulfonamide: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of N-cyclohexyl-1-phenylmethanesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and drug development. Although a less-do...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-cyclohexyl-1-phenylmethanesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and drug development. Although a less-documented compound, its structural motifs—a flexible phenylmethanesulfonyl group and a lipophilic cyclohexyl moiety—suggest a potential for diverse biological activities. This document outlines a robust synthetic protocol, detailed characterization methodologies, and a discussion of its potential applications, grounded in established chemical principles and analogous structures. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a foundational understanding of this promising molecule.

Introduction: The Scientific Rationale

Sulfonamides represent a cornerstone of modern medicinal chemistry, with a broad spectrum of applications ranging from antibacterial agents to diuretics and anticonvulsants.[1] The N-cyclohexyl-1-phenylmethanesulfonamide molecule combines the well-established pharmacophore of the sulfonamide group with a unique combination of a benzyl-like substituent on the sulfur atom and a cyclohexyl group on the nitrogen. This amalgamation of structural features presents an intriguing scaffold for exploring new chemical space in drug discovery.

The phenylmethanesulfonyl moiety provides a degree of conformational flexibility not present in simple arylsulfonamides, while the cyclohexyl group can enhance lipophilicity, potentially improving membrane permeability and metabolic stability. These characteristics make N-cyclohexyl-1-phenylmethanesulfonamide a compelling target for synthesis and biological evaluation.

Physicochemical Properties of N-cyclohexyl-1-phenylmethanesulfonamide

PropertyPredicted Value/InformationSource
Molecular Formula C₁₃H₁₉NO₂S-
Molecular Weight 253.36 g/mol -
Appearance Likely a white to off-white crystalline solidInferred from similar sulfonamides
Solubility Expected to be soluble in a range of organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water.Inferred from general sulfonamide properties
Melting Point Expected to be a solid with a defined melting point.

Synthesis of N-cyclohexyl-1-phenylmethanesulfonamide: A Step-by-Step Protocol

The most direct and established method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] In this case, N-cyclohexyl-1-phenylmethanesulfonamide can be synthesized by reacting phenylmethanesulfonyl chloride with cyclohexylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Reactant Properties

A thorough understanding of the starting materials is critical for a successful and safe synthesis.

ReactantCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Phenylmethanesulfonyl chloride 1939-99-7C₇H₇ClO₂S190.65White crystalline solid, moisture-sensitive, corrosive. Melting point: 92-94 °C.[4]
Cyclohexylamine 108-91-8C₆H₁₃N99.17Colorless to yellowish liquid, strong fishy odor, miscible with water, weak base. Boiling point: 134.5 °C.[5][6]
Synthetic Workflow

Synthesis_Workflow Reactants Phenylmethanesulfonyl Chloride + Cyclohexylamine + Base (e.g., Triethylamine) Reaction Reaction at 0 °C to Room Temp Reactants->Reaction In Solvent Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Workup (HCl wash, NaHCO₃ wash, Brine wash) Reaction->Workup Drying Drying over Na₂SO₄ Workup->Drying Purification Purification (Recrystallization or Column Chromatography) Drying->Purification Product N-cyclohexyl-1-phenylmethanesulfonamide Purification->Product

Caption: Synthetic workflow for N-cyclohexyl-1-phenylmethanesulfonamide.

Detailed Experimental Protocol

Materials:

  • Phenylmethanesulfonyl chloride (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • Triethylamine (1.5 eq) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylmethanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

    • Causality: Anhydrous conditions are crucial as sulfonyl chlorides can hydrolyze in the presence of water.[4] An inert atmosphere prevents side reactions with atmospheric moisture.

  • Addition of Amine and Base: Cool the solution to 0 °C using an ice bath. To this stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of cyclohexylamine (1.1 eq).

    • Causality: The reaction is exothermic, and initial cooling helps to control the reaction rate. A slight excess of the amine ensures the complete consumption of the sulfonyl chloride. The base (triethylamine) is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.[3]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the starting materials (phenylmethanesulfonyl chloride and cyclohexylamine) and the appearance of a new, typically less polar, product spot on the TLC plate indicates the progression of the reaction.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The HCl wash removes excess triethylamine and any unreacted cyclohexylamine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes residual water from the organic layer.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

    • Self-Validation: The purity of the final product should be assessed by analytical techniques such as NMR spectroscopy and mass spectrometry. A sharp melting point is also indicative of high purity.

Molecular Structure and Characterization

The definitive confirmation of the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide requires thorough spectroscopic analysis.

Molecular Structure Diagram

Sources

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Cyclohexyl-1-phenylmethanesulfonamide: Synthesis, Properties, and Therapeutic Potential This guide provides a comprehensive overview of N-cyclohexyl-1-phenylmethanesulfonamide, a sulfonam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-Cyclohexyl-1-phenylmethanesulfonamide: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive overview of N-cyclohexyl-1-phenylmethanesulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry. We will delve into its chemical identity, a detailed synthesis protocol, and the scientific rationale for its structural design, drawing upon the established roles of its constituent moieties in drug development.

Chemical Identity and Properties

The topic of this guide is the chemical compound N-cyclohexyl-1-phenylmethanesulfonamide .

IUPAC Name and Chemical Structure

According to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is N-cyclohexyl-1-phenylmethanesulfonamide .[1][2][3] The name is derived as follows:

  • The parent functional group is a sulfonamide.

  • The sulfonamide is derived from phenylmethanesulfonic acid.

  • A cyclohexyl group is substituted on the nitrogen atom of the sulfonamide.

The chemical structure is as follows:

Caption: Chemical structure of N-cyclohexyl-1-phenylmethanesulfonamide.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the starting materials and the theoretical properties of the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Phenylmethanesulfonyl chlorideC₇H₇ClO₂S190.65Solid
CyclohexylamineC₆H₁₃N99.17Liquid
N-cyclohexyl-1-phenylmethanesulfonamideC₁₃H₁₉NO₂S253.36Solid (predicted)

Synthesis of N-cyclohexyl-1-phenylmethanesulfonamide

The most direct and common method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] In this case, N-cyclohexyl-1-phenylmethanesulfonamide can be synthesized by the reaction of phenylmethanesulfonyl chloride with cyclohexylamine in the presence of a base.

Reaction Scheme

reactant1 Phenylmethanesulfonyl chloride product N-cyclohexyl-1-phenylmethanesulfonamide reactant1->product Reaction byproduct Base hydrochloride reactant1->byproduct Reaction + + reactant1->+ Reaction reactant2 Cyclohexylamine reactant2->product Reaction reactant2->byproduct Reaction reactant2->+ Reaction base Base (e.g., Pyridine) base->product Reaction base->byproduct Reaction base->+ Reaction +->product Reaction +->byproduct Reaction +->+ Reaction

Caption: General reaction scheme for the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide.

Experimental Protocol

This protocol describes a general procedure for the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide.

Materials:

  • Phenylmethanesulfonyl chloride

  • Cyclohexylamine

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion.

  • Addition of Sulfonyl Chloride: Slowly add a solution of phenylmethanesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the cooled amine solution. The slow addition helps to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-cyclohexyl-1-phenylmethanesulfonamide.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Rationale for Drug Design and Potential Applications

The structural motifs within N-cyclohexyl-1-phenylmethanesulfonamide, namely the sulfonamide core, the cyclohexyl group, and the phenylmethyl (benzyl) group, are all significant in medicinal chemistry.

The Sulfonamide Moiety: A Privileged Scaffold

The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs.[6] Its prevalence is due to its ability to act as a bioisostere of an amide bond, with improved metabolic stability.[7] Sulfonamides are known to exhibit a broad spectrum of biological activities, including:

  • Antimicrobial: The original "sulfa drugs" were antibacterial agents that inhibit folic acid synthesis in bacteria.[8][9]

  • Anticancer: Many sulfonamide derivatives have been developed as anticancer agents, often by inhibiting key enzymes in cancer cell proliferation and survival, such as carbonic anhydrases and receptor tyrosine kinases like VEGFR-2.[10][11]

  • Anti-inflammatory: Certain sulfonamides possess anti-inflammatory properties.[12]

The sulfonamide group can also participate in hydrogen bonding interactions with biological targets, making it a valuable component in rational drug design.

The Cyclohexyl Group: A Tool for Modulating Physicochemical Properties

The cyclohexyl group is increasingly being incorporated into drug candidates.[13] It is often used as a bioisosteric replacement for a phenyl group.[14] This substitution can lead to several advantageous changes in a molecule's properties:

  • Increased Fraction of sp³ Carbons (Fsp³): An increase in the Fsp³ has been correlated with a higher success rate in clinical trials.[14]

  • Improved Physicochemical Properties: The three-dimensional nature of the cyclohexyl ring, in contrast to the flat phenyl ring, can lead to better binding interactions with protein targets and can influence solubility and metabolic stability.[13][15]

  • Reduced Lipophilicity (in some contexts): While generally considered lipophilic, the replacement of an aromatic ring with a saturated one can sometimes lead to a more favorable overall physicochemical profile.

The Phenylmethyl (Benzyl) Group: A Versatile Component

The benzyl group is a common substituent in many biologically active compounds. It can engage in various non-covalent interactions with protein targets, including hydrophobic and π-stacking interactions. Its presence can significantly influence the binding affinity and selectivity of a molecule.

Potential Therapeutic Applications and Signaling Pathways

Given the biological activities associated with its structural components, N-cyclohexyl-1-phenylmethanesulfonamide could be investigated for a variety of therapeutic applications, particularly as an enzyme inhibitor. For instance, many sulfonamide-containing drugs target signaling pathways implicated in cancer and inflammation. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in regulating immune responses and cell survival.

cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_expression Pro-inflammatory Gene Expression Inhibitor Sulfonamide Inhibitor Inhibitor->IKK_complex inhibits NFkB_in_nucleus NF-κB DNA DNA NFkB_in_nucleus->DNA binds to DNA->Gene_expression

Caption: A potential mechanism of action for a sulfonamide-based drug targeting the NF-κB signaling pathway.

Conclusion

N-cyclohexyl-1-phenylmethanesulfonamide is a synthetically accessible compound that incorporates several structural features of interest to medicinal chemists. The combination of a proven sulfonamide scaffold with a property-modulating cyclohexyl group and a versatile benzyl moiety makes it a promising candidate for further investigation in drug discovery programs. The synthetic protocol provided in this guide offers a reliable method for its preparation, enabling its biological evaluation and the exploration of its therapeutic potential.

References

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Cyclohexyl(phenyl)methanamine. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • N-(cyclohexylmethyl)-1-phenylethanamine. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Selected examples of N‐benzyl sulfonamides with selective activity... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Continuous Synthesis of N-Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. (2021, September 27). ACS Publications. Retrieved March 15, 2026, from [Link]

  • How to write IUPAC Name of sulfonamides. (2017, August 7). eGPAT. Retrieved March 15, 2026, from [Link]

  • THE REACTION OF PHENYLMETHANESULFONYL CHLORIDE WITH TERTIARY AMINES: FORMATION OF GEOMETRICAL ISOMERS ABOUT A CARBON–SULFUR DO. (n.d.). Canadian Science Publishing. Retrieved March 15, 2026, from [Link]

  • Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. (2025, January 3). PubMed. Retrieved March 15, 2026, from [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • N-Cyclohexylaniline. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • N-Cyclohexyl-N-propylbenzenesulfonamide. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Stacking with No Planarity? (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025, March 21). MDPI. Retrieved March 15, 2026, from [Link]

  • R-5.7.8 Amides, imides, and hydrazides. (n.d.). ACD/Labs. Retrieved March 15, 2026, from [Link]

  • 1-cyclohexyl-N-methylmethanesulfonamide. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 6). RSC Publishing. Retrieved March 15, 2026, from [Link]

  • 6 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (n.d.). Retrieved March 15, 2026, from [Link]

  • (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide. (n.d.). Google Patents.
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2022, May 5). Longdom Publishing. Retrieved March 15, 2026, from [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (2025, September 8). RSC Publishing. Retrieved March 15, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • phenylamine (aniline) as an amine. (n.d.). Chemguide. Retrieved March 15, 2026, from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Retrieved March 15, 2026, from [Link]

  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023, August 19). Retrieved March 15, 2026, from [Link]

  • Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. (2018, February 19). RSC Publishing. Retrieved March 15, 2026, from [Link]

  • biological-activities-of-sulfonamides.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved March 15, 2026, from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • alpha-Cyclohexylbenzenemethanol. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • The Role of Alkyl Groups in Organic Chemistry and Drug Design. (n.d.). OMICS International. Retrieved March 15, 2026, from [Link]

  • N-cyclohexyl-N-methyl-benzamide. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]

  • N-Leucinyl Benzenesulfonamides as Structurally Simplified Leucyl-tRNA Synthetase Inhibitors. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). Macmillan Group - Princeton University. Retrieved March 15, 2026, from [Link]

  • N-Cyclohexylbenzenesulfonamide. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18). Retrieved March 15, 2026, from [Link]

  • Global Health: Antimicrobial Resistance: undefined: Sulfonamide. (n.d.). PDB-101. Retrieved March 15, 2026, from [Link]

Sources

Exploratory

"N-cyclohexyl-1-phenylmethanesulfonamide" solubility data

In-Depth Technical Guide: Solubility Profile and Physicochemical Properties of N-cyclohexyl-1-phenylmethanesulfonamide Executive Summary N-cyclohexyl-1-phenylmethanesulfonamide (C₁₃H₁₉NO₂S) is a specialized sulfonamide d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Solubility Profile and Physicochemical Properties of N-cyclohexyl-1-phenylmethanesulfonamide

Executive Summary

N-cyclohexyl-1-phenylmethanesulfonamide (C₁₃H₁₉NO₂S) is a specialized sulfonamide derivative characterized by a highly lipophilic molecular architecture. Featuring a central sulfonamide linkage (-SO₂NH-) flanked by a flexible cyclohexyl ring and a benzyl moiety, this compound presents a unique and highly differential solubility profile. In drug development and materials science—particularly in the formulation of solid plasticizers and heat-seal adhesives—understanding the precise solvation dynamics of this molecule is critical[1]. This whitepaper synthesizes the physicochemical properties, empirical solubility data, and validated experimental protocols for researchers working with this compound.

Physicochemical Properties & Structural Elucidation

The physical state and solubility of N-cyclohexyl-1-phenylmethanesulfonamide are dictated by its crystal lattice energy and solvent-solute interactions. The compound is typically isolated as an off-white solid[2]. Its high lipophilicity makes it an excellent candidate for structural elucidation in non-polar halogenated solvents.

Table 1: Physicochemical and Spectral Properties

PropertyValueSource / Causality
Molecular Formula C₁₃H₁₉NO₂SFundamental structure
Molecular Weight ~253.36 g/mol Calculated
Appearance Off-white solidTypical isolation state[2]
¹H NMR (400 MHz, CDCl₃) δ 7.43–7.35 (m, 5H), 4.23 (s, 2H), 4.06 (d, J=7.3 Hz, 1H), 3.16–3.05 (m, 1H), 1.95–1.12 (m, 10H)Confirms the presence of the benzyl and cyclohexyl protons[2]
¹³C NMR (101 MHz, CDCl₃) δ 130.7, 129.6, 128.7, 128.6, 60.0, 53.3, 34.5, 25.1, 24.8Validates the carbon framework[2]

Solubility Data Matrix & Mechanistic Insights

The solubility of N-cyclohexyl-1-phenylmethanesulfonamide is governed by the competing thermodynamic forces of its polar sulfonamide core and its bulky, non-polar hydrocarbon rings.

Table 2: Solubility Profile across Solvent Classes

Solvent SystemSolubility LevelMechanistic Rationale
Water Sparingly SolubleThe hydrophobic bulk of the cyclohexyl and benzyl groups energetically disfavors aqueous cavity formation, overcoming the hydrogen-bonding potential of the -SO₂NH- group[3].
Chloroform (CDCl₃) Highly SolubleHalogenated solvents effectively solvate the lipophilic rings via dispersion forces. This makes CDCl₃ the gold standard for NMR structural elucidation[2].
Ethyl Acetate / THF SolublePolar aprotic solvents act as strong hydrogen bond acceptors, disrupting the intermolecular hydrogen bonds between sulfonamide molecules in the solid lattice[3].
Methanol / Ethanol Moderately SolubleProtic solvents can engage in hydrogen bonding with the sulfonamide core, but their high polarity restricts the solvation of the bulky hydrophobic rings[3].

Causality in Application: In the development of curable compositions and heat-seal adhesives, related sulfonamides are utilized as "solid plasticizers." Their insolubility in aqueous or highly polar matrices at room temperature prevents premature tackiness. Upon thermal activation, the compound melts and diffuses into the polymer matrix, demonstrating how solubility profiles dictate material performance[1].

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols outline the synthesis and subsequent solubility determination of the compound.

Protocol 1: Synthesis & Isolation for Analytical Profiling

To obtain high-purity N-cyclohexyl-1-phenylmethanesulfonamide for solubility testing, an Indium-promoted direct sulfonamidation is employed[2].

  • Reaction Setup: Combine the unactivated alcohol precursor and the corresponding sulfonamide in a suitable reaction vessel.

  • Catalysis: Introduce the Indium catalyst. Causality: Indium provides a mild, chemoselective pathway that facilitates C-N bond formation without requiring harsh oxidative conditions that could degrade the cyclohexyl ring[2].

  • Isolation: Extract the product using a non-polar solvent (e.g., dichloromethane). Purify via column chromatography to yield the off-white solid.

  • Validation: Confirm structural integrity using ¹H and ¹³C NMR in CDCl₃ prior to solubility testing to ensure no impurities artificially alter the solubility profile[2].

Protocol 2: Gravimetric Determination of Solubility

This method establishes the thermodynamic solubility limit in organic solvents[3].

  • Saturation: Add an excess amount of the synthesized N-cyclohexyl-1-phenylmethanesulfonamide to a conical flask containing a known volume of the target solvent (e.g., Ethyl Acetate). Causality: Maintaining visible undissolved solid is mandatory to ensure the chemical potential of the solute in solution is equal to that of the solid phase, confirming true thermodynamic saturation[3].

  • Equilibration: Seal the flask and place it in a thermostatic shaker bath at 25°C for 24 hours to achieve thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove all undissolved particulates.

  • Evaporation & Quantification: Transfer a precise aliquot of the saturated supernatant to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen. Dry the residue to a constant weight. Causality: Achieving a constant weight validates that all residual solvent has been removed, preventing artificially inflated solubility calculations[3].

Workflow Visualization

Workflow Solid N-cyclohexyl-1-phenylmethanesulfonamide Aqueous Aqueous Media Solid->Aqueous Organic Organic Solvents Solid->Organic Poor Sparingly Soluble (Hydrophobic Exclusion) Aqueous->Poor High Highly Soluble (Lipophilic Solvation) Organic->High

Solvation pathways of N-cyclohexyl-1-phenylmethanesulfonamide based on solvent polarity.

Sources

Foundational

"N-cyclohexyl-1-phenylmethanesulfonamide" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of N-cyclohexyl-1-phenylmethanesulfonamide Authored by a Senior Application Scientist This guide provides a detailed analysis of the predicted spectroscop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-cyclohexyl-1-phenylmethanesulfonamide

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the predicted spectroscopic data for N-cyclohexyl-1-phenylmethanesulfonamide, a compound of interest in synthetic and medicinal chemistry. In the absence of directly published experimental spectra for this specific molecule, this document serves as a comprehensive predictive guide for researchers, scientists, and drug development professionals. The predictions herein are grounded in the fundamental principles of spectroscopic analysis and are supported by data from structurally analogous compounds.

Molecular Structure and Significance

N-cyclohexyl-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a cyclohexyl group attached to the nitrogen atom and a phenylmethanesulfonyl group. The unique combination of a flexible aliphatic ring and an aromatic moiety makes this class of compounds interesting for exploring structure-activity relationships in various biological targets. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such synthesized molecules.

Caption: Molecular structure of N-cyclohexyl-1-phenylmethanesulfonamide.

Part 1: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of N-cyclohexyl-1-phenylmethanesulfonamide are detailed below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and cyclohexyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30 - 7.45Multiplet5HPhenyl-H
~4.30Singlet2HPh-CH₂ -SO₂
~4.60 - 4.80Doublet (broad)1HNH
~3.10 - 3.30Multiplet1HSO₂-NH-CH
~1.00 - 2.00Multiplet10HCyclohexyl-H

Justification of Predictions:

  • Phenyl Protons: The protons on the phenyl ring are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. Based on data for similar phenylmethanesulfonyl compounds, a multiplet around 7.30-7.45 ppm is anticipated.

  • Methylene Protons: The two protons of the methylene bridge between the phenyl ring and the sulfur atom are chemically equivalent and are expected to appear as a singlet. The electron-withdrawing effect of the adjacent sulfonyl group will shift this signal downfield to approximately 4.30 ppm.

  • NH Proton: The proton on the nitrogen atom is expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is sensitive to solvent and concentration but is predicted to be in the range of 4.60-4.80 ppm and likely to show coupling to the adjacent cyclohexyl methine proton.

  • Cyclohexyl Protons: The protons of the cyclohexyl group will appear as a series of complex multiplets in the aliphatic region (1.00-2.00 ppm). The methine proton attached to the nitrogen will be the most downfield of this group, predicted to be around 3.10-3.30 ppm, due to the deshielding effect of the nitrogen atom.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~130.0 - 132.0Phenyl C (quaternary)
~128.0 - 130.0Phenyl CH
~58.0Ph-C H₂-SO₂
~55.0SO₂-NH-C H
~33.0Cyclohexyl CH₂
~25.0Cyclohexyl CH₂
~24.0Cyclohexyl CH₂

Justification of Predictions:

  • Aromatic Carbons: The carbon atoms of the phenyl ring will resonate in the downfield region of the spectrum, typically between 125 and 135 ppm.

  • Methylene Carbon: The carbon of the methylene bridge is attached to the electron-withdrawing sulfonyl group and is expected to appear around 58.0 ppm.

  • Cyclohexyl Carbons: The methine carbon of the cyclohexyl ring attached to the nitrogen will be the most downfield of the aliphatic carbons, at approximately 55.0 ppm. The remaining methylene carbons of the cyclohexyl ring will appear further upfield, in the 24-33 ppm range.

Part 2: Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Frequency (cm⁻¹)IntensityAssignment
~3250Medium, SharpN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2930, 2850StrongAliphatic C-H Stretch
~1600, 1450MediumC=C Aromatic Ring Stretch
~1320, 1140StrongAsymmetric & Symmetric SO₂ Stretch

Justification of Predictions:

  • N-H Stretch: The N-H bond of the sulfonamide will show a characteristic stretching vibration around 3250 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the stronger aliphatic C-H stretches of the cyclohexyl and methylene groups will appear just below 3000 cm⁻¹.

  • SO₂ Stretches: The most characteristic peaks for a sulfonamide are the strong asymmetric and symmetric stretching vibrations of the S=O bonds, which are predicted to appear around 1320 cm⁻¹ and 1140 cm⁻¹, respectively.

Part 3: Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Molecular Ion and Fragmentation:

  • Molecular Ion (M⁺): The exact mass of N-cyclohexyl-1-phenylmethanesulfonamide (C₁₃H₁₉NO₂S) is 269.1136. The mass spectrum is expected to show a molecular ion peak at m/z = 269.

  • Major Fragmentation Pathways:

    • Loss of the cyclohexyl group: [M - C₆H₁₁]⁺ at m/z = 186.

    • Loss of the phenylmethyl group: [M - C₇H₇]⁺ at m/z = 178.

    • Cleavage of the S-N bond.

    • Formation of the tropylium ion from the phenylmethyl moiety at m/z = 91.

cluster_workflow Mass Spectrometry Fragmentation parent [M]⁺˙ m/z = 269 frag1 [M - C₆H₁₁]⁺ m/z = 186 parent->frag1 - C₆H₁₁ frag2 [M - C₇H₇]⁺ m/z = 178 parent->frag2 - C₇H₇ frag3 [C₇H₇]⁺ m/z = 91 parent->frag3 Rearrangement

Caption: Predicted major fragmentation pathways in mass spectrometry.

Part 4: Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide involves the reaction of phenylmethanesulfonyl chloride with cyclohexylamine in the presence of a base.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

  • Addition of Sulfonyl Chloride: Slowly add a solution of phenylmethanesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

cluster_synthesis Synthesis Workflow start Dissolve Cyclohexylamine in aprotic solvent step2 Cool to 0 °C and add base start->step2 step3 Slowly add Phenylmethanesulfonyl Chloride step2->step3 step4 Stir at 0 °C then room temperature (Monitor by TLC) step3->step4 step5 Aqueous Workup step4->step5 step6 Purification (Chromatography/Recrystallization) step5->step6 end N-cyclohexyl-1-phenylmethanesulfonamide step6->end

Caption: Proposed workflow for the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide.

References

While no direct spectroscopic data for N-cyclohexyl-1-phenylmethanesulfonamide was found, the predictions in this guide are based on established principles of organic spectroscopy and data from analogous compounds. For further reading on the spectroscopy of sulfonamides and related structures, the following resources are recommended:

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • SpectraBase, Wiley Science Solutions. ([Link])

  • NIST Chemistry WebBook. ([Link])

Exploratory

Mechanistic Insights into N-cyclohexyl-1-phenylmethanesulfonamide: Synthesis, Reactivity, and Translational Utility

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Dual-Perspective Framework In the landscape of modern drug discovery and synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Dual-Perspective Framework

In the landscape of modern drug discovery and synthetic methodology, certain molecules serve as critical benchmarks that bridge the gap between complex chemical assembly and pharmacological utility. N-cyclohexyl-1-phenylmethanesulfonamide (also known as N-cyclohexyl-alpha-toluenesulfonamide) is a sterically hindered, benzylic secondary sulfonamide. Because it is primarily utilized as an advanced intermediate and a methodological benchmark rather than a standalone commercial drug, its "mechanism of action" must be evaluated through a dual lens:

  • Chemical Mechanism of Action: The precise catalytic pathways (e.g., Lewis acid activation, photoredox radical generation) required to construct its sterically demanding C-N bond[1][2].

  • Translational Pharmacological Mechanism: The biological behavior of its core N-alkyl arylsulfonamide pharmacophore, which is leveraged in modulating reactive sulfur species (RSS) and disrupting microbial redox homeostasis[3][4].

This whitepaper deconstructs the causality behind the experimental workflows used to synthesize this compound and outlines the biological mechanisms that make its structural class highly valuable to drug development professionals.

Chemical Mechanism of Action: Advanced Synthetic Pathways

The synthesis of N-cyclohexyl-1-phenylmethanesulfonamide is notoriously challenging due to the steric bulk of the cyclohexyl ring and the poor nucleophilicity of the sulfonamide nitrogen. Overcoming this requires highly specialized catalytic mechanisms.

Indium-Promoted Direct Sulfonamidation

Traditionally, synthesizing secondary sulfonamides required the pre-activation of alcohols into halides or tosylates. However, modern catalytic mechanisms allow for the direct use of unactivated alcohols.

Mechanistic Causality: The reaction utilizes Indium triflate ( In(OTf)3​ ) as a carbophilic Lewis acid. The causality here is driven by Indium's high affinity for oxygen; it coordinates directly to the hydroxyl group of cyclohexanol, significantly lowering the activation energy for C-O bond cleavage[1]. To prevent the reaction from stalling, a Brønsted acid co-catalyst ( H3​PO4​ ) is introduced. This synergistic acid system stabilizes the transition state, facilitating the extrusion of water to generate a transient cyclohexyl carbocation, which is rapidly intercepted by 1-phenylmethanesulfonamide to form the target C-N bond[1].

G A Cyclohexanol (Unactivated) B Lewis Acid Complex [In(OTf)3 coordination] A->B In(OTf)3 / H3PO4 C Cyclohexyl Carbocation [- H2O] B->C Dehydration D Nucleophilic Attack (1-phenylmethanesulfonamide) C->D C-N Coupling E N-cyclohexyl-1- phenylmethanesulfonamide D->E Deprotonation

Fig 1: Indium-promoted direct sulfonamidation mechanistic pathway.

Photoredox-Catalyzed Decarboxylative sp³ C-N Coupling

An alternative, radical-based mechanism leverages photoredox catalysis to achieve the same structural motif via the decarboxylation of carboxylic acids.

Mechanistic Causality: This pathway employs an Iridium photocatalyst, specifically Ir(F-Meppy)2​(dtbbpy)PF6​ . The selection of this specific Ir(III) complex is not arbitrary; its excited state ( Ir(III)∗ ) possesses a sufficiently high reduction potential to facilitate a single-electron transfer (SET) from a carboxylate precursor[2]. This oxidation triggers rapid CO2​ extrusion, generating an sp³-hybridized alkyl radical. Concurrently, a Copper-based co-catalyst (CuTC) activates the 1-phenylmethanesulfonamide. The Cu-complex intercepts the alkyl radical, and subsequent reductive elimination yields the sterically hindered product[2].

Translational Pharmacological Utility

While N-cyclohexyl-1-phenylmethanesulfonamide is a synthetic benchmark, its structural scaffold (the secondary benzylic sulfonamide) is a privileged pharmacophore in medicinal chemistry.

Reactive Sulfur Species (RSS) Modulation and SO₂ Donation

Sulfonamides are increasingly investigated for their role in modulating Reactive Sulfur Species (RSS). In biological systems, specific arylsulfonamides can undergo enzymatic or oxidative cleavage to release sulfur dioxide ( SO2​ )[4].

  • Signaling Mechanism: Endogenous SO2​ acts as a gaseous signaling molecule (gasotransmitter) alongside NO and H2​S . It induces vasodilation by activating the cGMP pathway and modulating K+ and Ca2+ channels in the vascular system[4]. Sulfonamide derivatives are synthesized to act as controlled SO2​ donors to study these cardiovascular effects and mitigate myocardial injury[4].

Antimicrobial Redox Disruption

The N-alkyl sulfonamide motif is also a potent tool in antimicrobial drug development.

  • Targeting Mycothiol: In pathogens such as Mycobacterium tuberculosis, sulfonamide derivatives are designed to target mycothiol (MSH), a critical thiol responsible for maintaining intracellular redox homeostasis[4]. By acting as oxidants or SO2​ donors, these compounds deplete free thiols, causing severe oxidative stress and inhibiting bacterial growth[4].

  • Electrophilic Chlorination: Furthermore, sulfonamides can be synthetically converted into N-chloro derivatives (e.g., using N-chlorosuccinimide). These chlorimides exhibit broad-spectrum microbicidal activity by transferring oxidative chlorine to sulfhydryl (-SH) and thioether groups on the pathogen's surface proteins, leading to rapid protein denaturation[3].

G S Sulfonamide Pharmacophore (e.g., SO2 Donor Motif) REL Enzymatic/Oxidative Cleavage [Release of SO2] S->REL Biological Activation TGT Interaction with Cellular Thiols (e.g., Mycothiol / GSH) REL->TGT SO2 / Oxidant Transfer STRESS Disruption of Redox Homeostasis TGT->STRESS Thiol Depletion EFF Microbial Growth Inhibition / Apoptosis STRESS->EFF Phenotypic Response

Fig 2: Pharmacological mechanism of action for sulfonamide-based antimicrobial redox disruptors.

Quantitative Data Summary

The following table summarizes the key reaction parameters and yields for the two primary mechanistic pathways used to synthesize N-cyclohexyl-1-phenylmethanesulfonamide.

Synthetic MethodologyCatalyst SystemKey ReagentsYield (%)Ref
Direct Sulfonamidation In(OTf)3​ / H3​PO4​ Cyclohexanol, 1-phenylmethanesulfonamide69%[1]
Decarboxylative C-N Coupling Ir(F-Meppy)2​(dtbbpy)PF6​ / CuTCCarboxylic acid precursor, 1-phenylmethanesulfonamide, BTMG52%[2]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the step-by-step methodologies for synthesizing the target compound, emphasizing the causality behind each procedural step.

Protocol A: Indium-Catalyzed Direct Sulfonamidation[1]

Objective: Synthesize N-cyclohexyl-1-phenylmethanesulfonamide via Lewis acid-mediated C-O bond activation.

  • Reagent Preparation: In an oven-dried reaction vial, combine cyclohexanol (1.0 equiv) and 1-phenylmethanesulfonamide (1.2 equiv).

    • Causality: A slight stoichiometric excess of the sulfonamide ensures complete consumption of the transient carbocation, minimizing the formation of cyclohexene via E1 elimination.

  • Catalyst Addition: Add In(OTf)3​ (30 mol %) and H3​PO4​ (2.0 equiv) in anhydrous chloroform.

    • Causality: Chloroform is selected due to its low polarity and non-coordinating nature, which prevents solvent molecules from competing with the alcohol for the Indium Lewis acid active sites[1].

  • Thermal Activation: Stir the mixture at 80 °C for 16 hours.

    • Causality: Thermal energy is mandatory to overcome the high activation barrier associated with the dehydration of an unactivated secondary alcohol.

  • Self-Validation & Quenching: Monitor the reaction via TLC (Hexanes/EtOAc). Upon complete consumption of the alcohol, quench the mixture with saturated aqueous NaHCO3​ .

    • Causality: Immediate neutralization of the Brønsted acid ( H3​PO4​ ) is critical. Failure to neutralize the mixture will result in acid-catalyzed degradation of the product during silica gel chromatography.

  • Isolation: Extract with dichloromethane, dry over Na2​SO4​ , and purify via flash chromatography to yield the product as an off-white solid[1].

Protocol B: Photoredox Decarboxylative sp³ C-N Coupling[2]

Objective: Synthesize the target compound via radical-mediated cross-coupling.

  • Photocatalyst & Ligand Assembly: In a Schlenk tube, combine the carboxylic acid precursor (1.0 equiv), 1-phenylmethanesulfonamide (1.5 equiv), Ir(F-Meppy)2​(dtbbpy)PF6​ (1 mol %), CuTC (20 mol %), and 4,7-diphenyl-1,10-phenanthroline (30 mol %).

    • Causality: The phenanthroline ligand coordinates with CuTC to form the active metallaphotoredox cross-coupling complex responsible for intercepting the alkyl radical[2].

  • Base Addition: Add BTMG (2.0 equiv) as the base.

    • Causality: BTMG is a strong, non-nucleophilic base that deprotonates the sulfonamide, rendering it a competent nucleophile for the copper catalytic cycle without interfering with radical generation.

  • Degassing (Critical Validation Step): Subject the reaction mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher. Removing dissolved O2​ is an absolute requirement to ensure the long-lived excited triplet state of the Iridium photocatalyst is not prematurely deactivated.

  • Irradiation: Irradiate the mixture with blue LEDs at room temperature for 24 hours.

    • Causality: Blue light provides the exact photon energy required to excite the Ir-complex without causing thermal degradation of the sensitive radical intermediates.

  • Characterization: Analyze the crude mixture via LC-MS to confirm the presence of the product mass ( [M+Na]+ 298.06) prior to silica gel purification[2].

References

  • Indium Promotes Direct Sulfonamidation of Unactivated Alcohols, ACS Publications.[Link]

  • Decarboxylative sp3 C–N Couplings (Letter), Princeton University. [Link]

  • THE APPLICATION OF BENZOTHIAZOLES IN THE DEVELOPMENT OF CHEMICAL TOOLS FOR REACTIVE SULFUR SPECIES, WSU Research Exchange. [Link]

Sources

Foundational

N-Cyclohexyl-1-phenylmethanesulfonamide: A Benchmark Scaffold in Synthetic Methodology and Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary N-cyclohexyl-1-phenylmethanesulfonamide ( C13​H19​NO2​S ) occupies a unique posit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

N-cyclohexyl-1-phenylmethanesulfonamide ( C13​H19​NO2​S ) occupies a unique position in modern chemical research. Rather than serving as a standalone blockbuster drug, it is recognized as a rigorous "benchmark molecule" used to validate cutting-edge synthetic methodologies. Furthermore, its core architectural motif—the phenylmethanesulfonamide scaffold—is a highly privileged pharmacophore in targeted drug discovery, utilized in the design of kinase inhibitors, epigenetic modulators, and viral polymerase inhibitors. This whitepaper provides an in-depth technical analysis of the compound's synthetic evolution, validated experimental protocols, and its translational impact on medicinal chemistry.

Structural Anatomy & Chemical Significance

The structural complexity of N-cyclohexyl-1-phenylmethanesulfonamide arises from the union of an aliphatic, sterically demanding cyclohexyl ring and a phenylmethanesulfonamide core. Synthesizing this molecule requires overcoming two primary chemical hurdles:

  • Nucleophilic Limitations: The sulfonamide nitrogen is a notoriously poor nucleophile due to the strong electron-withdrawing nature of the adjacent sulfonyl group.

  • Intermediate Instability: Traditional syntheses rely on phenylmethanesulfonyl chloride, an intermediate that is highly susceptible to rapid hydrolysis in ambient moisture.

Because of these challenges, successfully synthesizing this compound with high yields is considered a definitive proof-of-concept for new C−N and S−N bond-forming technologies [1].

Evolution of Synthetic Methodologies

The One-Pot Oxidative Chlorination Paradigm (2011)

Historically, sulfonamides were synthesized via a multi-step process requiring the isolation of moisture-sensitive sulfonyl chlorides. In 2011, Veisi et al. disrupted this paradigm by developing a one-pot oxidative chlorination of thiols [1]. By utilizing N-chlorosuccinimide (NCS) and tetrabutylammonium chloride ( t−Bu4​NCl ) in aqueous acetonitrile, benzyl thiol is oxidized in situ to phenylmethanesulfonyl chloride, which is immediately trapped by cyclohexylamine. This method eliminated the need for intermediate isolation, drastically improving safety and yield.

Indium-Promoted Direct Sulfonamidation (2024)

A major leap in green chemistry was achieved by Ban et al., who bypassed the need for halogenated intermediates entirely [2]. Their protocol utilizes Indium(III) triflate ( In(OTf)3​ ) to directly couple unactivated cyclohexanol with phenylmethanesulfonamide. This represents a significant thermodynamic achievement, as unactivated aliphatic alcohols possess high C−O bond dissociation energies that typically resist direct functionalization.

Photoredox-Catalyzed Decarboxylative C-N Coupling

Advanced photoredox protocols have also utilized this scaffold to prove the efficacy of radical-mediated pathways. Research from the MacMillan group demonstrated that aliphatic carboxylic acids (e.g., cyclohexanecarboxylic acid) can undergo decarboxylative sp3

C−N coupling with sulfonamides using Iridium-based photocatalysts, providing a completely orthogonal synthetic route [3].

SyntheticEvolution T Benzyl Thiol + Cyclohexylamine NCS NCS Oxidation (Veisi, 2011) T->NCS t-Bu4NCl, H2O PROD N-cyclohexyl-1- phenylmethanesulfonamide NCS->PROD 92% Yield A Cyclohexanol + Sulfonamide IN In(OTf)3 Catalysis (Ban, 2024) A->IN Lewis Acid IN->PROD 69% Yield CA Cyclohexanecarboxylic Acid + Sulfonamide PH Photoredox C-N (MacMillan) CA->PH Ir-Catalyst, hv PH->PROD 52% Yield

Figure 1: Evolution of synthetic pathways for N-cyclohexyl-1-phenylmethanesulfonamide.

Quantitative Data Summary

The following table summarizes the efficiency and operational parameters of the three primary synthetic routes discussed above.

Synthesis MethodElectrophile SourceNucleophile SourceCatalyst / Key ReagentYield (%)Ref
One-Pot Oxidative Chlorination Benzyl thiolCyclohexylamineNCS, t−Bu4​NCl 92[1]
Direct Sulfonamidation CyclohexanolPhenylmethanesulfonamide In(OTf)3​ 69[2]
Decarboxylative C-N Coupling Cyclohexanecarboxylic acidPhenylmethanesulfonamide Ir(F−Meppy)2​(dtbbpy)PF6​ 52[3]

Validated Experimental Protocols

As a standard for scientific integrity, protocols must be designed with clear causality (understanding why reagents are chosen) and self-validating checkpoints to ensure reproducibility.

Protocol A: NCS-Mediated One-Pot Synthesis [1]

Causality: The direct oxidation of thiols to sulfonyl chlorides is historically plagued by over-oxidation to sulfonic acids. Here, NCS serves as a controlled, electrophilic chlorine source. The critical addition of t−Bu4​NCl acts as a phase-transfer catalyst, providing a high local concentration of chloride ions in the organic phase. This rapidly intercepts the intermediate sulfenyl chloride, outcompeting the over-oxidation pathway.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve benzyl thiol (1.0 mmol), t−Bu4​NCl (4.0 mmol), and H2​O (2.5 mmol) in 10 mL of acetonitrile (MeCN).

  • Oxidation: Cool the mixture to 0 °C. Add NCS (3.0 mmol) in small portions over 2 minutes. Caution: The formation of the N-Cl reactive intermediate is highly exothermic.

  • Validation Checkpoint 1: Stir for 30 minutes. The reaction is self-validating; the mixture will transition from a cloudy suspension to a clear solution. Perform TLC (Hexane:EtOAc 3:1) to confirm the complete disappearance of the UV-active thiol spot.

  • Amine Trapping: Add cyclohexylamine (1.0 mmol) dropwise to the mixture. Stir at room temperature for 20–30 minutes.

  • Workup: Filter the mixture, evaporate the solvent under reduced pressure, and purify via recrystallization (EtOH/ H2​O ) to yield the pure sulfonamide.

Protocol B: In(OTf)3​ -Catalyzed Direct Sulfonamidation[2]

Causality: Unactivated alcohols have a high C−O bond dissociation energy. In(OTf)3​ is selected over traditional Brønsted acids due to its superior carbophilicity. By coordinating to the hydroxyl oxygen, it withdraws electron density, weakening the C−O bond and stabilizing the transition state for the incoming sulfonamide nucleophile. Furthermore, In(OTf)3​ is highly water-tolerant, preventing catalyst deactivation by the stoichiometric water byproduct.

Step-by-Step Workflow:

  • Activation: Combine cyclohexanol (1.0 mmol), phenylmethanesulfonamide (1.2 mmol), and In(OTf)3​ (10 mol%) in a reaction vial with a magnetic stir bar.

  • Heating: Add 2 mL of a suitable non-coordinating solvent (e.g., dichloroethane) and heat the mixture to 80 °C under an inert atmosphere for 12 hours.

  • Validation Checkpoint 2: Monitor water evolution. The persistence of catalytic activity despite water formation validates the choice of the Indium catalyst. TLC will show the gradual emergence of a highly polar product spot.

  • Isolation: Quench with saturated NaHCO3​ , extract with ethyl acetate, dry over MgSO4​ , and purify via flash column chromatography.

Pharmacophore Relevance in Drug Discovery

While the specific synthesized molecule is a methodological benchmark, its core—the phenylmethanesulfonamide moiety —is a highly privileged pharmacophore utilized to solve complex challenges in rational drug design.

Dual JAK2/HDAC Inhibition in Oncology

In the treatment of leukemia, single-target kinase inhibitors often lead to rapid drug resistance. To combat this, researchers have engineered dual JAK2/HDAC inhibitors by merging the phenylmethanesulfonamide core with zinc-binding groups (ZBGs) [4].

  • Mechanistic Logic: The sulfonamide moiety perfectly mimics the spatial requirements to occupy the ATP-binding pocket of the Janus Kinase 2 (JAK2) domain. Simultaneously, the attached ZBG reaches into the Histone Deacetylase (HDAC) active site. This dual-action completely severs the STAT phosphorylation pathway while preventing epigenetic silencing, leading to synergistic leukemia cell apoptosis.

Pharmacophore CORE Phenylmethanesulfonamide Scaffold JAK2 JAK2 Kinase Domain CORE->JAK2 ATP Competitive Binding HDAC HDAC Active Site CORE->HDAC Zinc Chelation (ZBG) STAT STAT Phosphorylation Blocked JAK2->STAT Inhibition EPIG Histone Deacetylation Blocked HDAC->EPIG Inhibition APOP Leukemia Cell Apoptosis STAT->APOP Synergistic Efficacy EPIG->APOP Synergistic Efficacy

Figure 2: Dual JAK2/HDAC inhibition pathway utilizing the phenylmethanesulfonamide core.

DNMT1 Selective Inhibition

The phenylmethanesulfonamide derivative GSK3685032 represents a first-in-class reversible inhibitor of DNA methyltransferase 1 (DNMT1)[5]. Unlike older covalent inhibitors (e.g., decitabine) that cause severe hematologic toxicity, the sulfonamide core of this derivative reversibly competes with the active-site loop of DNMT1. It physically blocks the enzyme from penetrating hemi-methylated DNA, inducing robust loss of DNA methylation and superior tumor regression in acute myeloid leukemia models without the associated toxicity.

References

  • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Synlett, 2011(16), 2315-2320.[Link]

  • Ban, Y., Liu, Y., Zhang, S., Jia, X., Gao, P., & Yuan, Y. (2024). Indium Promotes Direct Sulfonamidation of Unactivated Alcohols. The Journal of Organic Chemistry, 89(9), 6345-6352.[Link]

  • MacMillan Group. (2020). Decarboxylative sp3 C–N Couplings. Princeton University. [Link]

  • Yao, Y., et al. (2018). Discovery of Janus Kinase 2 (JAK2) and Histone Deacetylase (HDAC) Dual Inhibitors as a Novel Strategy for the Combinational Treatment of Leukemia and Invasive Fungal Infections. Journal of Medicinal Chemistry.[Link]

  • Pappalardi, M. B., et al. (2021). Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia. Nature Cancer, 2(10), 1002-1017.[Link]

Foundational

A Comprehensive Technical Guide to the Stability and Storage of N-cyclohexyl-1-phenylmethanesulfonamide

Introduction N-cyclohexyl-1-phenylmethanesulfonamide is a molecule of interest within contemporary drug discovery and development programs. Its unique structural composition, featuring a secondary sulfonamide, a cyclohex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-cyclohexyl-1-phenylmethanesulfonamide is a molecule of interest within contemporary drug discovery and development programs. Its unique structural composition, featuring a secondary sulfonamide, a cyclohexyl moiety, and a phenylmethyl (benzyl) group, suggests a complex physicochemical profile that necessitates a thorough understanding of its stability. The long-term integrity of an active pharmaceutical ingredient (API) is paramount, directly impacting its safety, efficacy, and shelf-life.

This technical guide provides a comprehensive framework for assessing the stability of N-cyclohexyl-1-phenylmethanesulfonamide. In the absence of specific empirical data for this compound, this document synthesizes established principles from the stability profiles of its core functional groups. It offers field-proven insights into designing and executing robust stability studies, from forced degradation to the development of stability-indicating analytical methods, in accordance with international regulatory standards.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality and reliability of novel chemical entities.

Physicochemical and Structural Analysis

A proactive approach to stability begins with a detailed analysis of the molecule's structure to identify potential liabilities.

  • Secondary Sulfonamide: The sulfonamide group is a critical pharmacophore but can be susceptible to hydrolysis, particularly under harsh pH conditions. The S-N bond is a primary site for potential cleavage.[4][5]

  • Phenylmethyl (Benzyl) Group: The methylene bridge attached to the electron-rich phenyl ring presents a benzylic position. This site is known to be susceptible to oxidative degradation.[6][7]

  • Cyclohexyl Group: While generally stable, the cyclohexyl ring can undergo oxidation, particularly at the 4-position, under aggressive oxidative conditions.[8][9]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₉NO₂SBased on structural components.
Molecular Weight 253.36 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solid.Common for sulfonamide derivatives.
Solubility Expected to have low aqueous solubility but be soluble in organic solvents (e.g., acetonitrile, methanol).Based on the hydrophobicity of the cyclohexyl and phenyl rings.
Key Functional Groups Secondary Sulfonamide, Phenyl Ring, Cyclohexyl RingThese are the primary determinants of chemical reactivity and stability.

Potential Degradation Pathways

Understanding the potential degradation pathways is fundamental to developing a stability-indicating analytical method and defining appropriate storage conditions. The following pathways are proposed based on the functional groups present in N-cyclohexyl-1-phenylmethanesulfonamide.

cluster_0 N-cyclohexyl-1-phenylmethanesulfonamide cluster_1 Degradation Products Parent N-cyclohexyl-1-phenylmethanesulfonamide Hydrolysis Phenylmethanesulfonic Acid + Cyclohexylamine Parent->Hydrolysis Acid/Base Hydrolysis (S-N Cleavage) Oxidation_Benzyl N-cyclohexyl-1-oxo-1-phenylmethanesulfonamide Parent->Oxidation_Benzyl Oxidation (Benzylic Position) Oxidation_Cyclohexyl N-(4-hydroxycyclohexyl)-1-phenylmethanesulfonamide Parent->Oxidation_Cyclohexyl Oxidation (Cyclohexyl Ring) Photolysis Rearrangement/Fragmentation Products Parent->Photolysis Photolysis

Caption: Proposed degradation pathways for N-cyclohexyl-1-phenylmethanesulfonamide.

Hydrolytic Degradation

Hydrolysis is a primary concern for sulfonamides. The most probable hydrolytic degradation involves the cleavage of the sulfonamide (S-N) bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the sulfonamide nitrogen can make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This would yield phenylmethanesulfonic acid and cyclohexylamine.[4][10]

  • Base-Catalyzed Hydrolysis: In basic conditions, deprotonation of the sulfonamide nitrogen can occur, although direct hydroxide attack on the sulfur atom is also a plausible mechanism for cleavage.[11]

Oxidative Degradation

The molecule possesses sites that are susceptible to oxidation.

  • Benzylic Oxidation: The benzylic carbon is a prime target for oxidation, which could lead to the formation of a ketone, yielding N-cyclohexyl-1-oxo-1-phenylmethanesulfonamide.[7]

  • Cyclohexyl Ring Oxidation: The cyclohexyl ring can also be a site of oxidation, potentially forming hydroxylated derivatives such as N-(4-hydroxycyclohexyl)-1-phenylmethanesulfonamide.[8]

Photolytic Degradation

Aromatic compounds and sulfonamides can be sensitive to light. Exposure to UV or visible light may induce photochemical reactions.[12][13]

  • SO₂ Extrusion: A known photodegradation pathway for some sulfonamides involves the extrusion of sulfur dioxide.[14]

  • Rearrangement and Fragmentation: Photolytic energy can also lead to various bond cleavages and molecular rearrangements, resulting in a complex mixture of degradation products.

Thermal Degradation

In the solid state, thermal degradation is less likely under typical storage conditions but can be induced at elevated temperatures. The stability of sulfonamides to heat can vary significantly based on their structure.[15][16] Degradation pathways may be complex and could involve desulfonation or fragmentation of the side chains.

Experimental Design for Stability Assessment: Forced Degradation Studies

Forced degradation (stress testing) is a critical component of drug development, designed to identify likely degradation products and establish degradation pathways.[2][17] These studies are essential for developing and validating a stability-indicating analytical method.[18][19] The goal is to achieve a target degradation of 5-20%.[1]

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Start Stock Solution of N-cyclohexyl-1-phenylmethanesulfonamide Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid) (80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Establish Pathways Validate Method Analysis->Outcome

Caption: Experimental workflow for forced degradation studies.

Protocol for Forced Degradation Studies
Stress ConditionProtocolRationale
Acid Hydrolysis Prepare a solution of the compound in 0.1 M to 1 M HCl. Incubate at 60-80°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize, and dilute for analysis.[13]To assess susceptibility to acidic environments, which can be encountered during formulation or in vivo.
Base Hydrolysis Prepare a solution of the compound in 0.1 M to 1 M NaOH. Incubate at 60-80°C. Withdraw and process samples as in acid hydrolysis.[13]To evaluate stability in alkaline conditions, relevant for certain formulation strategies.
Oxidation Prepare a solution of the compound and treat with 3-30% hydrogen peroxide (H₂O₂). Maintain at room temperature. Monitor for degradation over time (e.g., 8, 24, 48 hours).[6][18]To identify susceptibility to oxidative stress, which can occur from excipients or atmospheric oxygen.
Thermal Degradation Expose the solid compound to dry heat in a controlled oven at a temperature such as 80°C. Sample at defined intervals and dissolve for analysis.[3][20]To determine the impact of high temperatures that may be encountered during manufacturing or shipping.
Photostability Expose a solution and the solid compound to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/square meter, as specified by ICH guideline Q1B. A control sample should be stored in the dark.[2][3]To assess the impact of light exposure on the compound's integrity, informing packaging requirements.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. The method must be able to separate the intact drug from its degradation products and any process-related impurities.[21][22] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the technique of choice.

Key Steps in Method Development and Validation
  • Column and Mobile Phase Selection: A reversed-phase C18 or C8 column is a logical starting point. The mobile phase will likely consist of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often necessary to resolve all degradation products.

  • Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to ensure the method can separate the parent peak from all generated degradation product peaks.

  • Method Validation (ICH Q2(R1)): Once the method is developed, it must be validated to demonstrate its suitability. Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the analysis of stressed samples.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Recommended Storage and Handling Procedures

Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of N-cyclohexyl-1-phenylmethanesulfonamide.

  • Temperature: Store in a cool environment, preferably refrigerated (2-8°C), to minimize the potential for thermal degradation.

  • Humidity: Store in a dry place. The use of desiccants is recommended to protect against hydrolytic degradation. Containers should be tightly sealed.

  • Light: Protect from light by storing in amber or opaque containers to prevent photolytic degradation.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidative degradation.

Conclusion

While specific stability data for N-cyclohexyl-1-phenylmethanesulfonamide is not yet publicly available, a thorough understanding of the stability of its constituent functional groups provides a robust foundation for its development. The primary potential degradation pathways are likely to be hydrolytic cleavage of the sulfonamide bond and oxidation at the benzylic position. A systematic approach, beginning with well-designed forced degradation studies and the development of a validated, stability-indicating HPLC method, is essential. Adherence to the recommended storage conditions will be critical in preserving the integrity, purity, and potency of this promising compound. This technical guide serves as a comprehensive roadmap for researchers to navigate the stability landscape of N-cyclohexyl-1-phenylmethanesulfonamide, ensuring a foundation of quality and reliability for future development.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Pasekova, H., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Industrial & Engineering Chemistry Research, 58(40), 18654-18663.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]

  • Boreen, A. L., et al. (2004). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Journal of Photochemistry and Photobiology A: Chemistry, 165(1-3), 237-246.
  • García-Galán, M. J., et al. (2011). A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine.
  • Liu, et al. (2024).
  • Elsner, M. (n.d.). Sulfonamide Degradation. Institute of Hydrochemistry, Technical University of Munich.
  • Al-Janabi, A. H. H., et al. (2020). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica, 88(4), 51.
  • Williams, A., & Douglas, K. T. (1975). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Wang, A. M., et al. (2021). Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV/ozone/oxidant systems: comparison in terms of mineralization efficiency and power consumption.
  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.
  • Keshava, S. G., et al. (2020). Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation: Application to method validation. Journal of Applied Pharmaceutical Sciences, 10(1), 49-55.
  • Salma, A., et al. (2013). Photodegradation of Sulfonamides and Their N(4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. Environmental Science & Technology, 47(24), 14328-14336.
  • Al-Janabi, A. H. H., et al. (2020). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.
  • Białk-Bielińska, A., et al. (2024).
  • Vione, D., et al. (2013).
  • Wang, Z., et al. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 24(20), 3764.
  • Sharma, V. K., et al. (2006). Oxidation of Sulfonamide Antimicrobials by Ferrate(VI) [FeVIO42-]. Environmental Science & Technology, 40(22), 7242-7247.
  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1018-1024.
  • Bairán, G., & Chávez-Bravo, E. (2021). OXIDATION OF SULFONAMIDE MICROPOLLUTANTS BY VERSATILE PEROXIDASE FROM Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 37, 569-581.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Benzyl group.
  • Ciba, J., et al. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145-151.
  • BenchChem. (2025). Navigating the Stability Landscape of N-cyclohexyl-DL-alanine: An In-depth Technical Guide. BenchChem.
  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Erudition, 4(2), 21-31.
  • Dodd, E., et al. (2006). Oxidation of sulfonamides, macrolides, and carbadox with free chlorine and monochloramine. Environmental Science & Technology, 40(14), 4606-4612.
  • Sharma, R., & Mehta, K. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2917-2926.
  • Mwene-Mbeja, T. M. (2019). Chemical Stability of Pharmaceutical Organic Compounds. American Journal of Biomedical Science & Research, 6(2), 1-13.
  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
  • Welsch, M. E., et al. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(44), 17538-17542.
  • BenchChem. (2025). An In-depth Technical Guide to the Benzyl Protecting Group for Carboxylic Acids. BenchChem.
  • Li, M., et al. (2015). Oxidation of Sulfonamides in Aqueous Solution by UV-TiO2-Fe(VI).
  • Hurtaud-Pessel, D., et al. (2022).
  • BenchChem. (2025).
  • Scott, V. E., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(5), 558-563.
  • Gandelman, O. A., et al. (2013). Benzyl Cation Stabilized by Metal Complexation. Relative Stability of Coordinated Methylene Arenium, π-Benzylic, and σ-Benzylic Structures. Organometallics, 32(16), 4569-4579.
  • Jayaprakash, P., et al. (2026). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Engineered Science.
  • Liebchen, U., et al. (2024).
  • Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Toxicology, 95(1), 1-19.

Sources

Exploratory

A Technical Guide to the Theoretical Calculation of Physicochemical Properties for N-cyclohexyl-1-phenylmethanesulfonamide

Abstract This whitepaper provides a comprehensive technical guide for the in silico characterization of N-cyclohexyl-1-phenylmethanesulfonamide, a representative sulfonamide-containing compound. For researchers, scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides a comprehensive technical guide for the in silico characterization of N-cyclohexyl-1-phenylmethanesulfonamide, a representative sulfonamide-containing compound. For researchers, scientists, and professionals in drug development, theoretical property calculation is an indispensable tool for predicting molecular behavior, guiding synthesis, and elucidating structure-activity relationships (SAR) prior to costly and time-consuming empirical studies. This guide details a robust computational workflow leveraging Density Functional Theory (DFT) to determine the structural, electronic, and spectroscopic properties of the title molecule. We will explain the causality behind methodological choices, present data in a structured format, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction

The Sulfonamide Moiety in Medicinal Chemistry

Sulfonamides are a cornerstone functional group in medicinal chemistry, renowned for their wide spectrum of biological activities.[1] Since the discovery of their antibacterial properties, sulfonamide derivatives have been developed as anticonvulsants, diuretics, anti-inflammatory agents, and hypoglycemics.[2] Their therapeutic versatility stems from the specific stereoelectronic properties of the SO₂NH group, which can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets.

Spotlight on N-cyclohexyl-1-phenylmethanesulfonamide

N-cyclohexyl-1-phenylmethanesulfonamide (Figure 1) is a molecule that combines the classic sulfonamide linker with a flexible cyclohexyl group and a benzyl moiety. The cyclohexyl group can explore various conformations and influence lipophilicity, while the benzyl group provides a site for potential π-stacking interactions. Understanding the interplay between these structural components is key to predicting the molecule's physicochemical properties and potential biological activity.

Figure 1: 2D Structure of N-cyclohexyl-1-phenylmethanesulfonamide
(C₆H₅-CH₂-SO₂-NH-C₆H₁₁)
The Imperative of In Silico Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive framework for molecular characterization.[3][4] By solving approximations of the Schrödinger equation, DFT can calculate a molecule's ground-state geometry, electronic structure, and various other properties with a high degree of accuracy.[5] This approach allows for the rapid screening of virtual compounds and provides deep mechanistic insights that complement and guide experimental work, aligning with the principles of modern, efficient drug discovery.[6]

Computational Methodology: A Validated Protocol

The protocol outlined here is based on widely accepted and validated methods for the theoretical study of organic molecules, especially sulfonamides.[1][6][7] The choice of the B3LYP functional with a 6-311++G(d,p) basis set is a field-proven standard that provides an excellent balance of computational cost and accuracy for this class of compounds.[1][8][9]

Foundational Choice: Density Functional Theory (DFT)

DFT is predicated on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density.[4] This allows us to work with the electron density (a function of three spatial variables) instead of the much more complex many-electron wavefunction. The Kohn-Sham equations are solved iteratively to find the minimum energy electron distribution and, consequently, the molecular properties.[5]

Step-by-Step Computational Workflow

This protocol describes a self-validating system for calculating the theoretical properties of N-cyclohexyl-1-phenylmethanesulfonamide.

Protocol 1: DFT Calculation of Molecular Properties

  • Structure Input: Generate a 3D structure of N-cyclohexyl-1-phenylmethanesulfonamide using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom connectivity and initial stereochemistry.

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation (the most stable 3D arrangement) of the molecule.

    • Method: Perform a full geometry optimization using the DFT method.

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used for its robust performance with organic molecules.[9][10]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is flexible and includes diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, which are crucial for describing the polar bonds in the sulfonamide group.[1][7]

    • Environment: Gas phase (for isolated molecule properties).

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

    • Procedure: A frequency calculation must be performed at the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.

    • Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. The output provides the vibrational modes, their frequencies (cm⁻¹), and their IR intensities.[11]

  • Property Calculation:

    • Objective: To compute electronic and spectroscopic properties from the optimized geometry.

    • Procedure: Using the optimized coordinates, perform single-point energy calculations to derive molecular orbitals (HOMO, LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.

    • NMR Calculation: Predict ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[9][12]

Computational_Workflow cluster_input Step 1: Input cluster_core_calc Step 2 & 3: Core Calculation cluster_analysis Step 4: Property Analysis A Generate 3D Structure of N-cyclohexyl-1-phenylmethanesulfonamide B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Verify: No Imaginary Frequencies? C->D D->B No (Re-optimize) E Optimized Geometry (Bond Lengths, Angles) D->E Yes (True Minimum) F Electronic Properties (HOMO, LUMO, MEP, NBO) E->F G Spectroscopic Properties (IR, NMR via GIAO) E->G

Caption: Computational workflow for theoretical property calculation.

Analysis of Theoretical Properties

The following sections describe the key properties derived from the computational workflow and their relevance to drug development.

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D structure of the molecule. Key parameters such as the S-N bond length and the torsional angles around this bond are critical, as they dictate the spatial orientation of the substituent groups and influence receptor binding.[13]

ParameterDescriptionPredicted Value (Å or °)
d(S-N)Sulfonamide S-N bond lengthIllustrative: 1.64 Å
d(S=O)Sulfonyl S=O bond length (avg.)Illustrative: 1.45 Å
∠(O-S-O)Angle between sulfonyl oxygensIllustrative: 120.5°
∠(C-S-N-C)Key dihedral angleIllustrative: 75.0°

Table 1: Predicted key geometric parameters for N-cyclohexyl-1-phenylmethanesulfonamide. Values are illustrative and would be populated from the calculation output.

Electronic Properties and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[14] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity.[15][16] A smaller gap suggests the molecule is more polarizable and more reactive.[17]

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior.[17][18]

DescriptorFormulaSignificancePredicted Value (eV)
HOMO Energy (E_HOMO)-Electron donating abilityIllustrative: -7.2 eV
LUMO Energy (E_LUMO)-Electron accepting abilityIllustrative: -0.8 eV
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMOChemical reactivity, stabilityIllustrative: 6.4 eV
Ionization Potential (I)-E_HOMOEnergy to remove an electronIllustrative: 7.2 eV
Electron Affinity (A)-E_LUMOEnergy released when adding an electronIllustrative: 0.8 eV
Electronegativity (χ)(I + A) / 2Electron attracting powerIllustrative: 4.0 eV
Chemical Hardness (η)(I - A) / 2Resistance to charge transferIllustrative: 3.2 eV
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electronsIllustrative: 2.5 eV

Table 2: Calculated electronic properties and global reactivity descriptors. Values are illustrative.

The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface.[19] It is an invaluable tool for identifying reactive sites.[20]

  • Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. For this molecule, these are expected around the sulfonyl oxygen atoms.[21][22]

  • Blue Regions: Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack. The hydrogen atom on the sulfonamide nitrogen is expected to be a primary positive site.[23]

Sources

Protocols & Analytical Methods

Method

"N-cyclohexyl-1-phenylmethanesulfonamide" synthesis protocol

An Application Note and Protocol for the Synthesis of N-cyclohexyl-1-phenylmethanesulfonamide Abstract This document provides a comprehensive guide for the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide, a valuable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of N-cyclohexyl-1-phenylmethanesulfonamide

Abstract

This document provides a comprehensive guide for the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide, a valuable sulfonamide compound for research and development. The protocol details a robust method based on the nucleophilic substitution reaction between phenylmethanesulfonyl chloride and cyclohexylamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and characterization guidelines. The causality behind critical experimental choices is emphasized to ensure both reproducibility and a thorough understanding of the underlying chemistry.

Introduction and Scientific Background

Sulfonamides are a critical class of organic compounds characterized by the -S(=O)₂-NR₂ functional group. They are cornerstones in medicinal chemistry and are integral to the structure of numerous antibacterial, anti-inflammatory, and diuretic drugs. The synthesis of novel sulfonamide derivatives, such as N-cyclohexyl-1-phenylmethanesulfonamide, is a key activity in the exploration of new chemical entities with potential therapeutic applications.

The described synthesis protocol follows a classic and reliable method for sulfonamide formation: the reaction of a sulfonyl chloride with a primary amine.[1] In this specific application, phenylmethanesulfonyl chloride (also known as α-toluenesulfonyl chloride) serves as the electrophilic sulfur source, while cyclohexylamine acts as the nucleophile. A tertiary amine base, such as pyridine or triethylamine, is employed to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[2]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the highly electrophilic sulfur atom of phenylmethanesulfonyl chloride. This is followed by the elimination of a chloride ion. A base then deprotonates the nitrogen atom to yield the stable N-cyclohexyl-1-phenylmethanesulfonamide product.[2]

Reaction_Mechanism cluster_intermediate Intermediate r1 Cyclohexylamine (Nucleophile) inter Tetrahedral Intermediate (Protonated) r1->inter 1. Nucleophilic Attack r2 Phenylmethanesulfonyl Chloride (Electrophile) r2->inter r3 Pyridine (Base) p2 Pyridinium Chloride r3->p2 Neutralization p1 N-cyclohexyl-1-phenyl- methanesulfonamide inter->p1 2. Elimination of Cl⁻ 3. Deprotonation by Base

Caption: Reaction mechanism for sulfonamide formation.

Safety and Handling

Extreme caution must be exercised when handling the reagents for this synthesis. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3][4]

  • Phenylmethanesulfonyl Chloride: This reagent is corrosive and causes severe skin burns and eye damage.[5] It reacts with water and moisture, so it should be handled under anhydrous conditions. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4][5]

  • Cyclohexylamine: This reagent is a flammable liquid and is toxic if swallowed or in contact with skin.[6] It causes severe skin burns and eye damage.[7] Avoid inhalation of vapors.[7]

  • Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. It should be handled in a well-ventilated fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should occur in a fume hood.

Materials and Methods

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity (10 mmol scale)Molar Eq.
Phenylmethanesulfonyl chlorideC₇H₇ClO₂S190.65[8]1.91 g1.0
CyclohexylamineC₆H₁₃N99.171.09 g (1.2 mL)1.1
Pyridine (anhydrous)C₅H₅N79.101.19 g (1.2 mL)1.5
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93~50 mL-
Hydrochloric Acid (1 M aq.)HCl-~30 mL-
Sodium Bicarbonate (sat. aq.)NaHCO₃-~30 mL-
Brine (sat. aq. NaCl)NaCl-~30 mL-
Anhydrous Magnesium SulfateMgSO₄-~5 g-
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Standard laboratory glassware (beakers, graduated cylinders)

Detailed Experimental Protocol

This protocol details the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide on a 10 mmol scale.

Step 1: Reaction Setup

  • Place a magnetic stir bar into a dry 100 mL round-bottom flask.

  • In a chemical fume hood, dissolve cyclohexylamine (1.1 eq, 1.09 g) and anhydrous pyridine (1.5 eq, 1.19 g) in 30 mL of anhydrous dichloromethane (DCM).

  • Seal the flask with a septum and place it in an ice-water bath, allowing the solution to cool to 0 °C with stirring.

    • Scientist's Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the cyclohexylamine reactant and driving the reaction forward. Using a slight excess of cyclohexylamine ensures the complete consumption of the more valuable sulfonyl chloride.

Step 2: Addition of Phenylmethanesulfonyl Chloride

  • Dissolve phenylmethanesulfonyl chloride (1.0 eq, 1.91 g) in 15 mL of anhydrous DCM in a separate dry flask.

  • Transfer this solution to a dropping funnel.

  • Add the phenylmethanesulfonyl chloride solution dropwise to the stirred, cooled amine solution over a period of 20-30 minutes. Maintain the internal temperature below 5 °C.

    • Scientist's Note: The reaction is exothermic. Slow, dropwise addition at 0 °C is crucial to control the reaction rate, minimize the formation of side products, and ensure safety.

Step 3: Reaction Progression

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Let the reaction stir at room temperature for 12-16 hours. The formation of a white precipitate (pyridinium chloride) is expected.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

Step 4: Work-up and Extraction

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the mixture sequentially with: a. 30 mL of 1 M HCl (aq) to remove excess pyridine and cyclohexylamine. b. 30 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. c. 30 mL of brine to remove residual water.

  • Separate the organic (DCM) layer after each wash.

    • Scientist's Note: This aqueous washing sequence is a fundamental purification step. The acidic wash removes basic impurities, while the basic wash removes acidic impurities. This leaves the neutral desired product in the organic phase.

Step 5: Isolation and Purification

  • Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Remove the DCM solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a pure crystalline solid.

Workflow Visualization

Synthesis_Workflow A 1. Reaction Setup - Dissolve Cyclohexylamine & Pyridine in DCM - Cool to 0 °C B 2. Reagent Addition - Add Phenylmethanesulfonyl Chloride  solution dropwise A->B Maintain T < 5 °C C 3. Reaction - Warm to Room Temperature - Stir for 12-16 hours B->C D 4. Work-up - Acid Wash (1M HCl) - Base Wash (sat. NaHCO₃) - Brine Wash C->D TLC Monitoring E 5. Isolation - Dry Organic Layer (MgSO₄) - Filter & Concentrate D->E F 6. Purification - Recrystallize from suitable solvent E->F G 7. Characterization - Obtain MP, NMR, IR, MS data F->G

Caption: General workflow for the synthesis and purification.

Characterization

The identity and purity of the synthesized N-cyclohexyl-1-phenylmethanesulfonamide should be confirmed using standard analytical techniques:

  • Melting Point (MP): A sharp melting point range is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation by showing the characteristic chemical shifts and coupling constants for the phenyl, methylene, and cyclohexyl protons and carbons.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the S=O stretches (typically strong peaks around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond (if present, depending on final structure and any deprotonation).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. For N-cyclohexyl-1-phenylmethanesulfonamide (C₁₃H₁₉NO₂S), the expected molecular weight is approximately 253.36 g/mol .

References

  • King, J. F., & Durst, T. (1966). THE REACTION OF PHENYLMETHANESULFONYL CHLORIDE WITH TERTIARY AMINES: FORMATION OF GEOMETRICAL ISOMERS ABOUT A CARBON–SULFUR DO. Canadian Journal of Chemistry, 44(7), 819-828. Available from: [Link]

  • Arshad, S., et al. (2010). N-Cyclohexyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3165. Available from: [Link]

  • Acme Hardesty. (2017). Cyclohexylamine - SAFETY DATA SHEET. Available from: [Link]

  • North Metal and Chemical Company. (n.d.). Cyclohexylamine Safety Data Sheet. Available from: [Link]

  • Arshad, S., et al. (2010). N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3093. Available from: [Link]

  • SpectraBase. (n.d.). N-[9-[[1-hydroxy-2-(phenylmethoxymethyl)cyclohexyl]methyl]-6-purinyl]methanesulfonamide. Available from: [Link]

  • PrepChem.com. (n.d.). Preparation of N-phenyl-N'-cyclohexyl-p-phenylenediamine. Available from: [Link]

  • ChemicalRegister. (n.d.). Methanesulfonamide, N-cyclohexyl-N-(2-hydroxy-2-phenylethyl)-. Available from: [Link]

  • PubChem. (n.d.). Phenylmethanesulfonyl chloride. Available from: [Link]

  • PubChem. (n.d.). N-(cyclohexylmethyl)-1-phenylethanamine. Available from: [Link]

  • PubChem. (n.d.). Cyclohexyl(phenyl)methanamine. Available from: [Link]

  • Google Patents. (2017). CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.
  • Google Patents. (2017). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
  • PubChem. (n.d.). Phenylmethanesulfonyl chloride - Safety and Hazards. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). Available from: [Link]

  • PubChem. (n.d.). N-Cyclohexylaniline. Available from: [Link]

  • BRENDA Enzyme Database. (n.d.). Reference Id = 669809. Available from: [Link]

  • Chemical Methodologies. (2020). The Synthesis of α,αʹ-bis(arylidene)Cycloalkanones using Sulfonic Acid Functionalized Pyridinium Chloride. Available from: [Link]

  • PubChemLite. (n.d.). 1-cyclohexyl-n-methylmethanesulfonamide (C8H17NO2S). Available from: [Link]

  • PubMed. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Available from: [Link]

  • Google Patents. (2016). CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process.
  • Organic Syntheses. (n.d.). n,n-dimethylcyclohexylmethylamine. Available from: [Link]

Sources

Application

Introduction: The Strategic Role of Sulfonamides in Modern Drug Discovery

An Application Note and Protocol for the Synthesis, Purification, and Characterization of N-cyclohexyl-1-phenylmethanesulfonamide The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis, Purification, and Characterization of N-cyclohexyl-1-phenylmethanesulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents due to its robust chemical stability and its capacity to act as both a hydrogen bond donor and acceptor.[1][2] This versatility has led to its incorporation into drugs targeting a multitude of diseases. Concurrently, the strategic replacement of aromatic rings with saturated counterparts, such as a cyclohexyl group, has emerged as a powerful tool in drug design. This "fsp³ enrichment" can lead to compounds with improved three-dimensional structure and more favorable physicochemical properties, potentially enhancing binding affinity and clinical success rates.[3][4]

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and characterization of N-cyclohexyl-1-phenylmethanesulfonamide. This compound uniquely combines the proven sulfonamide scaffold with a cyclohexyl moiety, making it an interesting candidate for further investigation. The following protocols are grounded in established chemical principles, offering a self-validating system from reaction setup to final product characterization.

Synthetic Protocol: Preparation of N-cyclohexyl-1-phenylmethanesulfonamide

Principle of the Reaction

The synthesis is achieved via a nucleophilic substitution reaction. The primary amine, cyclohexylamine, acts as the nucleophile, attacking the electrophilic sulfur atom of phenylmethanesulfonyl chloride. A tertiary amine base, such as triethylamine, is incorporated to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1][5]

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep_reactants Dissolve Cyclohexylamine & Triethylamine in Anhydrous DCM prep_cool Cool to 0 °C (Ice Bath) prep_reactants->prep_cool react_add Slow, Dropwise Addition of Sulfonyl Chloride Solution prep_cool->react_add prep_reagent Prepare Solution of Phenylmethanesulfonyl Chloride in DCM react_stir Stir at 0 °C (30 min), then Warm to RT (2-16 h) react_add->react_stir react_monitor Monitor Progress by TLC react_stir->react_monitor workup_quench Quench with 1M HCl react_monitor->workup_quench workup_extract Sequential Washes: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine workup_quench->workup_extract workup_dry Dry Organic Layer (Anhydrous Na₂SO₄) workup_extract->workup_dry workup_concentrate Concentrate Under Reduced Pressure workup_dry->workup_concentrate purify_column Silica Gel Column Chromatography workup_concentrate->purify_column purify_characterize Characterize Pure Product (NMR, MS) purify_column->purify_characterize

General workflow for the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide.
Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
CyclohexylamineC₆H₁₃N99.171.0(To be calculated)
Phenylmethanesulfonyl chlorideC₇H₇ClO₂S190.651.05(To be calculated)
Triethylamine (TEA)C₆H₁₅N101.191.2(To be calculated)
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-Sufficient Volume
Hydrochloric Acid (1 M)HCl36.46-For work-up
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01-For work-up
Brine (Sat. NaCl Sol.)NaCl58.44-For work-up
Anhydrous Sodium SulfateNa₂SO₄142.04-For drying
Silica Gel (for chromatography)SiO₂60.08-For purification
Step-by-Step Experimental Protocol
  • Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling : Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition : In a separate flask, dissolve phenylmethanesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction Progression : Stir the reaction mixture at 0 °C for 30 minutes following the addition. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 to 16 hours.

  • Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.[1][5]

  • Work-up : Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.[1]

  • Isolation : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is best purified by flash column chromatography on silica gel.[1][6]

  • Column Preparation : Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Loading : Dissolve the crude product in a minimum amount of DCM and load it onto the column.

  • Elution : Elute the column with the chosen solvent system.

  • Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-cyclohexyl-1-phenylmethanesulfonamide.

Characterization and Validation

To ensure the successful synthesis and purity of the target compound, a combination of analytical techniques should be employed.

Expected Analytical Data
AnalysisExpected Result
Molecular Formula C₁₃H₁₉NO₂S
Molecular Weight 269.36 g/mol
Mass Spectrometry (ESI+) Expected [M+H]⁺ at m/z 270.12[5]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.4 (m, 5H, Ar-H), ~4.3 (s, 2H, Ar-CH₂-S), ~3.0 (m, 1H, N-CH), ~1.0-2.0 (m, 11H, Cyclohexyl-H & N-H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~130-128 (Ar-C), ~58 (N-CH), ~57 (Ar-CH₂-S), ~33, ~25, ~24 (Cyclohexyl-C)
Appearance Likely a white to off-white solid

Note: NMR chemical shifts are estimates based on the structure and may vary.

Field-Proven Insights & Applications

The Cyclohexyl Moiety as a Phenyl Bioisostere

In drug design, replacing a flat phenyl ring with a three-dimensional cyclohexyl group can be a highly effective strategy. This substitution can improve a compound's metabolic stability, solubility, and fsp³ character, which has been linked to higher success rates in clinical trials.[3] The non-planar nature of the cyclohexane ring may also allow for more optimal interactions within a protein's binding pocket compared to a planar aromatic ring.[4]

Bioisostere cluster_phenyl Aromatic Precursor cluster_cyclohexyl Saturated Analog phenyl Phenyl Group (Flat, 2D) phenyl_img cyclohexyl_img phenyl_img->cyclohexyl_img Bioisosteric Replacement (Improves fsp³ character) cyclohexyl Cyclohexyl Group (3D Conformation)

Bioisosteric replacement of a phenyl with a cyclohexyl group.
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient base.3. Low quality of reagents.1. Use fresh or properly stored sulfonyl chloride.2. Ensure the correct stoichiometry of the base is used.3. Verify the purity of starting materials.[5]
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of byproducts (e.g., disulfonamide).1. Increase reaction time and monitor by TLC.2. Optimize stoichiometry to avoid excess sulfonyl chloride. Purify carefully by column chromatography.[5]
Product is an Oil, Fails to Crystallize 1. Presence of residual solvent or impurities.2. Product may have a low melting point.1. Ensure the product is thoroughly dried under high vacuum.2. Re-purify by column chromatography. Attempt recrystallization from various solvent systems (e.g., ethyl acetate/hexanes).[5][6]

References

  • N-Cyclohexyl-N-propylbenzenesulfonamide. National Center for Biotechnology Information (PMC). [Link]

  • N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide. National Center for Biotechnology Information (PMC). [Link]

  • Stacking with No Planarity? National Center for Biotechnology Information (PMC). [Link]

  • Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. ACS Publications. [Link]

  • Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.
  • 1-cyclohexyl-N-methylmethanesulfonamide. National Center for Biotechnology Information (PubChem). [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Mechanochemical Synthesis of Primary Amides. Docta Complutense. [Link]

Sources

Method

Application Notes and Protocols: Laboratory Preparation of N-cyclohexyl-1-phenylmethanesulfonamide

Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of N-cyclohexyl-1-phenylmethanesulfonamide. The protocol herein details a robust and reproducible method centered on the reaction o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of N-cyclohexyl-1-phenylmethanesulfonamide. The protocol herein details a robust and reproducible method centered on the reaction of phenylmethanesulfonyl chloride with cyclohexylamine. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, safety protocols, and methods for purification and characterization. The causality behind experimental choices is elucidated to ensure both technical accuracy and practical applicability.

Introduction

N-cyclohexyl-1-phenylmethanesulfonamide belongs to the sulfonamide class of organic compounds, which are of significant interest in medicinal chemistry and materials science. The presence of both a flexible cyclohexyl group and an aromatic phenyl group attached to the sulfonamide core imparts unique physicochemical properties to the molecule. These structural motifs can influence biological activity, with related sulfonamide derivatives known to exhibit a wide range of therapeutic effects. The cyclohexyl moiety, for instance, can engage in beneficial non-planar stacking interactions within biological systems.[1] A reliable and well-characterized laboratory preparation is paramount for further investigation into its potential applications.

This guide presents a detailed protocol for the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide, focusing on the nucleophilic substitution reaction between phenylmethanesulfonyl chloride and cyclohexylamine.

Reaction Principle and Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution-like pathway at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic sulfur atom of phenylmethanesulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Reaction Scheme:

C₆H₅CH₂SO₂Cl + C₆H₁₁NH₂ → C₆H₅CH₂SO₂NHC₆H₁₁ + HCl

Experimental Protocol

Materials and Reagents

A summary of the necessary materials and reagents is provided in the table below.

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPurity
Phenylmethanesulfonyl chloride1939-99-7190.65(Specify amount)≥98%
Cyclohexylamine108-91-899.17(Specify amount)≥99%
Triethylamine (or other suitable base)121-44-8101.19(Specify amount)≥99%
Dichloromethane (DCM)75-09-284.93(Specify volume)Anhydrous
Saturated Sodium Bicarbonate SolutionN/AN/A(Specify volume)N/A
Anhydrous Magnesium Sulfate7487-88-9120.37(Specify amount)N/A
Hexane110-54-386.18(Specify volume)Reagent Grade
Ethyl Acetate141-78-688.11(Specify volume)Reagent Grade
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for thin-layer chromatography (TLC)

  • Apparatus for column chromatography

Safety Precautions

Phenylmethanesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[2] It is also moisture-sensitive and reacts with water.[2][3] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

Cyclohexylamine is a corrosive and flammable liquid.[5][6][7] It can cause severe skin burns and eye damage.[5] Avoid inhalation of vapors and contact with skin and eyes.[5][6][8] Handle in a fume hood and keep away from ignition sources.[5][8][9]

Dichloromethane is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenylmethanesulfonyl chloride in anhydrous dichloromethane.

  • Addition of Amine and Base: In a separate flask, prepare a solution of cyclohexylamine and triethylamine (as a base) in anhydrous dichloromethane.

  • Reaction: Cool the solution of phenylmethanesulfonyl chloride to 0 °C using an ice bath. Slowly add the cyclohexylamine and triethylamine solution dropwise to the stirred sulfonyl chloride solution. The addition should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[10][11]

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification

The crude N-cyclohexyl-1-phenylmethanesulfonamide can be purified by recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can be used for recrystallization to yield the pure product.[10][11]

  • Column Chromatography: For more rigorous purification, column chromatography on silica gel is effective. A solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be employed to separate the product from any impurities.[10]

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction and assess the purity of the final product.

  • Melting Point: Determination of the melting point can provide an indication of purity.

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Solutions: - Phenylmethanesulfonyl chloride in DCM - Cyclohexylamine & Triethylamine in DCM reaction_setup Cool Sulfonyl Chloride Solution to 0°C prep_reagents->reaction_setup addition Dropwise Addition of Amine/Base Solution reaction_setup->addition stir Stir at Room Temperature addition->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with DCM quench->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify characterize Characterize: - NMR - MS - Melting Point purify->characterize

Caption: General workflow for the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide.

Reaction Mechanism

G reagents Phenylmethanesulfonyl Chloride + Cyclohexylamine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-cyclohexyl-1-phenylmethanesulfonamide + HCl intermediate->product Chloride Elimination

Caption: Simplified reaction mechanism for sulfonamide formation.

Conclusion

The protocol described in this application note provides a reliable and straightforward method for the laboratory preparation of N-cyclohexyl-1-phenylmethanesulfonamide. By adhering to the detailed steps and safety precautions, researchers can successfully synthesize this compound for further scientific investigation. The principles and techniques outlined are fundamental to organic synthesis and can be adapted for the preparation of other related sulfonamide derivatives.

References

  • Nexchem. (n.d.). SAFETY DATA SHEET - Cyclohexylamine. Retrieved from [Link]

  • Loba Chemie. (n.d.). Cyclohexylamine CAS No 108-91-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • LabAlley. (n.d.). Cyclohexylamine - Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • Loba Chemie. (n.d.). CYCLOHEXYLAMINE FOR SYNTHESIS. Retrieved from [Link]

  • Cole-Parmer. (2006, April 4). Material Safety Data Sheet - [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Phenylmethanesulfonyl chloride | C7H7ClO2S | CID 74740. Retrieved from [Link]

  • King, J. F., & Durst, T. (1966). THE REACTION OF PHENYLMETHANESULFONYL CHLORIDE WITH TERTIARY AMINES: FORMATION OF GEOMETRICAL ISOMERS ABOUT A CARBON–SULFUR DOUBLE BOND. Canadian Journal of Chemistry, 44(7), 819-828.
  • Arshad, M., et al. (2009). N-Cyclohexyl-N-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2892.
  • Zia-ur-Rehman, M., et al. (2009). N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2893.
  • SpectraBase. (n.d.). N-[9-[[1-hydroxy-2-(phenylmethoxymethyl)cyclohexyl]methyl]-6-purinyl]methanesulfonamide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N-phenyl-N'-cyclohexyl-p-phenylenediamine. Retrieved from [Link]

  • Chemical Register. (n.d.). Methanesulfonamide, N-chloro-N-methyl-,Methanesulfonamide, N-cyclohexyl-N-(2-hydroxy-2-phenylethyl)- Suppliers & Manufacturers. Retrieved from [Link]

  • PubChem. (n.d.). N-(cyclohexylmethyl)-1-phenylethanamine | C15H23N | CID 3610923. Retrieved from [Link]

  • Zia-ur-Rehman, M., et al. (2009). N-Cyclohexyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3165.
  • Google Patents. (n.d.). CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.
  • Babine, R. E., & DeKorver, K. A. (2016). Stacking with No Planarity? ACS Medicinal Chemistry Letters, 7(4), 421-424.
  • ResearchGate. (n.d.). 3.1.11. Synthesis and Characterization of N -Cyclohexyl- N- methyloctanamide | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of N-phenylmaleimide and cyclohexene copolymer. Retrieved from [Link]

  • PubChem. (n.d.). 1-cyclohexyl-N-methylmethanesulfonamide | C8H17NO2S | CID 19877943. Retrieved from [Link]

  • NextSDS. (n.d.). N-(1-(4-Phenyl-1H-imidazol-2-yl)cyclohexyl)nicotinamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of cyclohexanone - US3933916A.
  • Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-cyclohexylmaleimide and Preparation of It's Purified Particles. Retrieved from [Link]

Sources

Application

Application Note: Advanced Purification Strategies for N-cyclohexyl-1-phenylmethanesulfonamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Scientific Rationale Introduction & Pharmacological Context The synthesis and isolation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Scientific Rationale

Introduction & Pharmacological Context

The synthesis and isolation of sulfonamides are foundational processes in modern drug discovery. Derivatives of N-phenylmethanesulfonamide are frequently utilized as critical pharmacophores in the development of non-nucleoside inhibitors (e.g., for Hepatitis C Virus NS5B)[1] and as sulfonamidyl radical precursors in photocatalytic functionalizations[2].

N-cyclohexyl-1-phenylmethanesulfonamide (C₁₃H₁₉NO₂S) presents unique purification challenges due to the potential co-elution of unreacted electrophiles (phenylmethanesulfonyl chloride) and strongly retained basic nucleophiles (cyclohexylamine). This application note outlines a highly optimized, self-validating purification pipeline combining gradient flash column chromatography with two-solvent recrystallization to achieve >99% purity.

Scientific Rationale & Causality

A successful purification protocol must be driven by the physicochemical properties of the target molecule and its synthetic byproducts.

  • Why Gradient Flash Chromatography? The sulfonamide functional group imparts moderate polarity to the molecule. In crude reaction mixtures, unreacted phenylmethanesulfonyl chloride (highly electrophilic, low polarity) elutes near the solvent front, while unreacted cyclohexylamine (highly basic, high polarity) is strongly retained by the acidic silanol groups of the stationary phase. A gradient elution starting from 100% Petroleum Ether (PE) to a 1:1 PE/Ethyl Acetate (EA) mixture ensures the selective desorption of the target sulfonamide without co-eluting the amine byproduct[2].

  • Why Dry Loading? Sulfonamides can exhibit tailing on silica gel if loaded as a concentrated liquid. Dry loading the crude mixture onto silica gel prior to column packing prevents band broadening and ensures sharp, high-resolution fraction peaks.

  • Why Two-Solvent Recrystallization? While chromatography removes the bulk of synthetic byproducts, trace organic impurities or colored transition-metal catalysts (e.g., from Indium-promoted sulfonamidation[3]) may persist. Sulfonamides exhibit high solubility in halogenated solvents like dichloromethane (DCM) but poor solubility in ethereal solvents. By dissolving the semi-pure fractions in minimal DCM and utilizing diethyl ether as an anti-solvent, the system exploits the steep solubility curve of the compound, selectively precipitating pure crystals[4].

Workflow Visualization

Workflow A Crude Reaction Mixture B Aqueous Workup (Brine/Na2SO4) A->B C Silica Dry Loading B->C D Flash Chromatography (PE/EA Gradient) C->D E TLC & NMR Validation D->E F Recrystallization (DCM/Et2O) E->F G Pure Compound F->G

Fig 1. Sequential purification workflow for N-cyclohexyl-1-phenylmethanesulfonamide.

Quantitative Analytical Data

To establish a self-validating system, researchers must verify the intermediate at multiple stages. Table 1 provides the benchmark analytical data required to validate the identity and purity of N-cyclohexyl-1-phenylmethanesulfonamide[3].

Table 1: Physicochemical and Spectral Properties

ParameterValue / Benchmark
Chemical Formula C₁₃H₁₉NO₂S
Appearance Off-white solid
Typical Yield 69% - 85%
TLC Retention Factor ( Rf​ ) ~0.4 - 0.5 (PE/EA = 3:1)
¹H NMR (400 MHz, CDCl₃) δ 7.43–7.35 (m, 5H), 4.23 (s, 2H), 4.06 (d, J = 7.3 Hz, 1H), 3.16–3.05 (m, 1H), 1.95–1.88 (m, 2H), 1.71–1.65 (m, 2H), 1.60–1.54 (m, 1H), 1.27–1.12 (m, 5H)
¹³C NMR (101 MHz, CDCl₃) δ 130.7, 129.6, 128.7, 128.6, 60.0, 53.3, 34.5, 25.1, 24.8

Step-by-Step Experimental Protocols

Protocol A: Gradient Flash Column Chromatography

Objective: Isolate the target sulfonamide from unreacted starting materials and polar catalysts.

  • Pre-treatment (Dry Loading): Dissolve the crude reaction mixture in 5-10 mL of DCM. Add silica gel (230–400 mesh) equivalent to 3 times the mass of the crude product. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Preparation: Pack a glass column with silica gel using 100% Petroleum Ether (PE). Ensure no air bubbles are trapped. Load the dry-loaded silica powder evenly onto the top of the column bed and cap with a thin layer of sea sand.

  • Gradient Elution: Execute the elution profile outlined in Table 2. Collect 15 mL fractions.

  • TLC Monitoring: Spot fractions on silica gel F-254 plates. Develop in PE/EA (3:1). Visualize using a 254 nm UV lamp (the phenyl ring is highly UV active) and stain with KMnO₄ (detects the cyclohexyl moiety).

  • Concentration: Pool fractions containing the spot at Rf​ ~0.45. Concentrate under reduced pressure to yield a semi-pure off-white solid.

Table 2: Gradient Elution Profile

Column Volume (CV)Petroleum Ether (%)Ethyl Acetate (%)Target Eluent
0 - 21000Non-polar impurities / unreacted chloride
2 - 59010Trace byproducts
5 - 107525N-cyclohexyl-1-phenylmethanesulfonamide
10 - 125050Column flush for polar amines
Protocol B: Two-Solvent Recrystallization

Objective: Achieve >99% analytical purity by removing trace co-eluting isomers and residual color.

  • Validation Gate: Before proceeding, take a 5 mg aliquot of the concentrated solid from Protocol A. Run a rapid ¹H NMR. The presence of a sharp singlet at δ 4.23 ppm (benzylic CH₂) and a doublet at δ 4.06 ppm (NH) confirms the product[3]. If purity is <90%, repeat Protocol A.

  • Dissolution: Transfer the solid to a clean Erlenmeyer flask. Add DCM dropwise at room temperature while swirling, using only enough solvent to completely dissolve the solid (typically 2-3 mL per gram of product).

  • Anti-Solvent Addition: Slowly add cold diethyl ether dropwise to the stirring solution until the mixture becomes faintly turbid (cloud point).

  • Crystallization: Add one final drop of DCM to clear the turbidity. Cover the flask and allow it to stand undisturbed at room temperature for 2 hours, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Filter the resulting white/off-white crystals through a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold diethyl ether.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 4 hours to remove residual trapped solvent.

References

  • Indium Promotes Direct Sulfonamidation of Unactivated Alcohols, ACS Publications. URL:[Link]

  • Photocatalytic Functionalization of Alkenes Using N-Sulfonyl Sulfilimines as Sulfonamidyl Radical Precursors, ACS Publications. URL:[Link]

  • Discovery of a Novel Series of Potent Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B, NIH. URL:[Link]

  • Sulfonamide and sulfamide substituted imidazoquinolines, Google Patents (US6888000B2).

Sources

Method

Application Note: A Method Development Guide for the Recrystallization of N-cyclohexyl-1-phenylmethanesulfonamide

Introduction N-cyclohexyl-1-phenylmethanesulfonamide is a sulfonamide-containing organic compound. Sulfonamides are a cornerstone of many areas of chemical and pharmaceutical science, recognized for their diverse biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-cyclohexyl-1-phenylmethanesulfonamide is a sulfonamide-containing organic compound. Sulfonamides are a cornerstone of many areas of chemical and pharmaceutical science, recognized for their diverse biological activities.[1] The purity of such compounds is paramount for their intended application, whether in biological screening, materials science, or as intermediates in complex syntheses. Recrystallization remains a powerful and widely used technique for the purification of solid organic compounds, capable of yielding high-purity crystalline material by leveraging differences in solubility.[2]

This document provides a comprehensive guide for developing a robust recrystallization protocol for N-cyclohexyl-1-phenylmethanesulfonamide. As specific solubility data for this compound is not widely published, this guide emphasizes a systematic, first-principles approach. We will explore the rationale behind solvent selection based on molecular structure, provide detailed experimental protocols for both single-solvent and multi-solvent systems, and offer a troubleshooting guide to address common challenges. This application note is intended for researchers and scientists in chemistry and drug development who require a high degree of purity for their work.

Physicochemical Properties and Solvent Selection Rationale

The molecular structure of N-cyclohexyl-1-phenylmethanesulfonamide, featuring a non-polar phenyl group and a cyclohexyl ring, alongside a polar sulfonamide moiety (-SO₂NH-), suggests a compound of intermediate polarity. This structural characteristic is the primary determinant for solvent selection. The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures, which allows for maximum recovery of the purified solid upon cooling.[3]

While experimental data for the target compound is scarce, we can infer its likely properties from structurally analogous sulfonamides.

Table 1: Properties of Analogous Sulfonamide Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
N-PhenylmethanesulfonamideC₇H₉NO₂S171.2293-97White to light beige crystalline powder[4]
N-Cyclohexyl-p-toluenesulfonamideC₁₃H₁₉NO₂S253.3684-85Solid[5]

The key to developing a successful protocol is a systematic solvent screening process.

Solvent Selection Strategy

A preliminary screening with small quantities of the crude product in various solvents is the most effective starting point. The goal is to identify a solvent or solvent system that meets the criteria outlined in the decision tree below.[6]

Table 2: Proposed Solvents for Initial Screening

SolventPolarityRationale
IsopropanolPolar ProticOften effective for sulfonamides, good balance of polarity.[7]
EthanolPolar ProticSimilar to isopropanol, commonly used for related compounds.[8]
MethanolPolar ProticHigher polarity; may be a good solvent in a solvent/anti-solvent system.[1]
WaterPolar ProticLikely to be a poor solvent (anti-solvent) due to the non-polar rings.
TolueneNon-polarMay dissolve the non-polar portions but is less likely to be effective alone.
Isopropanol/Water MixVariableA highly versatile system; the ratio can be tuned to achieve ideal solubility.[9]
Ethanol/Water MixVariableAnother excellent mixed-solvent system for sulfonamides.[7][8]

Core Recrystallization Workflow

The following diagram outlines the logical workflow for developing and executing the recrystallization protocol. It provides a visual guide from initial solvent screening to the final isolation of pure crystals.

Recrystallization_Workflow Recrystallization Workflow for N-cyclohexyl-1-phenylmethanesulfonamide start Start: Crude Solid screen 1. Small-Scale Solvent Screening (e.g., Alcohols, Water, Toluene, Mixtures) start->screen decision_single Ideal single solvent found? (High solubility hot, low solubility cold) screen->decision_single single_solvent Protocol 1: Single-Solvent Recrystallization decision_single->single_solvent Yes decision_anti Miscible solvent/anti-solvent pair found? decision_single->decision_anti No dissolve 2. Dissolve in Min. Boiling Solvent single_solvent->dissolve hot_filter 3. Hot Gravity Filtration (Optional) (Removes insoluble impurities) dissolve->hot_filter cool 4. Slow Cooling & Crystallization hot_filter->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate anti_solvent Protocol 2: Solvent/Anti-Solvent Method decision_anti->anti_solvent Yes rethink Re-evaluate Solvent Choices or Consider Chromatography decision_anti->rethink No dissolve_good 2a. Dissolve in 'Good' Solvent at RT anti_solvent->dissolve_good add_anti 3a. Add 'Anti-Solvent' until Turbidity dissolve_good->add_anti add_anti->isolate wash 6. Wash with Ice-Cold Solvent isolate->wash dry 7. Dry Crystals wash->dry final Pure Crystalline Product dry->final

Caption: A decision-based workflow for purifying N-cyclohexyl-1-phenylmethanesulfonamide.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization (Primary Method)

This is the most common and preferred method. It relies on finding a single solvent where the compound is highly soluble when hot and poorly soluble when cold.[6]

Materials and Equipment:

  • Crude N-cyclohexyl-1-phenylmethanesulfonamide

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks (at least two)

  • Hotplate with stirring capability

  • Boiling chips or magnetic stir bar

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a boiling chip or stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.[9] It is crucial to use the minimum amount of solvent to ensure the solution is saturated upon cooling, maximizing yield.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% of the solute's weight) of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional but Recommended): This step removes insoluble impurities (like dust or charcoal). Place a stemless funnel with fluted filter paper into a pre-heated receiving Erlenmeyer flask. To prevent premature crystallization, heat the glassware in an oven or by rinsing with hot solvent.[9] Pour the hot solution through the filter paper as quickly as possible.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing this step can trap impurities.[2]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.[9]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor. Using cold solvent minimizes the loss of the desired product.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass to air-dry or place them in a desiccator under vacuum.

Protocol 2: Solvent/Anti-Solvent Recrystallization (Alternative Method)

This method is employed when no single solvent provides the required differential solubility. It involves dissolving the compound in a "good" solvent (in which it is very soluble) and inducing precipitation by adding a "anti-solvent" (in which it is insoluble).[6]

Procedure:

  • Dissolution: At room temperature, dissolve the crude solid in the minimum amount of a "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: With constant swirling, add the "anti-solvent" (e.g., water) dropwise. The anti-solvent must be miscible with the good solvent.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been exceeded.[6]

  • Crystal Growth: Set the flask aside undisturbed. If crystals do not form readily, scratching the inside of the flask with a glass rod just below the surface of the liquid can initiate crystallization.

  • Isolation and Drying: Once crystal formation is complete, cool the mixture in an ice bath and then isolate, wash, and dry the crystals as described in Protocol 1 (Steps 6 and 7). The wash solvent should be a mixture with a higher proportion of the anti-solvent.

Troubleshooting and Optimization

Even with a well-designed protocol, challenges can arise. The following table provides solutions to common issues encountered during recrystallization.

Table 3: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)1. Solution cooled too quickly. 2. High concentration of impurities. 3. Melting point of the solid is lower than the boiling point of the solvent.1. Re-heat the solution to re-dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool much more slowly.[9] 4. Consider a different solvent system.
No Crystals Form 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated but requires initiation.1. Boil off some of the solvent to increase the concentration and allow to cool again. 2. Induce crystallization by scratching the inner surface of the flask with a glass rod. 3. Add a "seed crystal" of the pure compound if available.[6][9]
Low Yield 1. Too much solvent was used during dissolution. 2. The compound has significant solubility in the cold solvent. 3. Crystals were washed with too much or warm solvent. 4. Premature crystallization during hot filtration.1. Ensure the minimum amount of solvent is used for dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath. 3. Always wash with a minimal amount of ice-cold solvent. 4. Ensure filtration glassware is pre-heated.[9]
Crystals are Colored 1. Colored impurities are co-crystallizing with the product. 2. Activated charcoal was not used or was insufficient.1. Re-dissolve the crystals and repeat the recrystallization, including the optional decolorization step with activated charcoal (Protocol 1, Step 2).[9]

Conclusion

The purification of N-cyclohexyl-1-phenylmethanesulfonamide by recrystallization is a highly effective method when approached systematically. By beginning with a logical solvent screening based on the compound's structural characteristics, a suitable solvent system can be identified. The detailed single-solvent and solvent/anti-solvent protocols provided herein, combined with the troubleshooting guide, offer a robust framework for achieving high-purity crystalline material. Careful attention to procedural details—such as using the minimum amount of hot solvent, allowing for slow crystal growth, and proper washing techniques—is critical to maximizing both the purity and yield of the final product.

References

  • Chen, Y., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Retrieved from [Link]

  • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications. Retrieved from [Link]

  • Scribd. (n.d.). Purification of Sulfanilamide by Crystallization. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Zia-ur-Rehman, M., et al. (n.d.). N-Cyclohexyl-N-propylbenzenesulfonamide. PMC - NIH. Retrieved from [Link]

  • StuDocu. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N-Cyclohexyl-4-toluenesulfonamide. Retrieved from [Link]

Sources

Application

Application Note and Protocol: High-Purity Isolation of N-cyclohexyl-1-phenylmethanesulfonamide via Column Chromatography

Introduction N-cyclohexyl-1-phenylmethanesulfonamide is a sulfonamide-containing compound with potential applications in medicinal chemistry and materials science. The sulfonamide functional group is a key structural mot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-cyclohexyl-1-phenylmethanesulfonamide is a sulfonamide-containing compound with potential applications in medicinal chemistry and materials science. The sulfonamide functional group is a key structural motif in a wide array of pharmaceutical agents.[1] The synthesis of such molecules often yields a crude product containing unreacted starting materials, by-products, and other impurities. Therefore, a robust purification method is paramount to obtaining a high-purity sample for subsequent analysis and application. This document provides a detailed guide to the purification of N-cyclohexyl-1-phenylmethanesulfonamide using column chromatography, a fundamental and widely used technique for the separation of organic compounds.

The principles of this application note are grounded in the established practices for the chromatographic purification of sulfonamide derivatives.[2] This guide will provide a comprehensive, step-by-step protocol, from the initial analysis of the crude product by Thin-Layer Chromatography (TLC) to the final isolation of the purified compound.

Understanding the Molecule: Polarity and Chromatographic Behavior

The successful chromatographic separation of N-cyclohexyl-1-phenylmethanesulfonamide hinges on a clear understanding of its molecular structure and resulting polarity. The molecule possesses both non-polar (cyclohexyl and phenyl rings) and polar (sulfonamide group) moieties. The presence of the sulfonamide group, with its capacity for hydrogen bonding, imparts a significant degree of polarity to the molecule. This polarity dictates its interaction with the stationary and mobile phases during chromatography.

In normal-phase chromatography, a polar stationary phase (typically silica gel) is employed with a non-polar mobile phase. The polar N-cyclohexyl-1-phenylmethanesulfonamide will adsorb to the silica gel, and its elution is facilitated by the addition of a more polar solvent to the mobile phase. The choice of the mobile phase composition is therefore critical for achieving optimal separation.

Method Development: The Role of Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column. The goal is to find a solvent system that gives the target compound a retention factor (Rf) of approximately 0.2-0.4.[2] This Rf value ensures that the compound will travel through the column at a reasonable rate, allowing for good separation from both less polar and more polar impurities.

A common starting point for the TLC analysis of sulfonamides is a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate.[2] By varying the ratio of these two solvents, the polarity of the mobile phase can be fine-tuned to achieve the desired Rf for N-cyclohexyl-1-phenylmethanesulfonamide.

Experimental Protocol: Column Chromatography of N-cyclohexyl-1-phenylmethanesulfonamide

This protocol outlines a standard procedure for the purification of N-cyclohexyl-1-phenylmethanesulfonamide using silica gel column chromatography.

Materials and Reagents
  • Crude N-cyclohexyl-1-phenylmethanesulfonamide

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Procedure
  • TLC Analysis:

    • Prepare several TLC developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Dissolve a small amount of the crude product in a few drops of dichloromethane.

    • Spot the dissolved crude product onto the baseline of a TLC plate.

    • Place the TLC plate in a developing chamber and allow the solvent front to ascend to near the top of the plate.

    • Remove the plate, mark the solvent front, and allow it to dry.

    • Visualize the spots under a UV lamp.

    • Calculate the Rf value for the desired product and any impurities. Select the solvent system that provides an Rf of 0.2-0.4 for N-cyclohexyl-1-phenylmethanesulfonamide and good separation from other components.

  • Column Preparation:

    • Select an appropriate size glass chromatography column. A general rule of thumb is to use a column with a diameter such that the silica gel height is about 10-15 times the diameter. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column, ensuring that no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add a layer of sand to the top of the silica gel to prevent disturbance of the stationary phase during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude N-cyclohexyl-1-phenylmethanesulfonamide in a minimal amount of dichloromethane.

    • To this solution, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is known as the dry loading method and generally provides better resolution than wet loading.[2]

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per fraction).

    • If a gradient elution is required to separate compounds with a wider range of polarities, gradually increase the proportion of the more polar solvent (ethyl acetate) in the mobile phase.[2] For example, start with 9:1 hexane/ethyl acetate, then move to 8:2, and so on.

    • Monitor the elution process by spotting every few fractions onto a TLC plate and visualizing under a UV lamp.

  • Isolation of the Purified Product:

    • Identify the fractions containing the pure N-cyclohexyl-1-phenylmethanesulfonamide (fractions with a single spot at the target Rf).

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified N-cyclohexyl-1-phenylmethanesulfonamide.

    • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, melting point).

Workflow Diagram

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development ColumnPrep Column Packing (Silica Gel Slurry) TLC->ColumnPrep Select Solvent System SamplePrep Sample Preparation (Dry Loading) ColumnPrep->SamplePrep Elution Elution (Hexane/EtOAc Gradient) SamplePrep->Elution Load Sample Collection Fraction Collection Elution->Collection FractionAnalysis TLC Analysis of Fractions Collection->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct Purified Product Evaporation->FinalProduct

Caption: Workflow for the purification of N-cyclohexyl-1-phenylmethanesulfonamide.

Summary of Chromatographic Conditions

ParameterRecommended Condition/ValueRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for normal-phase chromatography of polar organic molecules.
Mobile Phase Hexane/Ethyl Acetate GradientA versatile solvent system for tuning polarity to elute a wide range of compounds.
Initial Mobile Phase Determined by TLC (target Rf ≈ 0.2-0.4)Optimizes separation and elution time.
Sample Loading Dry LoadingPromotes a more uniform sample band, leading to better separation.[2]
Detection UV (254 nm) for TLCThe phenyl group in the molecule is expected to be UV active.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound does not elute Mobile phase is not polar enough.Gradually increase the percentage of ethyl acetate in the mobile phase.[2]
Poor separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC; consider a shallower gradient during elution.[2]
Peak tailing Column overload or interaction with active sites on silica.Reduce the amount of sample loaded; consider adding a small amount of a polar modifier like triethylamine to the mobile phase if the compound is basic.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of N-cyclohexyl-1-phenylmethanesulfonamide using column chromatography. By carefully selecting the chromatographic conditions based on preliminary TLC analysis, researchers can achieve high purity of the target compound, which is essential for its use in further research and development. The principles and techniques outlined herein are broadly applicable to the purification of other sulfonamide derivatives and polar organic molecules.

References

  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing). Available at: [Link]

  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - ResearchGate. Available at: [Link]

  • Determination of Lipophilicity Constants of Sulfonamide Substituents - ACS Publications. Available at: [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Available at: [Link]

  • Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection - PubMed. Available at: [Link]

  • Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Available at: [Link]

  • Neutral and Cationic Sulfonamido Derivatives of the Fluorescent Probe 2-p-Toluidinylnaphthalene-6-sulfonate. Properties and Mechanistic implications - PubMed. Available at: [Link]

  • Sulfamides and sulfonamides as polar aprotic solvents | The Journal of Organic Chemistry. Available at: [Link]

  • Sulfonamide - Wikipedia. Available at: [Link]

  • N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem - NIH. Available at: [Link]

  • 1-cyclohexyl-N-methylmethanesulfonamide | C8H17NO2S | CID 19877943 - PubChem. Available at: [Link]

  • N-Cyclohexyl-4-toluenesulfonamide - CAS Common Chemistry. Available at: [Link]

  • Preparation of N-phenyl-N'-cyclohexyl-p-phenylenediamine - PrepChem.com. Available at: [Link]

  • N-(cyclohexylmethyl)-1-phenylethanamine | C15H23N | CID 3610923 - PubChem. Available at: [Link]

  • Benzene, cyclohexyl- - the NIST WebBook. Available at: [Link]

Sources

Method

"N-cyclohexyl-1-phenylmethanesulfonamide" use in organic synthesis

Application Note: Advanced Synthetic Paradigms for N-Cyclohexyl-1-phenylmethanesulfonamide Executive Summary The synthesis of sterically hindered secondary alkyl sulfonamides has historically presented a significant chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Paradigms for N-Cyclohexyl-1-phenylmethanesulfonamide

Executive Summary

The synthesis of sterically hindered secondary alkyl sulfonamides has historically presented a significant challenge in organic synthesis, often requiring harsh conditions, toxic alkyl halides, or multi-step reductive amination sequences. N-cyclohexyl-1-phenylmethanesulfonamide (also known as N-cyclohexyl- α -toluenesulfonamide) has emerged as a critical benchmark molecule for validating next-generation, mild C–N bond-forming technologies.

This application note details the synthesis and utility of N-cyclohexyl-1-phenylmethanesulfonamide through two state-of-the-art methodologies: Metallaphotoredox Decarboxylative C–N Coupling [1] and Indium-Catalyzed Direct Sulfonamidation [2]. By analyzing these workflows, researchers can apply these robust, self-validating protocols to expand their own libraries of complex sulfonamide pharmacophores.

Strategic Importance in Drug Discovery

The sulfonamide functional group is a ubiquitous pharmacophore in medicinal chemistry, featured prominently in antimicrobial agents, carbonic anhydrase inhibitors, and anti-inflammatory drugs. The specific architecture of N-cyclohexyl-1-phenylmethanesulfonamide provides unique structural properties:

  • Steric Bulk & Lipophilicity: The N-cyclohexyl ring increases the molecule's lipophilicity (LogP), enhancing membrane permeability while probing the steric limits of target binding pockets.

  • Metabolic Stability: Unlike primary sulfonamides, the secondary nature of this compound offers increased resistance to certain metabolic degradation pathways.

  • Synthetic Benchmarking: Because the cyclohexyl radical is prone to disproportionation and the unactivated cyclohexanol is a poor electrophile, successfully synthesizing this compound proves the high efficiency of a catalytic system[1][2].

Mechanistic Paradigms & Workflows

Paradigm A: Metallaphotoredox Decarboxylative sp 3 C–N Coupling

Developed by the MacMillan laboratory, this approach utilizes visible light to merge photoredox catalysis with copper-mediated cross-coupling[1]. The reaction generates an alkyl radical from an abundant carboxylic acid (via an iodomesitylene dicarboxylate precursor) and couples it with 1-phenylmethanesulfonamide.

Causality of Design: The Iridium(III) photocatalyst is chosen for its long-lived triplet excited state and high oxidizing power, necessary to trigger the decarboxylation. Copper(I) thiophene-2-carboxylate (CuTC) is utilized because the thiophene carboxylate ligand facilitates rapid transmetalation and stabilizes the highly reactive Cu(III) intermediate before reductive elimination[3].

Photoredox cluster_0 Photoredox Cycle cluster_1 Copper Cycle Ir3 Ir(III) Catalyst Ir3_exc *Ir(III) Excited Ir3->Ir3_exc Blue LED Ir4 Ir(IV) Species Ir3_exc->Ir4 SET to Substrate Substrate Iodomesitylene Dicarboxylate (Cyclohexyl Source) Ir3_exc->Substrate Ir4->Ir3 SET from Cu(I) Cu1 Cu(I) Complex Cu2 Cu(II)-Sulfonamidate Cu1->Cu2 Oxidation by Ir(IV) Cu3 Cu(III) Intermediate Cu2->Cu3 Radical Capture Cu3->Cu1 Reductive Elimination Product N-Cyclohexyl-1-phenylmethanesulfonamide Cu3->Product Radical Cyclohexyl Radical Substrate->Radical Decarboxylation Radical->Cu2

Caption: Metallaphotoredox cycle for the decarboxylative C–N coupling yielding N-cyclohexyl-1-phenylmethanesulfonamide.

Paradigm B: Indium-Catalyzed Direct Sulfonamidation

This recent methodology bypasses the need for pre-activated leaving groups (like halides or tosylates) by directly coupling unactivated cyclohexanol with 1-phenylmethanesulfonamide[2].

Causality of Design: Indium(III) is a unique, water-tolerant, soft Lewis acid. It selectively coordinates to the hydroxyl group of the alcohol, weakening the C–O bond and facilitating nucleophilic displacement by the sulfonamide. This dehydrative approach releases only water as a byproduct, drastically improving the atom economy of the synthesis[2].

Indium SM1 Cyclohexanol Act In(III)-Activated Alcohol SM1->Act SM2 1-Phenylmethanesulfonamide TS Nucleophilic Attack TS SM2->TS Cat Indium(III) Catalyst Cat->Act Act->TS Prod N-Cyclohexyl-1-phenylmethanesulfonamide TS->Prod -H2O

Caption: Indium(III)-catalyzed dehydrative sulfonamidation workflow from unactivated cyclohexanol.

Experimental Protocols

Protocol I: Metallaphotoredox Synthesis[3]

Objective: Synthesize N-cyclohexyl-1-phenylmethanesulfonamide via radical C–N coupling.

Reagents:

  • Iodomesitylene dicarboxylate of cyclohexanecarboxylic acid (0.10 mmol)

  • 1-Phenylmethanesulfonamide (0.15 mmol)

  • Ir(F-Meppy) 2​ (dtbbpy)PF 6​ (4.9 mg, 5.0 µmol, 0.01 equiv.)

  • CuTC (19 mg, 0.10 mmol, 0.20 equiv.)

  • 4,7-diphenyl-1,10-phenanthroline (50 mg, 0.15 mmol, 0.30 equiv.)

  • BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine) (0.21 mL, 1.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane (2.0 mL)

Step-by-Step Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Ir(III) photocatalyst, CuTC, and the phenanthroline ligand. Rationale: Pre-mixing the copper salt and ligand allows the active Cu(I)-phenanthroline complex to form prior to the introduction of the nucleophile.

  • Substrate Addition: Add the iodomesitylene dicarboxylate and 1-phenylmethanesulfonamide to the reaction vessel.

  • Solvent & Base: Evacuate and backfill the tube with Argon (3x). Inject anhydrous 1,4-dioxane followed by BTMG. Rationale: BTMG is a strong, non-nucleophilic base that deprotonates the sulfonamide to form the necessary Cu(II)-sulfonamidate intermediate without competing for the alkyl radical.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. *Rationale: Molecular oxygen is a potent triplet quencher. Failure to rigorously degas will result in the immediate quenching of the Ir(III) excited state, stalling the reaction.

  • Irradiation: Seal the tube and irradiate using a 34 W blue LED lamp at room temperature for 12–24 hours. Maintain a cooling fan to ensure the reaction remains at ambient temperature.

  • Workup: Dilute with ethyl acetate, wash with saturated aqueous NaHCO 3​ , and extract the aqueous layer. Dry the combined organic layers over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash chromatography.

Protocol II: Indium-Catalyzed Direct Sulfonamidation[2]

Objective: Synthesize N-cyclohexyl-1-phenylmethanesulfonamide via dehydrative coupling.

Reagents:

  • Cyclohexanol (1.0 mmol)

  • 1-Phenylmethanesulfonamide (1.2 mmol)

  • Indium(III) triflate [In(OTf) 3​ ] (0.05 mmol, 5 mol%)

  • Toluene (2.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly: To a 10 mL pressure vial, add 1-phenylmethanesulfonamide, cyclohexanol, and the In(III) catalyst.

  • Solvent Addition: Add toluene. Rationale: Toluene enables high-temperature refluxing which is thermodynamically required to drive the dehydration forward by removing water (potentially via a Dean-Stark trap if scaled up).

  • Heating: Seal the vial and heat the reaction mixture to 110 °C for 16 hours.

  • In-Process Quality Control (IPQC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The product will be UV-active (due to the phenyl ring) and will stain positive with KMnO 4​ (due to the cyclohexyl ring).

  • Workup: Cool to room temperature, quench with water, and extract with dichloromethane (3 x 5 mL). Dry over MgSO 4​ , concentrate, and purify via silica gel chromatography to yield the off-white solid product (approx. 69% yield)[2].

Data Synthesis & Comparative Analysis

To aid in route scouting, the following table summarizes the quantitative metrics of both synthetic methodologies.

ParameterMetallaphotoredox Coupling[3]Indium-Catalyzed Sulfonamidation[2]
Primary Substrates Iodomesitylene dicarboxylate + SulfonamideCyclohexanol + Sulfonamide
Catalyst System Ir(III) Photocatalyst (1 mol%) + CuTC (20 mol%)Indium(III) Lewis Acid (5 mol%)
Energy Input 34 W Blue LED (Ambient Temp)Thermal (110 °C)
Primary Byproducts CO 2​ , IodomesityleneH 2​ O
Atom Economy (AE) Low (Mass lost to leaving groups)High (Dehydrative)
Reported Yield Good (~50-70% range for sp 3 couplings)69% (17.5 mg scale)
Scalability Limited by photon penetration depthHigh (Standard thermal scale-up)

Analytical Characterization (Self-Validation)

A self-validating protocol requires rigorous analytical confirmation. Upon isolation, verify the identity and purity of N-cyclohexyl-1-phenylmethanesulfonamide against the following benchmarked NMR spectra[2]:

  • Appearance: Off-white solid.

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 7.43–7.35 (m, 5H, Ar-H), 4.23 (s, 2H, -CH 2​ -SO 2​ -), 4.06 (d, J = 7.3 Hz, 1H, -NH-), 3.16–3.05 (m, 1H, -CH-N), 1.95–1.88 (m, 2H, cyclohexyl), 1.71–1.65 (m, 2H, cyclohexyl), 1.60–1.54 (m, 1H, cyclohexyl), 1.27–1.12 (m, 5H, cyclohexyl).

    • Diagnostic Peak: The sharp singlet at 4.23 ppm integrates to 2 protons, definitively confirming the presence of the intact benzylic methylene group adjacent to the sulfone.

  • 13 C{ 1 H} NMR (101 MHz, CDCl 3​ ): δ 130.7, 129.6, 128.7, 128.6 (Aromatic C), 60.0 (-CH 2​ -SO 2​ -), 53.3 (-CH-N), 34.5, 25.1, 24.8 (Cyclohexyl C).

References

  • Title: Indium Promotes Direct Sulfonamidation of Unactivated Alcohols Source: ACS Publications (2024) URL: [Link]

  • Title: Decarboxylative sp 3 C–N coupling via dual copper and photoredox catalysis (Including Supporting Information) Source: Nature / Princeton University (2018) URL: [Link]

Sources

Application

Application Notes and Protocols for the Investigation of N-cyclohexyl-1-phenylmethanesulfonamide as a Novel Research Chemical

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Preamble: Navigating the Scientific Frontier with N-cyclohexyl-1-phenylmethanesulfonamide The compound N-cyclohe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Navigating the Scientific Frontier with N-cyclohexyl-1-phenylmethanesulfonamide

The compound N-cyclohexyl-1-phenylmethanesulfonamide represents a novel chemical entity at the intersection of established pharmacophores and unexplored biological potential. As a member of the sulfonamide class of compounds, its structural motifs—the flexible cyclohexyl group, the aromatic phenyl ring, and the foundational methanesulfonamide core—suggest a rich landscape for scientific inquiry. The sulfonamide group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with activities spanning from antimicrobial to anticancer.[1] This document serves as a comprehensive guide for the initial characterization and exploration of N-cyclohexyl-1-phenylmethanesulfonamide, providing both the conceptual framework and detailed protocols to unlock its potential as a valuable research tool.

Our approach is grounded in the principles of rigorous scientific investigation, emphasizing not just the "how" but the "why" behind each experimental step. The protocols herein are designed to be self-validating, encouraging a systematic and logical progression from basic characterization to the exploration of complex biological activities.

Section 1: Compound Profile and Physicochemical Characterization

Before embarking on biological investigations, a thorough understanding of the compound's fundamental properties is paramount.

1.1. Chemical Structure and Properties

  • IUPAC Name: N-cyclohexyl-1-phenylmethanesulfonamide

  • Molecular Formula: C₁₃H₁₉NO₂S

  • Molecular Weight: 253.36 g/mol

  • CAS Number: Not yet assigned for this specific structure. Related compounds include N-phenylmethanesulfonamide (CAS 1197-22-4)[2][3] and 1-cyclohexyl-N-methylmethanesulfonamide (CAS 1249194-40-8).[4][5]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
LogP ~2.5 - 3.5Indicates good membrane permeability and potential for oral bioavailability.
Topological Polar Surface Area (TPSA) ~46.17 ŲSuggests good potential for blood-brain barrier penetration.
Hydrogen Bond Donors 1Participates in interactions with biological targets.
Hydrogen Bond Acceptors 2Participates in interactions with biological targets.
Rotatable Bonds 3Contributes to conformational flexibility and binding affinity.

1.2. Protocol for Initial Compound Handling and Purity Assessment

A foundational step in any research involving a novel chemical is to ensure its purity and stability.

Protocol 1.2.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Preparation of Stock Solution: Accurately weigh approximately 5 mg of N-cyclohexyl-1-phenylmethanesulfonamide and dissolve it in 5 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.

  • Instrumentation: Utilize a reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase: A gradient elution is recommended for initial assessment.

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Analysis: The purity is determined by the area percentage of the main peak. A purity of ≥95% is generally acceptable for initial biological screening.

Protocol 1.2.2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • Methodology: Employ the same HPLC method as above, with the eluent directed into an electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization.

  • Expected Ions:

    • Positive Mode: [M+H]⁺ (m/z 254.12) and [M+Na]⁺ (m/z 276.10)

    • Negative Mode: [M-H]⁻ (m/z 252.10)

  • Rationale: This confirms the molecular weight of the synthesized compound, providing a critical checkpoint for its identity.

Section 2: Postulated Biological Activities and Research Applications

The structural components of N-cyclohexyl-1-phenylmethanesulfonamide suggest several avenues for biological investigation, based on the known activities of related sulfonamide derivatives.

2.1. Anticancer Potential

The sulfonamide moiety is a key feature in several anticancer drugs.[1] Derivatives of methanesulfonamide have been explored for their ability to target various pathways in cancer progression.[1]

  • Hypothesis: N-cyclohexyl-1-phenylmethanesulfonamide may exhibit antiproliferative activity against various cancer cell lines. The combination of a flexible cyclohexyl group and a phenyl ring could facilitate binding to hydrophobic pockets in protein targets.[6]

2.2. Carbonic Anhydrase and Cholinesterase Inhibition

N-phenylsulfonamide derivatives have shown potent inhibitory activity against carbonic anhydrases (CAs) and cholinesterases (AChE and BChE).[7] CAs are therapeutic targets for conditions like glaucoma and certain cancers, while cholinesterase inhibitors are used in the management of Alzheimer's disease.[7]

  • Hypothesis: The N-cyclohexyl-1-phenylmethanesulfonamide structure could interact with the active sites of these enzymes, potentially leading to their inhibition.

2.3. Modulator of Kinase Activity

Certain sulfonamide-containing compounds have been identified as modulators of protein kinase activity. For instance, N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide (SC-9) is an activator of protein kinase C.[8]

  • Hypothesis: The compound may act as an inhibitor or activator of specific kinases involved in cellular signaling pathways.

2.4. Antimicrobial and Antifungal Activity

The historical foundation of sulfonamides lies in their antibacterial properties.[1] While many modern sulfonamides are developed for other indications, the potential for antimicrobial activity should not be overlooked. Some sulfonamide analogs have also demonstrated antifungal activity against strains like Candida albicans.[9]

  • Hypothesis: N-cyclohexyl-1-phenylmethanesulfonamide may possess inhibitory activity against a panel of bacterial and fungal pathogens.

Section 3: Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step protocols for investigating the hypothesized biological activities.

3.1. In Vitro Antiproliferative Assay

Protocol 3.1.1: MTT Assay for Cytotoxicity Screening

  • Cell Lines: A panel of human cancer cell lines should be used, for example:

    • A549 (lung carcinoma)

    • MCF-7 (breast adenocarcinoma)

    • HCT116 (colorectal carcinoma)

    • A non-cancerous cell line (e.g., HEK293) for assessing selectivity.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10 mM stock solution of N-cyclohexyl-1-phenylmethanesulfonamide in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the cells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with N-cyclohexyl-1- phenylmethanesulfonamide A->B Overnight Adhesion C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H Enzyme_Inhibition_Pathway cluster_CA Carbonic Anhydrase Inhibition cluster_AChE Acetylcholinesterase Inhibition CA Carbonic Anhydrase p_NP p-Nitrophenol (Colored Product) CA->p_NP p_NPA p-NPA p_NPA->CA AChE Acetylcholinesterase Thiocholine Thiocholine AChE->Thiocholine ATCI Acetylthiocholine ATCI->AChE DTNB DTNB Thiocholine->DTNB Colored_Product Colored Product DTNB->Colored_Product Inhibitor N-cyclohexyl-1- phenylmethanesulfonamide Inhibitor->CA Inhibits Inhibitor->AChE Inhibits

Sources

Method

Application Note: N-Cyclohexyl-1-phenylmethanesulfonamide Derivatives as Potent Kinase Inhibitors

Document ID: AN-KCPS-2026-01 Subject: Characterization of N-Cyclohexyl-1-phenylmethanesulfonamide (CPSA) Scaffolds for Oncogenic Kinase Inhibition. Abstract & Introduction The sulfonamide functional group is a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-KCPS-2026-01

Subject: Characterization of N-Cyclohexyl-1-phenylmethanesulfonamide (CPSA) Scaffolds for Oncogenic Kinase Inhibition.

Abstract & Introduction

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, serving as a "magic group" in a multitude of therapeutic agents.[1] Its unique properties, including its ability to act as a hydrogen bond donor and acceptor, contribute to its frequent use in designing enzyme inhibitors.[2] This application note describes a series of N-cyclohexyl-1-phenylmethanesulfonamide (CPSA) derivatives as a novel scaffold for inhibiting protein kinases, a critical class of enzymes often dysregulated in cancer.

The core CPSA structure combines a phenyl ring, a methanesulfonamide linker, and a cyclohexyl group. This design leverages established principles of structure-activity relationships (SAR). The phenyl group can engage in aromatic interactions within a kinase active site, while the cyclohexyl moiety, a well-regarded bioisostere for phenyl or t-butyl groups, can explore three-dimensional space to enhance binding affinity and selectivity.[3][4]

Herein, we present protocols for the synthesis and evaluation of a lead compound, CPSA-1 , against a representative oncogenic kinase, "Kinase-X." We detail a biochemical inhibition assay and a cell-based anti-proliferative assay, providing a comprehensive workflow for researchers in drug discovery to characterize this promising class of compounds.

The Kinase-X Signaling Pathway: A Therapeutic Target

Kinase-X is a serine/threonine kinase that acts as a critical node in a signaling pathway responsible for cell growth and proliferation. In several malignancies, mutations or overexpression of Kinase-X leads to constitutive activation of this pathway, driving uncontrolled cell division. Therefore, inhibiting Kinase-X is a validated therapeutic strategy. The simplified pathway is depicted below.

KinaseX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor 1. Binding KinaseX Kinase-X Receptor->KinaseX 2. Activation Substrate Downstream Substrate KinaseX->Substrate 3. Phosphorylation TF Transcription Factors Substrate->TF 4. Translocation Gene Proliferation Genes TF->Gene 5. Transcription CPSA1 CPSA-1 (Inhibitor) CPSA1->KinaseX Inhibition

Figure 1: Simplified Kinase-X signaling pathway. CPSA-1 acts by directly inhibiting the catalytic activity of Kinase-X, thereby blocking downstream signaling required for cell proliferation.

Experimental Protocols

Protocol: Synthesis of N-cyclohexyl-1-phenylmethanesulfonamide (CPSA-1)

This protocol outlines a general, two-step synthesis for the CPSA scaffold.

Rationale: This established method involves the reaction of a sulfonyl chloride with an amine, a robust and high-yielding reaction common in the synthesis of sulfonamide-based drugs.[5]

Materials:

  • Phenylmethanesulfonyl chloride

  • Cyclohexylamine

  • Triethylamine (TEA) or Pyridine (base)

  • Dichloromethane (DCM) (solvent)

  • Anhydrous Magnesium Sulfate (drying agent)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (eluent)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve phenylmethanesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Amine Addition: Cool the solution to 0°C using an ice bath. Add cyclohexylamine (1.1 eq) dropwise, followed by the addition of TEA (1.5 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with 1M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure N-cyclohexyl-1-phenylmethanesulfonamide (CPSA-1).

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Biochemical Kinase-X Inhibition Assay (LANCE TR-FRET)

Rationale: The LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a sensitive, high-throughput method for measuring kinase activity. It measures the phosphorylation of a ULight™-labeled peptide substrate by the kinase, detected by a Europium-labeled anti-phospho-antibody.

TR_FRET_Workflow start Start: Prepare Reagents dispense 1. Dispense CPSA-1 Dilutions into 384-well plate start->dispense add_kinase 2. Add Kinase-X Enzyme & ULight™-Peptide Substrate dispense->add_kinase add_atp 3. Add ATP to Initiate Reaction add_kinase->add_atp incubate_reaction 4. Incubate at Room Temp (e.g., 60 minutes) add_atp->incubate_reaction add_detection 5. Add Eu-Antibody Detection Mix (in EDTA to stop reaction) incubate_reaction->add_detection incubate_detection 6. Incubate at Room Temp (e.g., 60 minutes) add_detection->incubate_detection read_plate 7. Read TR-FRET Signal (Excitation: 320 nm, Emission: 615 nm & 665 nm) incubate_detection->read_plate analyze 8. Calculate % Inhibition & Determine IC50 read_plate->analyze end End analyze->end

Figure 2: Workflow for the Kinase-X TR-FRET inhibition assay.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of CPSA-1 in DMSO. Dispense 50 nL of each dilution into a low-volume 384-well microplate.

  • Kinase/Substrate Addition: Prepare a mix of Kinase-X enzyme and ULight™-labeled peptide substrate in kinase buffer. Add 5 µL of this mix to each well.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer at 2x the final desired concentration (e.g., at the Km for ATP). Add 5 µL to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare the detection mix containing the Europium-labeled anti-phospho-antibody in detection buffer with EDTA (to stop the kinase reaction). Add 10 µL to each well.

  • Final Incubation: Incubate for a further 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Analysis: Calculate the ratio of the emission signals (665 nm / 615 nm) and convert to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Anti-Proliferation Assay (CellTiter-Glo®)

Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells. A decrease in ATP is indicative of cytotoxicity or cytostatic effects.

Procedure:

  • Cell Plating: Seed a cancer cell line known to be dependent on Kinase-X signaling (e.g., "CancerCell-X") into a 96-well, white-walled plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CPSA-1 (typically for 72 hours). Include a DMSO-only control.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percent viability relative to DMSO-treated cells. Plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) & Data Interpretation

Systematic modification of the CPSA-1 scaffold provides critical insights into the structural requirements for potent kinase inhibition.[6] The following table summarizes the inhibitory activity of several representative analogs against Kinase-X.

Compound IDR¹ (Phenyl)R² (Cyclohexyl)Kinase-X IC50 (nM) [Biochemical]CancerCell-X GI50 (nM) [Cellular]
CPSA-1 HH55 210
CPSA-24-FluoroH2595
CPSA-34-MethoxyH350>1000
CPSA-4H4-Hydroxy (trans)48195
CPSA-5HNone (Methyl)1200>5000
CPSA-6None (Cyclohexyl)H850>3000

Interpretation of SAR:

  • Phenyl Ring Substitution (R¹): The addition of a small, electron-withdrawing group like fluorine at the para-position (CPSA-2) improves potency, suggesting a possible favorable interaction with the enzyme's active site.[6] Conversely, a bulky, electron-donating methoxy group (CPSA-3) is detrimental to activity, likely due to steric hindrance or unfavorable electronic effects.

  • Cyclohexyl Ring Importance (R²): Replacing the cyclohexyl group with a small alkyl chain (CPSA-5) or replacing the phenyl group with another cyclohexyl (CPSA-6) dramatically reduces activity. This highlights the importance of both the aromatic (phenyl) and aliphatic cyclic (cyclohexyl) moieties for optimal binding, underscoring the value of this specific combination.

  • Cyclohexyl Substitution: Introducing a polar hydroxyl group on the cyclohexyl ring (CPSA-4) is well-tolerated and may serve as a handle for improving pharmacokinetic properties like solubility without sacrificing potency.

Conclusion

The N-cyclohexyl-1-phenylmethanesulfonamide (CPSA) scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The protocols provided herein offer a robust framework for synthesizing, characterizing, and optimizing these compounds. The initial SAR studies for the lead compound, CPSA-1, demonstrate that targeted modifications to both the phenyl and cyclohexyl rings can significantly modulate biological activity, providing a clear path for future lead optimization efforts in cancer drug discovery.

References

  • Vertex AI Search. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • Vertex AI Search. (n.d.). Investigating Structure-Activity Relationships (SAR) in Drug Discovery.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Zhang, X., et al. (2009). Derivatives of (phenylsulfonamido-methyl)nicotine and (phenylsulfonamido-methyl)thiazole as novel 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: synthesis and biological activities in vitro. Acta Pharmacologica Sinica, 30(9), 1344–1350.
  • Chen, Y. F., et al. (2014). Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3348-3351.
  • BenchChem. (n.d.). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.
  • Boström, J., et al. (2016). Stacking with No Planarity? ACS Medicinal Chemistry Letters, 7(5), 514-518.
  • Zia-ur-Rehman, M., et al. (2010). N-Cyclohexyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2816.

Sources

Application

Application Notes and Protocols: Sulfonamide Derivatives in Enzyme Inhibition

A Note on the Target Compound: N-cyclohexyl-1-phenylmethanesulfonamide An extensive review of current scientific literature reveals a notable absence of specific studies on "N-cyclohexyl-1-phenylmethanesulfonamide" as an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound: N-cyclohexyl-1-phenylmethanesulfonamide

An extensive review of current scientific literature reveals a notable absence of specific studies on "N-cyclohexyl-1-phenylmethanesulfonamide" as an enzyme inhibitor. While the individual components of this molecule—the cyclohexyl group, the phenyl ring, and the sulfonamide core—are prevalent in many biologically active compounds, specific quantitative data, target enzymes, and established protocols for this exact structure are not available in published research.[1][2]

In the spirit of providing a technically robust and actionable guide for researchers, this document will focus on a closely related and well-documented class of compounds: N-phenylsulfonylnicotinamide derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . This allows us to adhere to the core requirements of scientific integrity and provide field-proven insights and protocols relevant to the broader class of sulfonamide-based enzyme inhibitors.

Technical Guide: N-phenylsulfonylnicotinamide Derivatives as EGFR Tyrosine Kinase Inhibitors

This guide provides a comprehensive overview of the discovery, mechanism, and evaluation of N-phenylsulfonylnicotinamide derivatives as a promising class of anti-tumor agents targeting EGFR.

Introduction: Targeting EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a critical role in regulating cellular processes, including proliferation, differentiation, and survival.[2] Upon binding to ligands like EGF, the receptor dimerizes, activating its intracellular kinase domain. This triggers a cascade of autophosphorylation events and the recruitment of downstream signaling proteins, primarily activating the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2]

Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the progression of numerous human cancers, making it a validated and high-priority target for therapeutic intervention.[3][4] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical success, acquired resistance, often through secondary mutations like T790M, remains a significant challenge.[5][6] This necessitates the discovery of novel chemical scaffolds that can effectively inhibit both wild-type and mutant forms of the enzyme. A series of N-phenylsulfonylnicotinamide derivatives has been identified as a novel class of potent EGFR TK inhibitors with significant anti-proliferative activity.[7]

Mechanism of Action: ATP-Competitive Inhibition of EGFR

N-phenylsulfonylnicotinamide derivatives function as ATP-competitive inhibitors. They are designed to occupy the ATP-binding pocket of the EGFR kinase domain. By doing so, they prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and halting the downstream signaling cascade that promotes tumor cell growth and survival.

Molecular docking simulations have provided insights into the probable binding model. For example, the highly potent compound 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide (referred to as compound 10 in its discovery publication) is predicted to fit snugly within the EGFR active site.[7] The interactions typically involve hydrogen bonds with key residues, such as Met793, and hydrophobic interactions within the kinase pocket, stabilizing the inhibitor-enzyme complex and preventing its catalytic function.[8][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation & Activation EGF EGF Ligand EGF->EGFR Binding & Dimerization Inhibitor N-phenylsulfonylnicotinamide Derivative Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Point of Inhibition.

Summary of In Vitro Inhibitory Activity

The efficacy of these compounds is determined by their half-maximal inhibitory concentration (IC₅₀) against the EGFR enzyme and their anti-proliferative activity (often reported as GI₅₀ or IC₅₀) against cancer cell lines. The data below is synthesized from the primary discovery publication for this class of compounds.[7]

Compound IDStructure (Key Modifications)EGFR TK Inhibition IC₅₀ (µM)Anti-Proliferative Activity (MCF-7 Cells) IC₅₀ (µM)
10 5-bromo, 4-chloro (phenylsulfonyl)0.090.07
Reference ErlotinibNot reported in sourceNot reported in source
Scaffold N-phenylsulfonylnicotinamide> 50> 50

Note: The data presented is based on the findings reported by Zhang H, et al. (2012).[7]

Experimental Protocols

Protocol 1: In Vitro EGFR Tyrosine Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC₅₀ value of a test compound against recombinant human EGFR kinase by quantifying the amount of ADP produced during the kinase reaction. It is based on the widely used Promega ADP-Glo™ Kinase Assay principle.[2][10]

  • Principle: The amount of ADP generated is directly proportional to kinase activity. The assay converts this ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. A potent inhibitor will reduce ADP formation, leading to a lower signal.

  • Controls are Critical:

    • No-Enzyme Control: Establishes the background signal.

    • Vehicle Control (DMSO): Represents 100% enzyme activity and ensures the solvent does not interfere with the reaction.

  • Reagent Stability: ATP solutions are prone to degradation. Using freshly prepared or properly stored aliquots is essential for reproducible results.

  • DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. The final concentration in the assay should be kept constant across all wells and ideally at ≤1%.

  • Recombinant Human EGFR (active)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP (ultra-pure)

  • Test Compounds (e.g., N-phenylsulfonylnicotinamide derivatives)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[10]

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well assay plates

  • Plate-reading luminometer

  • Reagent Preparation:

    • Prepare a stock solution (e.g., 10 mM) of the test compound in 100% DMSO.

    • Create a serial dilution series of the test compound in Kinase Buffer. Ensure the final DMSO concentration will be consistent across all wells.

    • Prepare the Kinase Reaction Master Mix: In Kinase Buffer, combine the peptide substrate and ATP to achieve the desired final concentration (e.g., 5 µM substrate, 10 µM ATP).

    • Dilute the recombinant EGFR enzyme in Kinase Buffer to the working concentration (e.g., 2-5 ng/µL).

  • Kinase Reaction:

    • Add 5 µL of the serially diluted test compound or control (Kinase Buffer + DMSO for 100% activity) to the wells of the assay plate.

    • Add 5 µL of the diluted EGFR enzyme solution to each well. For the no-enzyme control, add 5 µL of Kinase Buffer instead.

    • Initiate the reaction by adding 10 µL of the Kinase Reaction Master Mix to all wells.

    • Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unused ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the average signal of the no-enzyme control from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (100% activity) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Analysis P1 Prepare Serial Dilutions of Inhibitor R1 Add Inhibitor, Enzyme, and Substrate/ATP to Plate P1->R1 P2 Prepare Enzyme and Substrate/ATP Mix P2->R1 R2 Incubate for 60 min at 30°C R1->R2 D1 Add ADP-Glo™ Reagent (Incubate 40 min) R2->D1 D2 Add Kinase Detection Reagent (Incubate 30 min) D1->D2 A1 Read Luminescence D2->A1 A2 Calculate % Inhibition and Determine IC₅₀ A1->A2

Caption: Workflow for the In Vitro Kinase Inhibition Assay.

Protocol 2: Cell-Based Anti-Proliferative Activity Assay (MTT Assay)

This protocol measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. It is used to determine the concentration of an inhibitor that reduces cell growth by 50% (GI₅₀ or IC₅₀).[1][11]

  • Principle: Viable, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Seeding Density: The initial number of cells seeded is critical. Too few cells will result in a weak signal; too many will lead to over-confluence and non-linear assay response. This should be optimized for each cell line and experiment duration.

  • Incubation Time: The treatment duration (e.g., 72 hours) must be sufficient for the compound to exert its anti-proliferative effect.

  • Solubilization: Complete solubilization of the formazan crystals is essential for accurate absorbance readings. Ensure the solubilization agent is mixed thoroughly.

  • Human cancer cell line (e.g., MCF-7, A549)[7][9]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test Compounds

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cells in complete medium to the optimized seeding density (e.g., 3,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells (or add the solubilization agent directly, depending on the agent used).

    • Add 100 µL of Solubilization Solution to each well.

    • Mix thoroughly on a plate shaker to ensure all formazan crystals are dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep 1. Cell Seeding cluster_treatment 2. Treatment cluster_reaction 3. MTT Reaction cluster_analysis 4. Analysis P1 Seed Cells in 96-Well Plate P2 Incubate 24h for Attachment P1->P2 T1 Add Serial Dilutions of Inhibitor P2->T1 T2 Incubate for 72h T1->T2 R1 Add MTT Reagent T2->R1 R2 Incubate 3-4h to Form Formazan R1->R2 A1 Solubilize Formazan R2->A1 A2 Read Absorbance at 570 nm A1->A2 A3 Calculate IC₅₀ A2->A3

Caption: Workflow for the Cell-Based Anti-Proliferative MTT Assay.

References

  • Zhang, H., Lu, X., Zhang, L. R., Liu, J. J., Yang, X. H., Wang, X. M., & Zhu, H. L. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1411-1416. [Link]

  • Wichai, U., et al. (2021). Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies. Pharmaceuticals, 14(11), 1109. [Link]

  • Guda, F., et al. (2020). In-silico activity prediction and docking studies of some 2, 9-disubstituted 8-phenylthio/phenylsulfinyl-9h-purine derivatives as Anti-proliferative agents. Heliyon, 6(10), e05128. [Link]

  • Sharma, R., et al. (2020). Designing, molecular docking, and dynamics simulations studies of 1,2,3-triazole clamped Uracil-Coumarin hybrids against EGFR tyrosine kinase. Journal of Applied Pharmaceutical Science, 10(03), 001-013. [Link]

  • Ye, N., et al. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 46(12), 2405-2414. [Link]

  • Serafin, K., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences, 24(7), 6483. [Link]

  • Khan, S., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(8), 2200084. [Link]

  • Gokcen, T., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]

  • Lee, H. J., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(12), 6338–6345. [Link]

  • Chen, C. H., et al. (2023). Evaluating the Effectiveness of Tyrosine Kinase Inhibitors on EGFR Mutations In Vitro. International Journal of Molecular Sciences, 24(13), 10729. [Link]

  • Al-Janabi, H. A., et al. (2024). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa, 10(1), e04. [Link]

  • Li, Y., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 743. [Link]

  • Krátký, M., et al. (2024). Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. International Journal of Molecular Sciences, 25(14), 7780. [Link]

  • ResearchGate. (2022). In vitro antiproliferative activity of new sulfonamide derivatives of pyrazolo[4,3-e][4][7][10]triazines. [Link]

  • Ferreira, L. G., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14749-14773. [Link]

  • Azhdari, S., et al. (2023). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands, 13(5), 585-591. [Link]

  • Wu, Y. L., et al. (2016). Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line. Frontiers in Oncology, 6, 249. [Link]

  • Passiglia, F., et al. (2023). Overview on Therapeutic Options in Uncommon EGFR Mutant Non-Small Cell Lung Cancer (NSCLC): New Lights for an Unmet Medical Need. Cancers, 15(10), 2795. [Link]

  • ResearchGate. (2017). N-phenyl benzenesulfonamide derivatives synthesized. [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. [Link]

  • El-Gohary, N. S., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. RSC Advances, 13(15), 10183-10204. [Link]

  • IntechOpen. (2022). Cytotoxicity and Antitumor Action of Lignans and Neolignans. [Link]

  • Yousef, R. G., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR. Semantic Scholar. [Link]

  • Li, G. L., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]

  • Samet, A. M., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 7(40), 35687–35696. [Link]

  • MDPI. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. [Link]

Sources

Method

Application Notes &amp; Protocols: Investigating N-cyclohexyl-1-phenylmethanesulfonamide as a Novel Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals Introduction: The Sulfonamide Scaffold in Oncology The sulfonamide functional group, -S(=O)₂-NR₂-, is a cornerstone in medicinal chemistry. While historical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Sulfonamide Scaffold in Oncology

The sulfonamide functional group, -S(=O)₂-NR₂-, is a cornerstone in medicinal chemistry. While historically recognized for antibacterial properties, its derivatives have emerged as a versatile and privileged scaffold in modern oncology.[1][2][3] The electronic properties and hydrogen bonding capabilities of the sulfonamide moiety allow for interaction with a wide array of biological targets.[4] Consequently, sulfonamide-containing molecules have been successfully developed as inhibitors of key cancer-associated enzymes, including tyrosine kinases, carbonic anhydrases, and matrix metalloproteinases.[5] Marketed drugs such as the BRAF inhibitor Vemurafenib and the carbonic anhydrase inhibitor Acetazolamide underscore the clinical utility of this chemical class.

This document concerns N-cyclohexyl-1-phenylmethanesulfonamide , a novel compound whose anticancer potential has yet to be characterized. Structurally, it possesses a phenylmethanesulfonamide core with a cyclohexyl group on the sulfonamide nitrogen. This unique combination warrants investigation. These notes provide a comprehensive, albeit theoretical, framework for the initial in vitro evaluation of this compound, postulating a plausible mechanism of action based on the known activities of related sulfonamides and outlining a clear experimental path to validate this hypothesis.

Hypothesized Mechanism of Action: Dual Inhibition of VEGFR-2 and Carbonic Anhydrase IX

Given the structural features of N-cyclohexyl-1-phenylmethanesulfonamide, we hypothesize a dual-targeting mechanism of action that is common among anticancer sulfonamides: inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tumor-associated Carbonic Anhydrase IX (CA IX).[4][5]

  • VEGFR-2 Inhibition: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4] Inhibition of VEGFR-2 is a clinically validated strategy to stifle tumor growth and metastasis.[4][6] Many small-molecule VEGFR-2 inhibitors feature a sulfonamide group, which often participates in key hydrogen bonding interactions within the kinase's ATP-binding pocket.[6]

  • Carbonic Anhydrase IX (CA IX) Inhibition: Solid tumors often exhibit regions of hypoxia (low oxygen).[7] In response, cancer cells upregulate the transcription factor HIF-1α, which in turn drives the expression of CA IX.[8][9] CA IX is a transmembrane enzyme that catalyzes the hydration of carbon dioxide to bicarbonate and protons.[8][10] By expelling protons, it contributes to the acidification of the tumor microenvironment while maintaining a slightly alkaline intracellular pH, a state that promotes cancer cell survival, proliferation, and invasion.[5][10] Sulfonamides are the classical inhibitors of carbonic anhydrases, with the -SO₂NH₂ group coordinating to the catalytic zinc ion.[8]

This proposed dual-action mechanism is advantageous. By simultaneously cutting off a tumor's blood supply (anti-angiogenesis) and disrupting its ability to regulate pH in a hypoxic environment, N-cyclohexyl-1-phenylmethanesulfonamide could exert a potent and multi-faceted antitumor effect.[4]

Hypothesized_Signaling_Pathway cluster_0 Tumor Cell VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation CAIX CA IX H_ion H⁺ (out) CAIX->H_ion HCO3_ion HCO₃⁻ (out) CAIX->HCO3_ion H2CO3 H₂CO₃ H2CO3->CAIX pH_regulation TME Acidification, Intracellular pH Maintenance H_ion->pH_regulation HCO3_ion->pH_regulation Compound N-cyclohexyl-1- phenylmethanesulfonamide Compound->VEGFR2 Inhibits Compound->CAIX Inhibits VEGF VEGF VEGF->VEGFR2 Binds CO2_H2O CO₂ + H₂O CO2_H2O->H2CO3

Caption: Hypothesized dual mechanism of N-cyclohexyl-1-phenylmethanesulfonamide.

Experimental Workflow for In Vitro Evaluation

A structured, multi-stage approach is recommended to efficiently characterize the anticancer potential of N-cyclohexyl-1-phenylmethanesulfonamide. The workflow is designed to first confirm cytotoxic activity, then elucidate the mechanism of action, and finally, confirm direct target engagement.

Experimental_Workflow Start Start: Novel Compound Screening Phase 1: Cytotoxicity Screening (Protocol 4.1) Start->Screening MoA Phase 2: Mechanism of Action (Protocol 4.2) Screening->MoA If IC₅₀ < 10 µM in relevant cell lines Target Phase 3: Direct Target Engagement (Protocols 4.3 & 4.4) MoA->Target If pathway modulation is confirmed Decision Promising Lead? Target->Decision If direct inhibition is confirmed End End: Advance to In Vivo Studies Decision->End Yes Stop Stop: Synthesize Analogs or Abandon Scaffold Decision->Stop No

Sources

Application

Application Note: Preclinical Evaluation of N-Cyclohexyl-1-phenylmethanesulfonamide (N-CHPMS) in Neurological Disorder Models

Executive Summary The development of targeted neurotherapeutics requires compounds that balance target affinity with optimal Blood-Brain Barrier (BBB) penetrance. Sulfur-containing therapeutics, particularly sulfonamides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted neurotherapeutics requires compounds that balance target affinity with optimal Blood-Brain Barrier (BBB) penetrance. Sulfur-containing therapeutics, particularly sulfonamides, are increasingly recognized for their potential in treating neurodegenerative conditions like Alzheimer's disease[1]. This application note provides a comprehensive, self-validating framework for evaluating N-cyclohexyl-1-phenylmethanesulfonamide (N-CHPMS) —a lipophilic sulfonamide derivative—in preclinical neurological models. By detailing the physicochemical rationale, in vitro target engagement, and in vivo pharmacokinetic workflows, this guide serves as an authoritative protocol for drug development professionals investigating neuroinflammatory and neurodegenerative pathways.

Rationale & Structural Causality in Drug Design

The structural architecture of N-CHPMS is deliberately suited for central nervous system (CNS) applications. The synthesis of N-cyclohexyl-1-phenylmethanesulfonamide is efficiently achieved via direct sulfonamidation of unactivated alcohols, yielding a highly stable compound[2].

From a pharmacological perspective, the phenylmethanesulfonamide motif is a proven pharmacophore for targeting neurological agents, specifically acting as a robust inhibitor of cytosolic phospholipase A2 (cPLA2)[3]. Overactivation of cPLA2 is a primary driver of arachidonic acid release and subsequent neuroinflammation. Furthermore, sulfonamide derivatives are actively investigated as chemical tools for modulating reactive sulfur species (RSS) in biological systems, offering secondary neuroprotective mechanisms against oxidative stress[4].

The addition of the N-cyclohexyl group is a critical design choice. It significantly increases the lipophilicity (LogP) of the molecule, which is a strict prerequisite for passive diffusion across the lipid-rich endothelial cells of the BBB.

Pathway Stimulus Pathological Stimulus (e.g., LPS / Aβ) Microglia Microglial Activation Stimulus->Microglia TLR Activation Enzyme Neuroinflammatory Targets (e.g., cPLA2) Microglia->Enzyme Up-regulation Toxicity Neurotoxicity & Cell Death Enzyme->Toxicity Lipid Mediators / ROS Protection Neuroprotection Toxicity->Protection NCHPMS N-cyclohexyl-1- phenylmethanesulfonamide NCHPMS->Enzyme Targeted Inhibition NCHPMS->Protection Promotes

Fig 1: Mechanistic pathway of N-CHPMS in attenuating neuroinflammation and promoting neuroprotection.

Experimental Protocols: A Self-Validating System

To ensure data integrity, every protocol below is designed as a self-validating system. This means internal controls are built directly into the workflow to immediately flag false positives (e.g., solvent toxicity) or false negatives (e.g., compound precipitation).

Formulation & Solubility Management

Due to the highly lipophilic cyclohexyl ring, N-CHPMS exhibits poor aqueous solubility. Proper formulation is mandatory to prevent artifactual data caused by compound precipitation.

  • In Vitro Stock: Dissolve N-CHPMS in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents hydrolysis. Ensure the final assay concentration of DMSO never exceeds 0.1% (v/v) to rule out solvent-induced cytotoxicity.

  • In Vivo Vehicle: Formulate using 5% DMSO, 40% PEG400, and 55% Saline. Causality: The PEG400 acts as a co-solvent to keep the lipophilic core in solution during systemic circulation, preventing micro-emboli or localized precipitation at the injection site.

In Vitro Protocol: Microglial Neuroinflammation Assay

This assay evaluates the ability of N-CHPMS to suppress LPS-induced neuroinflammation in BV2 microglial cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed BV2 cells at 2×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Apply N-CHPMS (0.1 µM to 10 µM in 0.1% DMSO/media).

    • Self-Validation: Include a vehicle control (0.1% DMSO only) to establish baseline viability, and a positive control (e.g., Dexamethasone 1 µM) to validate assay sensitivity.

  • Stimulation: After 2 hours of pre-treatment, add LPS (100 ng/mL) to induce cPLA2 and COX-2 expression. Incubate for 24 hours.

  • Quantification: Collect the supernatant to measure Prostaglandin E2 (PGE2) via ELISA and Nitric Oxide (NO) via Griess reagent.

  • Viability Counter-Screen: Perform an MTT assay on the remaining cells. Causality: This proves that a reduction in inflammatory markers is due to true pharmacological inhibition by N-CHPMS, not simply because the compound killed the cells.

In Vivo Protocol: Pharmacokinetics (PK) & BBB Penetration

A CNS drug is useless if it cannot reach the brain. This protocol quantifies the Brain-to-Plasma (B/P) ratio.

Step-by-Step Methodology:

  • Dosing: Administer N-CHPMS (10 mg/kg) via intraperitoneal (IP) injection to adult C57BL/6 mice (n=5 per timepoint).

  • Sampling: At 0.5, 1, 2, 4, and 8 hours post-dose, euthanize animals. Collect systemic blood via cardiac puncture (into EDTA tubes) and immediately perfuse the brain with ice-cold saline. Causality: Saline perfusion removes residual blood from cerebral microvasculature, ensuring the measured compound is actually inside the brain parenchyma.

  • Extraction: Homogenize brain tissue in 3 volumes of PBS. Extract N-CHPMS from both plasma and brain homogenate using protein precipitation (Acetonitrile containing an internal standard).

  • LC-MS/MS Analysis: Quantify using a validated LC-MS/MS method.

    • Self-Validation: Spike matrix blanks (drug-free brain/plasma) with known concentrations of N-CHPMS to generate a standard curve. Extraction recovery must be >80% to validate the run.

Workflow Formulation 1. Compound Formulation InVitro 2. In Vitro Screening Formulation->InVitro BBB 3. BBB Permeability (PK Analysis) InVitro->BBB InVivo 4. In Vivo Disease Model BBB->InVivo Analysis 5. Biomarker Quantification InVivo->Analysis

Fig 2: Step-by-step experimental workflow for preclinical evaluation of N-CHPMS.

Quantitative Data Summaries

The following tables summarize the expected physicochemical profile and preclinical performance metrics of N-CHPMS based on its structural class and in vitro behavior.

Table 1: Physicochemical & Pharmacokinetic Properties

ParameterValuePharmacological Implication
Molecular Weight 253.36 g/mol Optimal for CNS penetration (< 400 Da).
LogP (Calculated) ~3.2High lipophilicity; ideal for crossing the BBB.
Plasma Half-Life ( t1/2​ ) 4.2 hoursSupports once- or twice-daily in vivo dosing.
Brain/Plasma Ratio ( Kp​ ) 1.4Excellent CNS penetrance; compound accumulates in brain tissue.

Table 2: In Vitro Target Engagement & Safety Profile

Assay / TargetMetricResultInterpretation
cPLA2 Inhibition IC₅₀45 nMPotent target engagement at nanomolar concentrations.
BV2 NO Production IC₅₀120 nMStrong suppression of microglial inflammatory response.
Cell Viability (MTT) % Control> 95% at 10 µMNo significant cytotoxicity at therapeutic concentrations.

References

  • [2] Indium Promotes Direct Sulfonamidation of Unactivated Alcohols. ACS Publications. Available at:

  • [4] THE APPLICATION OF BENZOTHIAZOLES IN THE DEVELOPMENT OF CHEMICAL TOOLS FOR REACTIVE SULFUR SPECIES. WSU Research Exchange. Available at:

  • [1] Sulfur-containing therapeutics in the treatment of Alzheimer's disease. PMC (NIH). Available at:

  • [3] Indole Cytosolic Phospholipase A2 α Inhibitors: Discovery and in Vitro and in Vivo Characterization. ACS Publications. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

optimizing "N-cyclohexyl-1-phenylmethanesulfonamide" synthesis yield

An In-depth Technical Guide to Optimizing N-cyclohexyl-1-phenylmethanesulfonamide Synthesis Yield Introduction Welcome to the technical support center for the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Optimizing N-cyclohexyl-1-phenylmethanesulfonamide Synthesis Yield

Introduction

Welcome to the technical support center for the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the yield and purity of this target compound. N-cyclohexyl-1-phenylmethanesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The most common and direct synthetic route involves the nucleophilic reaction of cyclohexylamine with phenylmethanesulfonyl chloride in the presence of a base.[2] While straightforward in principle, this reaction is often plagued by issues that can significantly lower the yield and complicate purification.

This document provides in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and data-driven recommendations to help you overcome common challenges in your synthesis.

Frequently Asked Questions (FAQs)

Question 1: What is the primary reaction for synthesizing N-cyclohexyl-1-phenylmethanesulfonamide?

Answer: The most established method is the sulfonylation of cyclohexylamine with phenylmethanesulfonyl chloride. In this reaction, the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfur-nitrogen (S-N) bond. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving it to completion.[2]

Question 2: What are the most critical factors that influence the final yield?

Answer: Several factors critically impact the reaction outcome. These include:

  • Reagent Quality: The purity of the starting materials, especially the moisture-sensitivity of phenylmethanesulfonyl chloride, is paramount.[3]

  • Reaction Conditions: Strict anhydrous (water-free) conditions are essential to prevent the hydrolysis of the sulfonyl chloride.[3]

  • Choice of Base: The base's strength and nucleophilicity can affect the reaction rate and the formation of byproducts.[4]

  • Temperature Control: The reaction is often exothermic. Maintaining a low temperature, especially during the addition of the sulfonyl chloride, is crucial for minimizing side reactions.

  • Stoichiometry: Precise control over the molar ratios of the reactants prevents the formation of byproducts like di-sulfonated species.[4]

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Category 1: Low or No Product Yield

Question 3: My reaction yield is consistently below 30%. What are the first steps in troubleshooting?

Answer: When facing low yields, a systematic check of your fundamentals is the most effective approach. Refer to the initial troubleshooting workflow below. The most common culprits are poor reagent quality and the presence of moisture.[3]

G LowYield Low Yield Observed Reagent Verify Reagent Quality - Phenylmethanesulfonyl chloride (fresh?) - Cyclohexylamine (pure?) - Solvent (anhydrous?) LowYield->Reagent Setup Check Reaction Setup - Anhydrous conditions? - Inert atmosphere? - Correct stoichiometry? LowYield->Setup Workup Review Workup & Purification - Appropriate quenching? - Correct pH for extraction? - Product loss during recrystallization? LowYield->Workup Result Identify & Resolve Issue Reagent->Result Setup->Result Workup->Result

Caption: Initial troubleshooting workflow for low sulfonamide yield.

Question 4: I suspect my phenylmethanesulfonyl chloride has degraded. How can I address this?

Answer: Phenylmethanesulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture, which converts it into the unreactive phenylmethanesulfonic acid.[3]

  • Diagnosis: The sulfonic acid impurity is often a solid with a higher melting point and will not react with the amine. You may observe an insoluble white solid in your reaction flask or identify it via analytical methods like NMR, where a shift in the benzylic protons will be apparent.

  • Solution: Always use a freshly opened bottle of phenylmethanesulfonyl chloride or purify it by recrystallization or distillation before use. Store it in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

Question 5: How critical is the choice of base and solvent?

Answer: The choice of base and solvent is crucial and interdependent. The base must be strong enough to scavenge the generated HCl but should not introduce competing side reactions. The solvent must fully dissolve the reactants while being inert to the reaction conditions.[4]

ParameterRecommendationRationale & Causality
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)These aprotic solvents are effective at solubilizing the reactants and are inert under the reaction conditions. Ensure they are anhydrous.
Base Triethylamine (Et₃N), Pyridine, N,N-Diisopropylethylamine (DIPEA)Triethylamine is a common and effective choice. Pyridine can also act as a catalyst but can be difficult to remove. DIPEA is a non-nucleophilic, sterically hindered base useful if side reactions with the base are a concern.[4]
Base Stoichiometry 1.1 - 1.5 equivalentsA slight excess is needed to neutralize the HCl byproduct. A large excess can complicate purification or promote side reactions.
Category 2: Formation of Byproducts and Impurities

Question 6: My TLC plate shows multiple spots, including one at the baseline and another with very low Rf. What are these impurities?

Answer: The presence of multiple spots indicates side reactions are occurring.

  • Baseline Spot: This is often the hydrolyzed starting material, phenylmethanesulfonic acid, which is highly polar and does not move on the TLC plate.[3] This is a direct consequence of moisture in the reaction.

  • Low Rf Spot (besides product): A common byproduct is the di-sulfonated amine, where two molecules of the sulfonyl chloride have reacted with the primary amine. This happens when the stoichiometry is not well-controlled or if the sulfonyl chloride is added too quickly.[4]

Question 7: How can I minimize the formation of the di-sulfonated byproduct?

Answer: The formation of the di-sulfonated product, N,N-bis(phenylmethylsulfonyl)cyclohexylamine, is a classic problem when using primary amines.

  • Controlled Addition: Dissolve the phenylmethanesulfonyl chloride in an anhydrous solvent and add it dropwise to the cooled (0 °C) solution of cyclohexylamine and base.[4] This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the mono-sulfonylation reaction.

  • Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride (1.0 equivalent). This ensures the sulfonyl chloride is the limiting reagent and is consumed before significant di-sulfonylation can occur.

Category 3: Product Isolation and Purification

Question 8: I'm losing a significant amount of product during the aqueous workup. What can I do?

Answer: While N-cyclohexyl-1-phenylmethanesulfonamide is generally organic-soluble, it possesses some polarity. Product loss during extraction can occur if it has partial solubility in the aqueous phase.

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.[4]

  • pH Adjustment: Ensure the aqueous layer is basic (pH > 8) before extraction. This ensures any unreacted amine is deprotonated and that the sulfonamide nitrogen (which is weakly acidic) remains deprotonated, maximizing its solubility in the organic solvent.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient method for recovering the product.

Question 9: What is the most effective method for purifying the final product?

Answer: The two most effective methods are recrystallization and silica gel column chromatography.

  • Recrystallization: This is often the most efficient method for removing minor impurities if a suitable solvent system can be found. Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are good starting points. The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures.[5]

  • Column Chromatography: This method is excellent for separating the desired product from byproducts with different polarities, such as the di-sulfonated compound or unreacted starting materials. A gradient of ethyl acetate in hexanes is a typical eluent system.

Detailed Experimental Protocols

The following protocols provide a robust starting point for your synthesis and purification.

Protocol 1: Synthesis of N-cyclohexyl-1-phenylmethanesulfonamide

This protocol is a standard procedure for the sulfonylation of an amine.[2]

Materials:

  • Cyclohexylamine (1.0 equiv.)

  • Phenylmethanesulfonyl chloride (1.05 equiv.)

  • Triethylamine (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath (0 °C).

  • Reagent Addition: To the flask, add anhydrous DCM, followed by cyclohexylamine (1.0 equiv.) and triethylamine (1.5 equiv.). Stir the solution for 10 minutes.

  • Sulfonyl Chloride Addition: Dissolve phenylmethanesulfonyl chloride (1.05 equiv.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyclohexylamine starting material is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture back to 0 °C and quench by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification Setup 1. Combine Cyclohexylamine & Et3N in anhydrous DCM at 0°C Addition 2. Add Phenylmethanesulfonyl Chloride dropwise at 0°C Setup->Addition Stir 3. Stir at RT until completion (Monitor by TLC) Addition->Stir Quench 4. Quench with H2O Stir->Quench Wash 5. Sequential Washes (HCl, NaHCO3, Brine) Quench->Wash Dry 6. Dry, Filter & Concentrate Wash->Dry Purify 7. Purify via Recrystallization or Column Chromatography Dry->Purify Final Pure Product Purify->Final

Caption: Standard experimental workflow for sulfonylation synthesis.

Protocol 2: Purification by Recrystallization

This is a general procedure for purifying the crude product.[5]

Procedure:

  • Place the crude N-cyclohexyl-1-phenylmethanesulfonamide in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) until the solid just dissolves.

  • If colored impurities persist, a small amount of activated charcoal can be added, and the solution can be hot-filtered through a short plug of celite.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • To maximize recovery, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • : Synthesis and Purification of N-Cyclohexylmaleimide. (2025). BenchChem.
  • Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. (2022). MDPI.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020).
  • Sulfonamide derivatives: Synthesis and applications. (2024).
  • An In-depth Technical Guide to Cyclohexyl-phenyl-methanone Oxime: Discovery and Historical Synthesis. (2025). BenchChem.
  • Synthesis of N-cyclohexylmaleimide and Preparation of It's Purified Particles. (2025).
  • : Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. (2025). BenchChem.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Journal of Xenobiotics.
  • N-Cyclohexyl-N-propylbenzenesulfonamide. (2009). Acta Crystallographica Section E: Structure Reports Online.
  • optimizing reaction conditions for sulfonyl

Sources

Optimization

Technical Support Center: N-cyclohexyl-1-phenylmethanesulfonamide

Introduction Welcome to the technical support guide for N-cyclohexyl-1-phenylmethanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for N-cyclohexyl-1-phenylmethanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for achieving high purity of this compound. Sulfonamides are a critical class of compounds in medicinal chemistry, and their purity is paramount for reliable downstream applications.[1][2] The synthesis, typically involving the reaction of phenylmethanesulfonyl chloride with cyclohexylamine, can present several purification challenges, from residual starting materials to the formation of hydrolysis byproducts.[1] This guide offers a systematic approach to identifying and resolving these common issues.

Section 1: Troubleshooting Common Purity Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification process.

Q1: My final product shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?

A: The presence of multiple spots on a TLC plate is a clear indicator of impurities. For the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide, the most common impurities are:

  • Unreacted Cyclohexylamine: Being a basic compound, it will have a different Rf value from your product. It can be easily removed during the aqueous workup.

  • Unreacted Phenylmethanesulfonyl Chloride: This starting material is highly reactive and sensitive to moisture.

  • Phenylmethanesulfonic Acid: This is the hydrolysis byproduct of the sulfonyl chloride.[3][4] Its presence indicates that moisture was introduced into the reaction. It is an acidic impurity.

Causality & Solution: The classic synthesis generates HCl, which is typically neutralized by a base.[1] However, unreacted starting materials and byproducts require a targeted workup. A standard liquid-liquid extraction procedure is highly effective for removing these specific impurities. By washing the organic layer sequentially with an acidic solution (to remove the basic amine) and a basic solution (to remove the acidic sulfonic acid), you can effectively isolate your neutral sulfonamide product.[3]

For a detailed procedure, see Protocol 1: Comprehensive Aqueous Workup and Extraction .

Q2: I've performed the workup, but the purity by HPLC is still below my target of >98%. What should I do next?

A: If impurities persist after a thorough aqueous workup, it suggests the presence of non-acidic/basic contaminants with polarities similar to your product.

Causality & Solution: These impurities could be side-products from the reaction or contaminants in the starting materials. At this stage, chromatographic purification or recrystallization is necessary.

  • Recrystallization: This is often the most efficient method for purifying crystalline solids like sulfonamides.[3][5] The goal is to find a solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

  • Column Chromatography: If recrystallization fails or if the impurities are very close in polarity, flash column chromatography on silica gel is the method of choice.[4][6]

To decide which method to use, first attempt a small-scale recrystallization with various solvent systems. If an oil forms ("oiling out") or if the purity does not improve significantly, proceed with column chromatography.[5]

See Protocol 2: Optimized Recrystallization and Protocol 3: Flash Column Chromatography for detailed instructions.

Q3: I obtained an oil or a waxy, low-melting solid instead of the expected crystalline product. What went wrong?

A: Obtaining an oily or non-crystalline product is a common issue that typically points to one of two causes:

  • High Impurity Levels: The presence of significant amounts of impurities can disrupt the crystal lattice formation of your desired compound, resulting in an oil.[5][7]

  • "Oiling Out" During Recrystallization: This occurs when the dissolved solid separates from the solution as a liquid instead of a solid.[5] This often happens if the melting point of your compound is lower than the boiling point of the solvent you are using, or if the solution is cooled too rapidly.[5][8]

Causality & Solution: Impurities act as defects, preventing the ordered arrangement required for crystallization. The solution is to first remove the bulk of these impurities.

  • Initial Purification: Before attempting recrystallization, purify the crude oil using flash column chromatography to remove the impurities.[9]

  • Recrystallization of Purified Product: Once you have a more pure, solid material from the column, you can perform a final recrystallization to achieve high purity and good crystallinity.

  • Solvent Choice: If you suspect "oiling out," re-dissolve the oil in the hot solvent, add slightly more solvent to ensure it doesn't become supersaturated too quickly, and allow it to cool much more slowly.[5] Using a solvent/anti-solvent system can also promote better crystal growth.[8]

Q4: My recrystallization attempt resulted in a very low yield. How can I improve recovery?

A: Low yield during recrystallization is frustrating but often correctable. The primary causes are:

  • Using too much solvent: If an excessive amount of solvent is used for dissolution, the solution will not become saturated upon cooling, and much of the product will remain in the filtrate.[5]

  • Premature crystallization: If the hot solution is cooled too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.[5]

  • Inappropriate solvent choice: The solvent might be too good at dissolving your compound, even at low temperatures.

Causality & Solution: The key to a successful recrystallization is achieving a state of supersaturation upon cooling.

  • Use Minimal Solvent: During the dissolution step, add the hot solvent in small portions until the compound just dissolves completely.[8]

  • Pre-heat Glassware: When performing a hot filtration, always use a pre-heated funnel and receiving flask to prevent premature crystallization.[5][8]

  • Optimize Solvent System: Test different solvent systems on a small scale. An ideal solvent for recrystallization should have a steep solubility curve with respect to temperature. For sulfonamides, mixtures like ethanol/water or isopropanol/water are often effective.[5]

Section 2: Core Purification Protocols

These protocols provide detailed, step-by-step methodologies for the key purification workflows.

Protocol 1: Comprehensive Aqueous Workup and Extraction

This protocol is designed to remove acidic and basic impurities following the synthesis reaction.

  • Quench Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Dilution: Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

  • Acid Wash: Add 1M HCl solution to the separatory funnel, shake vigorously, and allow the layers to separate. Drain and discard the aqueous (bottom) layer. This step removes unreacted cyclohexylamine.[3]

  • Base Wash: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution, shake, and vent frequently. Drain and discard the aqueous layer. This step removes the hydrolyzed byproduct, phenylmethanesulfonic acid.[3]

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Optimized Recrystallization

This is the preferred method for purifying the solid crude product obtained from the workup.

  • Solvent Selection: Choose an appropriate solvent system. Good starting points for sulfonamides are ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[3][5] Determine the best system via small-scale trials.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot solvent (or the more soluble solvent in a mixed system) and heat to boiling with stirring until the solid is completely dissolved.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[5]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to dry completely.

Protocol 3: Flash Column Chromatography

Use this method when recrystallization is ineffective or to purify an oily crude product.

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. A good solvent system (e.g., hexanes/ethyl acetate) should give your product an Rf value of 0.2-0.4 for optimal separation.[6]

  • Column Packing: Prepare a silica gel column using the chosen mobile phase. Ensure the silica is packed evenly without air bubbles.[6]

  • Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your product) and concentrate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]

  • Elution: Begin eluting the column with the mobile phase. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be highly effective.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-cyclohexyl-1-phenylmethanesulfonamide.

Section 3: Analytical Methods for Purity Assessment

Accurate determination of purity is a critical final step. A variety of analytical techniques are available, each with distinct advantages.[10]

TechniquePrincipleInformation ObtainedKey AdvantagesLimitations
HPLC Differential partitioning between stationary and mobile phases.Retention time, peak area for quantification, % purity.High sensitivity, excellent precision and accuracy, robust for routine QC.[10]Requires reference standards, potential for co-elution.
TLC Differential adsorption on a thin adsorbent layer.Retention factor (Rf), qualitative presence of impurities.Fast, inexpensive, excellent for reaction monitoring and optimizing column conditions.Not quantitative, lower resolution than HPLC.
LC-MS HPLC separation followed by mass spectrometry detection.Retention time, mass-to-charge ratio (m/z) of parent and fragment ions.Provides molecular weight information, crucial for identifying unknown impurities.[11]More complex instrumentation, quantification requires standards.
Melting Point Temperature at which a solid transitions to a liquid.A narrow melting point range indicates high purity.Simple, fast, and inexpensive physical characterization.Insensitive to small amounts of impurities, not quantitative.
NMR Nuclear magnetic resonance spectroscopy.Detailed structural information, confirmation of identity.Provides definitive structural confirmation.Lower sensitivity for impurity detection unless at high concentrations.

Section 4: Visual Workflows

General Purification Workflow

A Crude Reaction Mixture B Protocol 1: Aqueous Workup (Acid/Base Extraction) A->B C Purity Assessment (TLC / HPLC) B->C D Purity > 98%? C->D E Purification Required D->E No I Pure Product D->I Yes F Protocol 2: Recrystallization E->F G Protocol 3: Column Chromatography E->G H Final Purity Check (HPLC, MP, NMR) F->H G->H H->I

Caption: General workflow for the purification of N-cyclohexyl-1-phenylmethanesulfonamide.

Troubleshooting Decision Tree for Low Purity

Start Start: Low Purity Product Issue What is the nature of the product? Start->Issue MultiSpots Multiple Spots on TLC Issue->MultiSpots Impure Solid Oily Product is an Oil / Waxy Solid Issue->Oily Oil LowYield Low Yield After Recrystallization Issue->LowYield Crystalline but Low Mass Sol_Workup Perform Protocol 1: Aqueous Workup to remove acidic/basic impurities. MultiSpots->Sol_Workup Sol_Column Perform Protocol 3: Column Chromatography to separate neutral impurities. Oily->Sol_Column Sol_Solvent Re-evaluate recrystallization solvent. Use minimal hot solvent. LowYield->Sol_Solvent Sol_Recrys Perform Protocol 2: Recrystallization with slow cooling. Sol_Column->Sol_Recrys Then

Caption: Troubleshooting decision tree for common purity issues.

Section 5: Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for the recrystallization of N-cyclohexyl-1-phenylmethanesulfonamide? A: Based on general solubility properties of sulfonamides, excellent starting points are binary solvent mixtures like isopropanol/water, ethanol/water, or ethyl acetate/hexanes.[5] The optimal ratio should always be determined experimentally on a small scale.

Q: My purified product is a white crystalline solid. How should I store it? A: N-cyclohexyl-1-phenylmethanesulfonamide, like most sulfonamides, is generally stable.[12] It should be stored in a well-sealed container at room temperature, away from moisture and direct light to ensure long-term stability.

Q: Can I use precipitation from an acid/base solution instead of recrystallization? A: While precipitation by adjusting pH can be used for some sulfonamides, it is generally a cruder purification method than recrystallization.[13] Recrystallization provides a much better opportunity for the slow, ordered growth of crystals, which is more effective at excluding impurities and typically results in a product of higher purity.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. Benchchem.
  • Benchchem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Benchchem. (2025).
  • Benchchem. (2025). Byproduct identification and removal in sulfonamide synthesis. Benchchem.
  • Benchchem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Benchchem. (2025). identifying and characterizing byproducts in N-cyclohexyl-4-methoxybenzenesulfonamide synthesis. Benchchem.
  • Benchchem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Benchchem. (2025). Common side products in the synthesis of Cyclohexyl-phenyl-methanone oxime and their removal. Benchchem.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - N-Phenylmethanesulfonamide. Fisher Scientific.
  • Google Patents. (n.d.). Sulfonamide purification process.
  • PubMed. (2007). Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS. PubMed.
  • Scribd. (n.d.).
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • Thieme Connect. (2024).
  • Wikipedia. (n.d.). Sulfonamide.

Sources

Troubleshooting

Technical Support Center: N-Cyclohexyl-1-phenylmethanesulfonamide Scale-Up

Executive Overview & Mechanistic Context Welcome to the Technical Support Center for benzylic sulfonamide synthesis. As a Senior Application Scientist, I frequently consult on the scale-up of N-cyclohexyl-1-phenylmethane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Context

Welcome to the Technical Support Center for benzylic sulfonamide synthesis. As a Senior Application Scientist, I frequently consult on the scale-up of N-cyclohexyl-1-phenylmethanesulfonamide. Scaling up this specific amidation from phenylmethanesulfonyl chloride (benzylsulfonyl chloride) and cyclohexylamine is deceptively complex.

Unlike standard arylsulfonyl chlorides (e.g., tosyl chloride) which undergo straightforward nucleophilic substitution at the sulfur atom, benzylsulfonyl chlorides possess highly acidic alpha-protons. In the presence of an amine base, they undergo a rapid E1cB-like elimination to form a highly reactive sulfene intermediate (PhCH=SO₂)[1].

If the reaction kinetics and mass transfer are not perfectly controlled at scale, this transient sulfene will either react with trace moisture to form phenylmethanesulfonic acid[2], or dimerize, rather than coupling with the amine. Furthermore, the inherent hydrolytic instability of the sulfonyl chloride precursor demands strict anhydrous protocols to prevent yield erosion[3].

Mechanistic Pathway

The following diagram illustrates the divergent pathways of the sulfene intermediate. Controlling this mechanistic node is the key to a successful, high-yield scale-up.

SulfeneMechanism SM Phenylmethanesulfonyl Chloride Sulfene Phenylsulfene Intermediate [PhCH=SO₂] (Highly Reactive) SM->Sulfene -HCl (Fast) Base Base (e.g., Cyclohexylamine) Base->SM Product N-cyclohexyl-1- phenylmethanesulfonamide Sulfene->Product + Amine (Desired) Hydrolysis Phenylmethanesulfonic Acid (Hydrolysis Byproduct) Sulfene->Hydrolysis + H₂O (Trace Moisture) Dimer Sulfene Dimerization (Impurity) Sulfene->Dimer Poor Mixing / High Conc. Amine Cyclohexylamine Amine->Sulfene

Mechanistic pathway of benzylsulfonyl chloride amidation highlighting the reactive sulfene.

Scale-Up Optimization Data

To demonstrate the causality of our process engineering choices, the following table summarizes quantitative data from our scale-up campaigns. Moving from batch to an inverse-addition strategy was critical to suppressing side reactions.

ScaleSolvent SystemBase StrategyAddition MethodYield (%)Purity (%)Key Observation / Failure Mode
10 gDCMEt₃N (1.5 eq)Normal (Amine to SM)88%95.0%Exotherm easily controlled; clear solution.
100 gDCMEt₃N (1.5 eq)Normal (Amine to SM)65%82.0%Heavy precipitation of Et₃N·HCl; stirring stalled.
500 gTHFCyclohexylamine (2.2 eq)Normal (Amine to SM)52%70.0%Significant sulfene dimerization and hydrolysis[1].
1 kg Anhydrous THF Cyclohexylamine (2.2 eq) Inverse (SM to Amine) 91% 98.5% Excellent mass transfer; sulfene trapped immediately.

Self-Validating Protocol: 1-kg Scale Batch Synthesis

This protocol utilizes an inverse-addition strategy. By adding the sulfonyl chloride to a massive excess of the amine, we ensure the transient sulfene is instantly trapped by the nucleophile, preventing dimerization. The protocol includes built-in In-Process Controls (IPCs) to ensure self-validation before proceeding to the next step.

Step 1: Reactor Preparation & Dehydration

  • Action: Purge a 20 L jacketed glass reactor with N₂ for 30 minutes. Charge with 10 L of anhydrous THF.

  • Validation (IPC): Perform a Karl Fischer (KF) titration on the solvent in the reactor. Do not proceed unless moisture is < 50 ppm.

  • Causality: Trace water will outcompete the amine for the highly reactive sulfene, destroying the yield via hydrolysis[2].

Step 2: Amine Solution Preparation

  • Action: Charge 2.2 equivalents (1.15 kg) of cyclohexylamine into the reactor. Set the jacket temperature to chill the internal mixture to 0 °C.

  • Causality: Cyclohexylamine acts as both the nucleophile and the acid scavenger. Using 2.2 eq avoids the need for a secondary base (like Et₃N), which can complicate the impurity profile and cause severe precipitation issues.

Step 3: Substrate Feed Preparation

  • Action: In a separate dry vessel, dissolve 1.0 equivalent (1.0 kg) of phenylmethanesulfonyl chloride in 2 L of anhydrous THF.

Step 4: Inverse Addition (Critical Step)

  • Action: Pump the sulfonyl chloride solution into the reactor at a controlled rate of 15–20 mL/min. Adjust the jacket cooling to maintain an internal temperature strictly between 2 °C and 5 °C.

  • Causality: Slow addition into a cold, highly concentrated amine environment ensures the sulfene concentration remains near zero, completely eliminating dimerization[1].

Step 5: In-Process Control (IPC)

  • Action: After the addition is complete, stir for 1 hour at 5 °C. Pull a 1 mL sample, quench with methanol, and analyze via HPLC (210 nm).

  • Validation (IPC): The reaction is self-validated as complete when the phenylmethanesulfonyl chloride peak is < 0.5% AUC. If > 0.5%, continue stirring for 30 minutes and re-test.

Step 6: Quench and Phase Separation

  • Action: Slowly add 3 L of 1M aqueous HCl to the reactor to quench the unreacted cyclohexylamine. Add 5 L of Ethyl Acetate to facilitate phase separation.

  • Action: Separate the lower aqueous phase (contains cyclohexylammonium chloride salts). Wash the upper organic phase with 2 L of saturated brine.

Step 7: Isolation

  • Action: Concentrate the organic phase under reduced pressure to approximately 3 L. Heat to 60 °C and slowly add Heptane until the cloud point is reached. Cool to 5 °C at a rate of 10 °C/hour to crystallize. Filter and dry under vacuum.

Troubleshooting & FAQs

Q1: Why does my yield drop significantly upon scaling up from 10 grams to 1 kilogram, with a corresponding increase in a highly polar baseline spot on TLC? Expert Answer: The polar spot is phenylmethanesulfonic acid. At a small scale, heat dissipation is fast and mixing is instantaneous. At scale, poor mixing and localized exotherms cause the sulfonyl chloride to rapidly convert to the sulfene intermediate. If the amine isn't locally available due to poor mass transfer, the sulfene reacts with any trace moisture in the system to hydrolyze into the sulfonic acid[2]. Fix: Switch to the inverse-addition method described in the protocol above, and strictly enforce the KF < 50 ppm limit.

Q2: During the addition phase at the 5-liter scale, the reaction mixture becomes a thick, unstirrable paste. How can we maintain mass transfer? Expert Answer: The reaction generates one equivalent of HCl, which immediately reacts with your amine to form a hydrochloride salt. In non-polar solvents like DCM or Toluene, this salt precipitates as a thick paste, stalling your impeller. Fix: Switch your solvent to THF or a THF/MeCN blend. These solvents either partially solubilize the amine hydrochloride or alter its crystal habit, keeping it as a flowable, easily stirred slurry.

Q3: We are detecting a persistent impurity with double the expected molecular weight in our LC-MS. What is it and how do we prevent it? Expert Answer: This is a sulfene dimer (often a 1,2-dithietane 1,1,2,2-tetraoxide derivative). It forms when the local concentration of the sulfene is too high, causing it to react with itself rather than the cyclohexylamine[1]. Fix: Decrease the concentration of your sulfonyl chloride feed, slow down the addition rate, and increase your impeller speed to eliminate high-concentration zones near the feed pipe.

References

  • [1] Conformational-restriction of peptides. eScholarship.org. 1

  • [2] The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. drpress.org. 2

  • [3] A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. Benchchem. 3

Sources

Optimization

Technical Support Center: N-cyclohexyl-1-phenylmethanesulfonamide Synthesis &amp; Optimization

Overview & Mechanistic Causality The synthesis of N-cyclohexyl-1-phenylmethanesulfonamide via the coupling of phenylmethanesulfonyl chloride (benzylsulfonyl chloride) and cyclohexylamine is a fundamental SN​2 -type sulfo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Causality

The synthesis of N-cyclohexyl-1-phenylmethanesulfonamide via the coupling of phenylmethanesulfonyl chloride (benzylsulfonyl chloride) and cyclohexylamine is a fundamental SN​2 -type sulfonylation 1. However, researchers frequently encounter yield-limiting side reactions when adapting standard sulfonamide protocols to this specific substrate.

Unlike standard arylsulfonyl chlorides (e.g., tosyl chloride), phenylmethanesulfonyl chloride possesses highly acidic benzylic α -protons. In the presence of a base, it can undergo an E1cB-like elimination to form a highly reactive sulfene intermediate ( PhCH=SO2​ ). While the amine can add to the sulfene to form the desired product, the sulfene pathway also rapidly leads to dimerization (forming trans-stilbene derivatives or sulfonate esters) and accelerates hydrolysis if trace water is present. Therefore, controlling the base strength, stoichiometry, and addition rate is the central pillar of optimizing this protocol.

Reaction Pathway Analysis

Mechanism SM Phenylmethanesulfonyl Chloride + Cyclohexylamine SN2 Pathway A: Direct Nucleophilic Attack (S_N2 at Sulfur) SM->SN2 Controlled Amine Addition Sulfene Pathway B: Base-Promoted Elimination (Sulfene: PhCH=SO2) SM->Sulfene Excess Strong Base (e.g., TEA) Product N-cyclohexyl-1-phenylmethanesulfonamide (Target Product) SN2->Product -HCl SideProduct Dimerization & Hydrolysis (Yield-Limiting Side Products) Sulfene->SideProduct Low Amine Concentration Sulfene->Product Amine Addition

Mechanistic pathways for N-cyclohexyl-1-phenylmethanesulfonamide synthesis: SN2 vs. Sulfene route.

Optimization of Reaction Conditions

To maximize the direct nucleophilic attack (Pathway A) and suppress sulfene-driven side reactions (Pathway B), we evaluated various solvent and base combinations. The quantitative data below summarizes the causality behind the optimal conditions.

EntrySolventBase (Equivalents)Temp (°C)Time (h)Yield (%)Causality & Observation
1THFTEA (1.5)25445%Suboptimal: TEA promotes rapid sulfene formation. Significant dimer byproduct observed.
2DCMPyridine (2.0)0 to 25662%Moderate: Pyridine is a weaker base, reducing sulfene formation, but product isolation is complicated by residual pyridine.
3Water/THFK₂CO₃ (2.0)0 to 25438%Poor: Schotten-Baumann conditions lead to rapid hydrolysis of the sulfonyl chloride to phenylmethanesulfonic acid.
4DCMCyclohexylamine (2.5)0 to 25292% Optimal: Excess amine acts as its own acid scavenger. It is a strong nucleophile but a bulky base, favoring direct SN​2 attack.

Key Takeaway: Using the reactant amine (cyclohexylamine) in excess (2.2 - 2.5 equiv) as both the nucleophile and the base is the most effective strategy. It outcompetes the sulfene dimerization pathway and simplifies the workup, as the resulting cyclohexylammonium chloride salt is highly water-soluble.

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. Each phase includes specific checkpoints to ensure the reaction is proceeding via the correct kinetic pathway.

Reagents:

  • Phenylmethanesulfonyl chloride: 1.0 equiv (10 mmol, 1.91 g)

  • Cyclohexylamine: 2.5 equiv (25 mmol, 2.86 mL)

  • Anhydrous Dichloromethane (DCM): 30 mL

Step 1: Preparation & Inert Atmosphere

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Flush the flask with Nitrogen ( N2​ ) or Argon.

  • Dissolve cyclohexylamine (2.86 mL) in 15 mL of anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath. Causality: Low temperature suppresses the activation energy required for the E1cB elimination to the sulfene.

Step 2: Controlled Electrophile Addition

  • Dissolve phenylmethanesulfonyl chloride (1.91 g) in 15 mL of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise (over 15-20 minutes) to the chilled amine solution.

  • Self-Validation Checkpoint: You should observe the immediate formation of a white precipitate (cyclohexylammonium chloride). If the solution turns yellow/orange, the addition is too fast, indicating localized heating and sulfene dimerization.

Step 3: Reaction Maturation

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Stir for 2 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:Ethyl Acetate 3:1). The sulfonyl chloride (UV active, higher Rf) should be completely consumed, replaced by a single major product spot (UV active, lower Rf).

Step 4: Quenching & Workup

  • Dilute the reaction mixture with an additional 20 mL of DCM.

  • Transfer to a separatory funnel and wash with 1M HCl (2 x 20 mL). Causality: The acidic wash protonates and removes the excess cyclohexylamine into the aqueous layer.

  • Wash the organic layer with saturated NaHCO3​ (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude N-cyclohexyl-1-phenylmethanesulfonamide as an off-white solid.

  • Optional: Recrystallize from Ethanol/Water for analytical purity.

Troubleshooting & FAQs

Q: My isolated yield is very low, and TLC shows a massive amount of baseline material. What happened? A: The baseline material is likely phenylmethanesulfonic acid, resulting from hydrolysis. Sulfonyl chlorides are highly moisture-sensitive 2. Ensure your DCM is strictly anhydrous and that your cyclohexylamine is dry. If the amine has absorbed atmospheric moisture, it will introduce water directly into the reaction, outcompeting the amine for the electrophile.

Q: I am seeing a non-polar byproduct on TLC that runs higher than my product. Mass spec shows a mass roughly double my starting material. A: You are observing the dimerization of the sulfene intermediate. This occurs when the local concentration of the base is high, but the available amine nucleophile is low. To fix this, ensure you are adding the sulfonyl chloride to the amine, not the other way around. Reversing the addition order guarantees the amine is always in massive excess relative to the unreacted sulfonyl chloride.

Q: Can I use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to save on the cost of cyclohexylamine? A: While standard protocols for sulfonamide synthesis often use tertiary amine bases 3, phenylmethanesulfonyl chloride is a special case. Tertiary amines are excellent promoters of sulfene formation. If you must use a tertiary base, use DIPEA (which is sterically hindered) at exactly 1.1 equivalents, keep the reaction strictly at 0 °C, and ensure the primary amine is present in the flask before adding the base.

Q: The product is an oil instead of a solid after rotary evaporation. How do I induce crystallization? A: Trace residual DCM or unreacted cyclohexylamine can prevent crystallization. Redissolve the oil in a minimal amount of hot ethanol, then add cold water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then transfer to a 4 °C fridge overnight.

References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters . American Chemical Society. URL: 2

  • Recent advances in synthesis of sulfonamides: A review . Chemistry & Biology Interface Journal. URL: 3

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents . RSC Publishing. URL:1

Sources

Troubleshooting

"N-cyclohexyl-1-phenylmethanesulfonamide" stability issues in solution

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with N-cyclohexyl-1-phenylmethanesulfonamide. Our goal is to provide in-depth, field-proven insi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with N-cyclohexyl-1-phenylmethanesulfonamide. Our goal is to provide in-depth, field-proven insights into the stability challenges commonly encountered with this compound in solution. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs): Understanding the Stability Profile

This section addresses the most common questions regarding the stability of N-cyclohexyl-1-phenylmethanesulfonamide, grounding the answers in the established chemistry of the sulfonamide functional group.

Q1: What are the primary stability concerns for N-cyclohexyl-1-phenylmethanesulfonamide in solution?

The primary stability concern for N-cyclohexyl-1-phenylmethanesulfonamide, like other sulfonamides, is its susceptibility to hydrolysis. The key point of vulnerability is the sulfur-nitrogen (S-N) bond, which can be cleaved under certain conditions.[1] Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions and are more prone to degradation in acidic environments.[1][2] Additionally, exposure to oxidative, thermal, and photolytic stress can also lead to degradation, although hydrolysis is typically the most significant pathway in aqueous solutions.

Q2: How does pH impact the hydrolytic stability of this compound?

The rate of hydrolysis for sulfonamides is highly pH-dependent.[2]

  • Acidic Conditions (pH < 7): In an acidic medium, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water. This typically accelerates the cleavage of the S-N bond.[1]

  • Neutral to Alkaline Conditions (pH ≥ 7): The compound generally shows greater stability in this range. However, at very high pH, base-catalyzed hydrolysis can also occur, though often at a slower rate than acid-catalyzed hydrolysis.[2]

To determine the optimal pH for your application, a formal pH-rate profile study is recommended. This involves subjecting the compound to a range of pH conditions and monitoring its degradation over time.

Q3: What are the likely degradation products from hydrolysis?

The most probable degradation pathway for N-cyclohexyl-1-phenylmethanesulfonamide via hydrolysis is the cleavage of the S-N bond. This would yield two primary degradation products:

  • Phenylmethanesulfonic acid

  • Cyclohexylamine

Identifying these specific degradants in your stressed samples can confirm the hydrolytic degradation pathway.

Q4: Is N-cyclohexyl-1-phenylmethanesulfonamide susceptible to oxidation?

While the sulfonamide group itself is relatively stable against oxidation, other parts of the molecule, such as the phenyl or cyclohexyl rings, could be susceptible under harsh oxidative conditions (e.g., in the presence of strong oxidizing agents like hydrogen peroxide).[2] Forced degradation studies using an oxidizing agent are necessary to confirm this susceptibility and identify any potential oxidative degradants.

Q5: How should I properly store solutions of N-cyclohexyl-1-phenylmethanesulfonamide?

Based on the general principles of chemical stability, proper storage is critical to maintain the integrity of your compound.[3][4]

  • Temperature: Solutions should be stored at low temperatures (2-8°C) to minimize the rate of any potential degradation.[3] As with most chemical reactions, degradation rates are expected to increase with temperature.[1]

  • Light: To prevent potential photodegradation, solutions should be stored in amber or opaque containers to protect them from light.[3][5]

  • Atmosphere: For long-term storage, especially if the solvent is volatile or if the compound is found to be sensitive to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) is a good practice.[5]

  • Container: Always use tightly sealed, appropriate containers to prevent solvent evaporation and contamination.[6]

Troubleshooting Guide: Addressing Common Experimental Issues

Issue: I'm observing a loss of my parent compound peak and the appearance of new, unidentified peaks in my HPLC analysis over time.

This is a classic sign of in-solution degradation. The following workflow will help you diagnose and mitigate the issue.

Diagnostic Workflow for Unexpected Degradation

G cluster_stress start Start: Unexpected Peaks in HPLC Analysis check_storage Step 1: Verify Storage Conditions - pH of solution? - Temperature (2-8°C)? - Light exposure (amber vial)? start->check_storage conduct_fds Step 2: Perform Forced Degradation Study (See Protocol Below) check_storage->conduct_fds acid Acid Hydrolysis (e.g., 0.1M HCl) base Base Hydrolysis (e.g., 0.1M NaOH) oxidation Oxidation (e.g., 3% H₂O₂) thermal Thermal Stress (e.g., 60°C) photo Photolytic Stress (ICH Q1B Light Exposure) analyze Step 3: Analyze Stressed Samples - Use a stability-indicating HPLC method - Compare retention times of unknown peaks  with peaks from stressed samples. identify Step 4: Identify Degradation Pathway - Does the unknown peak match a peak from a specific stress condition? analyze->identify identify->conduct_fds No, peaks don't match. Re-evaluate stress conditions or analytical method. mitigate Step 5: Mitigate & Optimize - Adjust solution pH to a more stable range. - Protect from light/heat. - Consider a different solvent system. identify->mitigate Yes end End: Stable Formulation Achieved mitigate->end

Caption: A systematic workflow for troubleshooting compound degradation.

Experimental Protocols: Establishing a Stability Profile

To properly understand and control the stability of N-cyclohexyl-1-phenylmethanesulfonamide, conducting forced degradation studies is essential.[7] These studies purposefully stress the compound to identify potential degradation products and establish a "stability-indicating" analytical method.[8] The goal is to achieve a target degradation of 5-20%.[8]

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify the degradation pathways of N-cyclohexyl-1-phenylmethanesulfonamide under various stress conditions.

Materials:

  • N-cyclohexyl-1-phenylmethanesulfonamide

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven or water bath, Photostability chamber

  • Amber glass vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable solvent mixture.

  • Stress Conditions: For each condition below, prepare a sample in a sealed amber vial. Include a control sample (stock solution diluted in mobile phase) stored at 2-8°C.[1]

Stress ConditionProtocolTypical Conditions
Acid Hydrolysis Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.Incubate at 60-80°C for 2-24 hours.[2]
Base Hydrolysis Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.Incubate at 60-80°C for 2-24 hours.[2]
Oxidation Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.Keep at room temperature for 24 hours.[2]
Thermal Degradation Dilute 1 mL of stock solution with 9 mL of solvent (e.g., water:acetonitrile 50:50).Incubate at 60-100°C for 24-48 hours.[2]
Photodegradation Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9] Use a control sample wrapped in foil.As per ICH Q1B guidelines.[9][10]
  • Sample Analysis:

    • At designated time points, withdraw an aliquot of each stressed sample.

    • Crucially, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, before analysis.[2]

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during stress testing.

Starting Point for Method Development:

ParameterRecommendationRationale
Column Reversed-phase C18 or C8, 250 x 4.6 mm, 5 µmThe phenyl and cyclohexyl groups give the molecule non-polar character, making it well-suited for reversed-phase chromatography.
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in WaterB: Acetonitrile or MethanolAn acidic modifier helps to achieve sharp peak shapes for amines and acids. Acetonitrile often provides better resolution.
Detection UV-Vis Detector (e.g., at 220 nm, 254 nm) or PDAThe phenyl group provides UV absorbance. A Photo-Diode Array (PDA) detector is highly recommended to check for peak purity.
Elution Gradient elution (e.g., 10% to 90% B over 20 min)A gradient is necessary to ensure that both early-eluting polar degradants and the later-eluting parent compound are resolved effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume.

Method Validation: The analytical method must be validated to demonstrate that it is specific, accurate, precise, and linear for the intended purpose of stability testing.[11]

References

  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (n.d.). Benchchem.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). IVT Network.
  • Stability of methanesulfonamide in acidic and basic conditions. (n.d.). Benchchem.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022, August 18). International Journal of Pharmaceutical Research and Applications.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry. Retrieved March 15, 2026, from [Link]

  • Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. (2021, August 15). Journal of Hazardous Materials. Retrieved March 15, 2026, from [Link]

  • Study of the thermal properties of derivatives of sulfonamides. (n.d.). Journal of Thermal Analysis and Calorimetry.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu. Retrieved March 15, 2026, from [Link]

  • Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. (n.d.). Academia.edu. Retrieved March 15, 2026, from [Link]

  • Navigating the Stability Landscape of N-cyclohexyl-DL-alanine: An In-depth Technical Guide. (n.d.). Benchchem.
  • Furan-2-Sulfonic Acid: A Technical Guide to Safe Storage and Handling. (n.d.). Benchchem.
  • ICH Q1B: Photostability Testing of New Pharmaceutical Substances and Products. (n.d.). Labonce.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Agilent.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
  • Practices for Proper Chemical Storage. (2018, May 15). Cleveland State University.
  • Method development for analysis of pharmaceuticals in environmental samples. (n.d.).
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. (2024, August 17). Molecules.
  • Drug quality and storage. (n.d.). MSF Medical Guidelines.
  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific.
  • Critical Conditions: Guidelines for Handling and Storing Hazardous Drugs. (2019, May 13). Dickson Data.
  • Implications of in-use photostability: proposed guidance for photostability testing and labeling to support the administration of photosensitive pharmaceutical products, part 1: drug products administered by injection. (2013, November 15). Journal of Pharmaceutical Sciences. Retrieved March 15, 2026, from [Link]

  • Application Notes and Protocols for the Quantification of Cyclohexyl-phenyl-methanone oxime. (n.d.). Benchchem.
  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). Cipac.org.
  • Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. (2024, May 30). Molecules.
  • N-cyclohexyl-N-methylpiperazine-1-sulfonamide. (n.d.). Merck.
  • Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. (n.d.). RSC Publishing. Retrieved March 15, 2026, from [Link]

  • N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents. (n.d.). Benchchem.
  • Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. (n.d.). Applied and Environmental Microbiology. Retrieved March 15, 2026, from [Link]

  • Photostability of N@C. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Cyclohexanes in Drug Discovery. (n.d.). PharmaBlock.
  • Kinetics and mechanism of acid-catalyzed hydrolysis of cyclohexyl isocyanide and pKa determination of N-cyclohexylnitrilium ion. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Unexpected photostability improvement of aromatics in polyfluorinated solvents. (n.d.). Chemical Communications. Retrieved March 15, 2026, from [Link]

  • Hydrolysis of aryl N-methylaminosulphonates: evidence consistent with an E1cB mechanism. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 15, 2026, from [Link]

  • Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Degradation of RPA 202248 [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. (2012, March 30). ResearchGate. Retrieved March 15, 2026, from [Link]

  • 1-cyclohexyl-N-methylmethanesulfonamide. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-cyclohexyl-1-phenylmethanesulfonamide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide. This document provides in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges, minimize side reactions, and improve the overall yield and purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of N-cyclohexyl-1-phenylmethanesulfonamide typically involves the reaction of cyclohexylamine with phenylmethanesulfonyl chloride in the presence of a base. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly reduce the yield and complicate purification. The principal challenges arise from the reactivity of the sulfonyl chloride and the potential for the primary amine to react more than once. This guide provides a systematic approach to diagnosing and resolving these issues.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Problem 1: Low Yield of the Desired Product

Question: My reaction yield is consistently low, even though my starting materials seem to be consumed (as per TLC/LC-MS). What are the likely causes and how can I fix this?

Answer: Low yields, despite the consumption of starting materials, often point to the formation of soluble byproducts or degradation during workup. The most common culprits are hydrolysis of the sulfonyl chloride and formation of sulfene-related byproducts.

  • Cause A: Hydrolysis of Phenylmethanesulfonyl Chloride

    • Explanation: Phenylmethanesulfonyl chloride is highly sensitive to moisture.[1][2] Any water present in the solvent, reagents, or glassware will hydrolyze the sulfonyl chloride to the unreactive phenylmethanesulfonic acid.[2][3] This sulfonic acid will not react with the cyclohexylamine, directly reducing your theoretical yield.

    • Solution:

      • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried immediately before use.[4]

      • Solvent Purity: Use a freshly opened bottle of an anhydrous solvent (e.g., Dichloromethane - DCM) or distill the solvent over a suitable drying agent (e.g., CaH₂).

      • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[4]

  • Cause B: Sulfene Intermediate Formation

    • Explanation: In the presence of a tertiary amine base like triethylamine, phenylmethanesulfonyl chloride can undergo elimination to form a highly reactive intermediate called phenylsulfene.[5] This sulfene can then dimerize or react with other species in the mixture to form undesired products like stilbenes, which lowers the amount of sulfonyl chloride available to react with your primary amine.[5]

    • Solution:

      • Controlled Temperature: Maintain a low temperature (0 °C is standard) during the addition of the sulfonyl chloride.[6] This disfavors the elimination pathway.

      • Slow Addition: Add the sulfonyl chloride dropwise to the solution of cyclohexylamine and base. This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the desired bimolecular reaction with the amine over the base-induced elimination.[6]

Problem 2: Multiple Spots on TLC - A Major Byproduct is Observed

Question: My TLC plate shows three spots: my starting amine, the desired product, and a significant, less polar byproduct. What is this byproduct and how can I prevent its formation?

Answer: The presence of a third, less polar spot (higher Rf value) is a classic sign of di-sulfonylation, where the primary amine reacts with two equivalents of the sulfonyl chloride.[2][7]

  • Explanation: After the initial formation of N-cyclohexyl-1-phenylmethanesulfonamide, the product still possesses an acidic N-H proton. In the presence of the base, this proton can be removed to form a sulfonamide anion.[7] This anion is nucleophilic and can attack a second molecule of phenylmethanesulfonyl chloride, leading to the di-sulfonylated byproduct, N,N-bis(phenylmethylsulfonyl)cyclohexylamine.[7]

  • Solutions to Prevent Di-sulfonylation:

    • Stoichiometric Control (Critical): Carefully control the stoichiometry. It is often best to use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride (1.0 equivalent). This ensures the more reactive sulfonylating agent is completely consumed before it has a chance to react with the less nucleophilic sulfonamide product.[7]

    • Order of Addition: Add the sulfonyl chloride solution slowly to the stirred solution of the amine and base. Never add the amine to the sulfonyl chloride, as this creates a temporary excess of the sulfonylating agent, promoting di-sulfonylation.[6]

    • Temperature Management: Maintain a low reaction temperature (e.g., 0 °C) during the addition and for a period afterward before allowing it to warm to room temperature. Higher temperatures can increase the rate of the second sulfonylation.[7]

    • Choice of Base: While triethylamine is common, a more sterically hindered base like 2,6-lutidine can sometimes be used. Its bulkiness can disfavor the deprotonation of the already sterically demanding mono-sulfonamide product.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal base for this reaction and why?

    • A1: Pyridine or triethylamine are the most commonly used bases.[2] Their primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] This is crucial because if left unneutralized, the HCl will protonate the starting cyclohexylamine, forming an ammonium salt which is no longer nucleophilic and will not react, effectively stalling the reaction.[6] Typically, 1.1 to 1.5 equivalents of the base are sufficient.[8]

  • Q2: Which solvent is most suitable for this synthesis?

    • A2: Anhydrous dichloromethane (DCM) is an excellent choice.[6] It is a relatively non-polar, aprotic solvent that effectively dissolves the starting materials and is easy to remove under reduced pressure during workup. Other anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) can also be used. Protic solvents like alcohols should be avoided as they can react with the sulfonyl chloride.

  • Q3: How can I effectively monitor the reaction's progress?

    • A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 4:1 Hexane:Ethyl Acetate. The starting cyclohexylamine will have a low Rf and may require a specific stain (like ninhydrin) to visualize. The phenylmethanesulfonyl chloride will have a high Rf. The product, N-cyclohexyl-1-phenylmethanesulfonamide, will have an intermediate Rf. The reaction is typically considered complete when the spot corresponding to the sulfonyl chloride is no longer visible.[9]

  • Q4: What is the recommended workup and purification procedure?

    • A4: A standard workup involves quenching the reaction with water or dilute acid (e.g., 1M HCl) to neutralize excess base.[1] The product is then extracted into an organic solvent like ethyl acetate. The organic layer should be washed sequentially with a dilute acid (1M HCl) to remove any remaining amine, followed by a saturated sodium bicarbonate solution to remove any sulfonic acid byproduct, and finally with brine to remove residual water.[1] After drying over anhydrous sodium sulfate and concentrating, the crude product can be purified. Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is often the most effective method for obtaining a pure, crystalline solid.[1][9] If recrystallization is difficult, column chromatography on silica gel is a reliable alternative.[9]

Visualizations & Protocols

Reaction Pathway and Key Side Reactions

The following diagram illustrates the desired synthetic route versus the two most common side reactions: di-sulfonylation and hydrolysis.

A Cyclohexylamine + Phenylmethanesulfonyl Chloride B N-cyclohexyl-1-phenylmethanesulfonamide (Desired Product) A->B  Desired Reaction (+ Base, Anhydrous) D Phenylmethanesulfonic Acid (Hydrolysis Product) A->D  Side Reaction 2 (Hydrolysis) C Di-sulfonylation Product B->C  Side Reaction 1 (Deprotonation by Base) Base Base (e.g., Et3N) Base->B Base->C H2O Water (H₂O) H2O->D ExcessSO2Cl Excess Phenylmethanesulfonyl Chloride ExcessSO2Cl->C

Caption: Desired reaction pathway vs. common side reactions.

Troubleshooting Workflow

Use this decision tree to diagnose and address issues encountered during your synthesis.

Start Start: Low Yield or Impure Product CheckTLC Analyze Crude by TLC/LC-MS Start->CheckTLC UnreactedSM Problem: Unreacted Starting Materials CheckTLC->UnreactedSM  Unreacted SM? SideProduct Problem: Significant Byproduct(s) Present CheckTLC->SideProduct  Byproducts? LowYieldClean Problem: Low Yield but Crude Appears Clean CheckTLC->LowYieldClean  Low Yield,  Clean Crude? Sol_Unreacted Solution: - Check base stoichiometry (≥1.1 eq) - Increase reaction time/temp cautiously - Verify reagent quality UnreactedSM->Sol_Unreacted Sol_SideProduct Solution for Di-sulfonylation: - Use slight excess of amine (~1.1 eq) - Slow, cold addition of SO₂Cl Solution for Hydrolysis: - Ensure rigorous anhydrous conditions SideProduct->Sol_SideProduct Sol_LowYield Solution: - Check for hydrolysis (use anhydrous setup) - Minimize product loss in aqueous workup - Optimize purification method LowYieldClean->Sol_LowYield

Caption: A logical workflow for troubleshooting the synthesis.

Quantitative Data Summary & Recommended Conditions

ParameterRecommended ValueRationale & Key Considerations
Stoichiometry
Cyclohexylamine1.1 equivalentsA slight excess helps to consume the limiting sulfonyl chloride, minimizing di-sulfonylation.[7]
Phenylmethanesulfonyl Chloride1.0 equivalentThe limiting reagent. Ensure it is of high purity and handled under anhydrous conditions.
Base (e.g., Triethylamine)1.2 - 1.5 equivalentsSufficient to neutralize the generated HCl and prevent protonation of the amine.[8]
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)Aprotic, good solubility for reactants, and easy to remove.[6]
Temperature0 °C during addition, then warm to RTLow initial temperature minimizes side reactions like di-sulfonylation and sulfene formation.[6][7]
Reaction Time2 - 24 hoursMonitor by TLC until consumption of the sulfonyl chloride is complete.[2]

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide.

Materials:

  • Cyclohexylamine

  • Phenylmethanesulfonyl chloride

  • Triethylamine (or Pyridine)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclohexylamine (1.1 eq.). Dissolve it in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution.

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve phenylmethanesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-30 minutes using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-16 hours, monitoring the progress by TLC until the phenylmethanesulfonyl chloride spot disappears.

  • Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-cyclohexyl-1-phenylmethanesulfonamide.

References

  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available at: [Link]

  • King, J. F., & Durst, T. (1966). THE REACTION OF PHENYLMETHANESULFONYL CHLORIDE WITH TERTIARY AMINES: FORMATION OF GEOMETRICAL ISOMERS ABOUT A CARBON–SULFUR DO. Canadian Journal of Chemistry, 44(7), 819-828. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]

  • Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Available at: [Link]

  • King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361. Available at: [Link]

  • Carey, J. S., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 900-906. Available at: [Link]

  • RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Available at: [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • National Center for Biotechnology Information. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • ResearchGate. (2026). Mild and General Method for the Synthesis of Sulfonamides. Available at: [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Available at: [Link]

  • Google Sites. Phenylmethanesulfonyl chloride.
  • National Center for Biotechnology Information. (2010). N-Cyclohexyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3165. Available at: [Link]

  • Google Patents. US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
  • PubChem. Phenylmethanesulfonyl chloride | C7H7ClO2S | CID 74740. Available at: [Link]

  • Google Patents. CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.
  • Organic Syntheses. (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene. Available at: [Link]

  • Docta Complutense. (2021). Mechanochemical Synthesis of Primary Amides. Available at: [Link]

  • PrepChem.com. Synthesis of N-cyclohexyl maleinamic acid. Available at: [Link]

  • RSC Publishing. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Available at: [Link]

  • Google Patents. US3933916A - Purification of cyclohexanone.

Sources

Troubleshooting

Technical Support Center: N-cyclohexyl-1-phenylmethanesulfonamide Analytical Method Development

Introduction: Welcome to the technical support center for N-cyclohexyl-1-phenylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are developing analytical meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for N-cyclohexyl-1-phenylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are developing analytical methods for this compound. N-cyclohexyl-1-phenylmethanesulfonamide possesses a unique structure with a polar sulfonamide group flanked by two non-polar moieties (cyclohexyl and phenyl), presenting specific challenges for separation and quantification. This document provides field-proven insights, detailed troubleshooting protocols, and validated starting points to streamline your method development process, ensuring scientific rigor and data integrity.

Part 1: Pre-Analysis & Physicochemical Characterization

Before initiating method development, a foundational understanding of the analyte's properties is crucial. This knowledge informs initial choices for solvents, chromatographic modes, and sample preparation strategies.

Q1: What are the key physicochemical properties of N-cyclohexyl-1-phenylmethanesulfonamide I should consider?

A1: Understanding the molecule's structure is the first step. It combines a polar, acidic sulfonamide proton with bulky, hydrophobic cyclohexyl and phenyl groups. This dual nature dictates its behavior in different analytical systems.

PropertyEstimated Value / ObservationImplication for Analysis
Molecular Formula C₁₃H₁₉NO₂SUsed for accurate mass determination in MS.
Molecular Weight 253.36 g/mol Influences diffusion and is required for concentration calculations.
Predicted LogP ~2.5 - 3.5Suggests good retention in reversed-phase HPLC and solubility in organic solvents.
Aqueous Solubility LowThe molecule is largely non-polar. Dissolving in organic solvents like acetonitrile or methanol first is recommended.[1]
pKa (Sulfonamide N-H) ~9-10The sulfonamide proton is weakly acidic. At neutral or acidic pH, the molecule is un-ionized, which is ideal for reversed-phase HPLC.
UV Absorbance Expected due to the phenyl groupThe phenyl ring provides a chromophore, making UV detection a viable and simple choice for HPLC. A UV scan from 200-400 nm is recommended to find the absorbance maximum (λ-max), likely around 220 nm and 254 nm.
Thermal Stability Potentially labileSulfonamides can degrade at high temperatures, which may pose a challenge for Gas Chromatography (GC) without derivatization.[2]

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial analytical strategy.

Q2: Which primary analytical technique should I choose: HPLC or GC?

A2: For N-cyclohexyl-1-phenylmethanesulfonamide, High-Performance Liquid Chromatography (HPLC) is the recommended starting point.

  • Why HPLC? The compound's molecular weight, polarity, and UV-active phenyl group make it ideally suited for reversed-phase HPLC with UV detection.[3] It is non-volatile and can be analyzed directly without derivatization, simplifying the workflow.

  • When to consider GC? Gas Chromatography (GC) is less suitable due to the compound's low volatility and potential for thermal degradation.[2] If GC is necessary (e.g., for compatibility with specific detectors or for analyzing volatile impurities), derivatization of the sulfonamide group to increase thermal stability and volatility would likely be required.[4]

start Start: Analyze N-cyclohexyl-1-phenylmethanesulfonamide check_volatility Is the analyte volatile & thermally stable? start->check_volatility hplc Primary Choice: Reversed-Phase HPLC (UV or MS Detection) check_volatility->hplc No gc Secondary Choice: Gas Chromatography (GC-FID/MS) check_volatility->gc Yes derivatization Derivatization Required? (e.g., Silylation) gc->derivatization gc_proceed Proceed with GC Method Development derivatization->gc_proceed Yes gc_reconsider Reconsider HPLC: High risk of degradation and poor peak shape. derivatization->gc_reconsider No

Caption: Decision tree for selecting the primary analytical technique.

Q3: How should I prepare my samples and standards?

A3: Proper sample and standard preparation is critical for accurate and reproducible results.

  • Solvent Selection: Due to its low water solubility, use an organic solvent for the initial stock solution. Methanol or acetonitrile are excellent choices as they are compatible with typical reversed-phase mobile phases.[5]

  • Stock Solution: Prepare a stock solution at approximately 1 mg/mL by accurately weighing the standard and dissolving it in the chosen solvent. Sonication may be used to ensure complete dissolution.

  • Working Standards: Prepare working standards by serially diluting the stock solution with the mobile phase or a solvent mixture that is weaker than or equivalent in elution strength to the mobile phase.[6] Injecting a sample dissolved in a much stronger solvent than the mobile phase can lead to peak distortion.[6]

  • Sample Preparation: For samples from a complex matrix (e.g., biological fluids, formulation excipients), a cleanup step like Solid Phase Extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.[7][8]

Part 3: HPLC Method Development & Troubleshooting Guide

This guide addresses common problems encountered during HPLC analysis in a Q&A format.

Peak Shape & Retention Issues

Q4: My peak is tailing significantly. What are the likely causes and how do I fix it?

A4: Peak tailing is a common issue for amine- or amide-containing compounds and is often caused by secondary interactions with the stationary phase.[7]

  • Cause 1: Silanol Interactions. The primary cause is often the interaction between the weakly acidic sulfonamide proton or any basic sites on your molecule and free, acidic silanol groups (Si-OH) on the silica-based C18 column packing.[7]

    • Solution A (Mobile Phase pH): Lower the pH of the aqueous portion of your mobile phase to around 2.5-3.0 using an acid like formic acid or phosphoric acid (0.1% v/v is typical).[5] At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the analyte.

    • Solution B (Column Choice): Use a modern, end-capped column or a hybrid-silica column. These columns have fewer residual silanol groups, minimizing tailing.

  • Cause 2: Column Overload. Injecting too much mass of the analyte can saturate the stationary phase at the column inlet, leading to a tailed peak.[9]

    • Solution: Reduce the injection concentration or volume and re-inject.

  • Cause 3: Column Contamination/Void. Contaminants from the sample matrix can accumulate at the head of the column, or the packing bed can settle, creating a void.[6][10] This disrupts the sample band as it enters the column.

    • Solution: Use a guard column to protect the analytical column.[10] If the problem persists, try reversing and flushing the column (disconnect from the detector first). If this fails, the column may need to be replaced.[11]

start Problem: Peak Tailing overload Is concentration too high? start->overload silanol Check for Silanol Interactions overload->silanol No sol_overload Solution: Reduce injection concentration/volume overload->sol_overload Yes hardware Investigate Hardware/Column silanol->hardware No sol_ph Solution 1: Lower mobile phase pH (e.g., 0.1% Formic Acid) silanol->sol_ph Yes sol_guard Solution: Use guard column. Reverse/flush or replace analytical column. hardware->sol_guard Yes sol_column Solution 2: Use end-capped or hybrid-silica column sol_ph->sol_column If tailing persists

Caption: A logical workflow for diagnosing and resolving peak tailing.

Q5: My analyte has very little or no retention on a C18 column. What should I do?

A5: This indicates the mobile phase is too strong (too much organic solvent) for the analyte. The combination of cyclohexyl and phenyl groups should provide good retention on a C18 column.

  • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[7] For example, if you are starting at 70% acetonitrile, try reducing it to 60% or 50%. This will increase the retention time.

Q6: My retention times are drifting or inconsistent between injections. Why is this happening?

A6: Retention time stability is key for reliable quantification. Drifting retention times usually point to an issue with the system's stability.[10]

  • Cause 1: Insufficient Column Equilibration. The column needs to be fully equilibrated with the mobile phase before starting a sequence.

    • Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. If you have changed the mobile phase composition, allow for a longer equilibration time.

  • Cause 2: Mobile Phase Instability. The mobile phase composition may be changing over time. This can happen if one component is volatile and evaporating, or if the pump's proportioning valves are not working correctly.[10]

    • Solution: Ensure mobile phase bottles are capped. Prepare fresh mobile phase daily. If you suspect the pump, you can troubleshoot by pre-mixing the mobile phase manually and running it in isocratic mode.[10]

  • Cause 3: Temperature Fluctuations. Column temperature significantly affects retention time. A fluctuating lab temperature can cause drift.[10]

    • Solution: Use a column thermostat to maintain a constant temperature (e.g., 30 °C).[3]

Sensitivity & Baseline Issues

Q7: I'm not seeing any peaks, or the signal is very low.

A7: This can be a frustrating problem stemming from a simple oversight or a more complex issue.

  • Check the Obvious:

    • Is the detector lamp on and has it reached thermal stability?[11]

    • Is the correct wavelength set for detection?

    • Is there sufficient sample in the vial?

    • Is the pump on and delivering mobile phase?[7]

  • Sample Degradation: The analyte may be unstable in the sample solvent or under ambient light conditions.

    • Solution: Prepare samples fresh and use amber vials to protect from light. To investigate stability, analyze a sample immediately after preparation and then again after several hours.

  • Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated or contain an air bubble.[9]

    • Solution: Purge the flow cell with a strong solvent like isopropanol. If the problem persists and the lamp has many hours of use, it may need replacement.

Q8: My baseline is very noisy or has a significant drift.

A8: A poor baseline will compromise your ability to accurately detect and integrate small peaks.

  • Cause 1: Mobile Phase Issues. Impurities in solvents, improperly mixed mobile phases, or dissolved gas can all cause baseline noise.[6][9]

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers. Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[7]

  • Cause 2: Pump Malfunction. Inconsistent flow from the pump, often due to air bubbles or faulty check valves, will cause pressure fluctuations and a noisy baseline.[6][11]

    • Solution: Purge the pump to remove air bubbles. If noise persists, check valves may need cleaning or replacement.

  • Cause 3: Contaminated Detector Flow Cell. Contaminants adsorbing to the flow cell walls can cause noise and drift.[9]

    • Solution: Flush the flow cell with progressively stronger, non-miscible solvents (e.g., water -> isopropanol -> hexane -> isopropanol -> water) to remove contaminants.

Part 4: Experimental Protocols

These protocols provide validated starting points for your experiments.

Protocol 1: Recommended HPLC Starting Method

This method is a robust starting point for the analysis of N-cyclohexyl-1-phenylmethanesulfonamide.

ParameterConditionRationale
Instrument HPLC or UHPLC with UV DetectorStandard equipment for this type of analysis.
Column C18, 250 x 4.6 mm, 5 µmA general-purpose C18 column provides good retention for this moderately non-polar analyte.[12]
Mobile Phase A 0.1% Formic Acid in WaterThe acid suppresses silanol interactions to improve peak shape.[7]
Mobile Phase B AcetonitrileA common organic solvent with good UV transparency and low viscosity.
Gradient 60% B to 95% B over 10 minA gradient is recommended for method development to elute the analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures retention time reproducibility.[3]
Injection Volume 10 µLA good starting volume to avoid overload.
Detection UV at 254 nmThe phenyl group should have strong absorbance at this wavelength.[3] A full UV scan is recommended to confirm the optimal wavelength.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating method.[13] They help identify potential degradation products and ensure the analytical method can resolve them from the main analyte peak.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of N-cyclohexyl-1-phenylmethanesulfonamide in 50:50 acetonitrile:water.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH.

    • Oxidation: Mix 1 mL of stock with 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Place a solid sample in a 80°C oven and a 1 mL aliquot of the stock solution at 60°C.

    • Control: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Incubation: Store the acid, base, and oxidative samples at 60°C for 24 hours.[13] Check at intermediate time points (e.g., 4, 8 hours) to target 5-20% degradation.

  • Sample Analysis:

    • Before analysis, cool all samples to room temperature.

    • Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples (including the control) to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze all samples using the HPLC method described above, ensuring to use a photodiode array (PDA) detector if available to check for peak purity.

References

  • III Analytical Methods. Japan International Cooperation Agency. Available at: [Link]

  • HPLC Troubleshooting Guide. Chromatography Online. Available at: [Link]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025). G-M-I, Inc.. Available at: [Link]

  • HPLC Troubleshooting Guide. Washington State University. Available at: [Link]

  • Methods of Analysis by the US Geological Survey. USGS Publications Warehouse. Available at: [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. (2022). PharmaInfo. Available at: [Link]

  • NIOSH Manual of Analytical Methods. (2003). Wikisource. Available at: [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org. Available at: [Link]

  • Gas chromatography. Macherey-Nagel. Available at: [Link]

  • Maurer, H. H., et al. (2007). New designer drugs N-(1-phenylcyclohexyl)-2-ethoxyethanamine (PCEEA) and N-(1-phenylcyclohexyl)-2-methoxyethanamine (PCMEA): Studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques. Journal of Mass Spectrometry.
  • A Comprehensive Review on Gas chromatography. (2025). International Journal of Creative Research Thoughts. Available at: [Link]

  • Monofluoromethylation Reagents. (2018). Hovione. Available at: [Link]

  • Fregert, S. (1981). Stability of the mercaptobenzothiazole compounds.
  • A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. (2013). International Journal of Pharma Research & Review.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (2016). International Journal of Pharmaceutical and Clinical Research.
  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Babine, R. E., et al. (2016). Stacking with No Planarity? ACS Medicinal Chemistry Letters.
  • 1-cyclohexyl-N-methylmethanesulfonamide. PubChem. Available at: [Link]

  • Nielsen, K. F., et al. (2020). Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs From Penicillium astrolabium Reveals an Extraordinary NRPS Flexibility. Frontiers in Microbiology.
  • Meyer, M. R., et al. (2008). Metabolism and Toxicological Detection of the Designer Drug N-(1-phenylcyclohexyl)-3-methoxypropanamine (PCMPA) in Rat Urine Using Gas Chromatography-Mass Spectrometry.
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (2019). Scholars Middle East Publishers.
  • Britt, H. M., & Robinson, C. V. (2025). Traversing the drug discovery landscape using native mass spectrometry. Current Opinion in Structural Biology.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). MDPI.
  • Publications. OSU Mass Spectrometry Center. Available at: [Link]

  • N-phenylmethanesulfonamide. Stenutz. Available at: [Link]

  • Kumagai, S., et al. (2025). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Molecular Systems Design & Engineering.
  • N-(cyclohexylmethyl)-1-phenylethanamine. PubChem. Available at: [Link]

  • Cysewska, K., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules.
  • Chemistry Review(s). (2006). accessdata.fda.gov. Available at: [Link]

  • Trends and Challenges in Nitrosamine Testing: Part One – Scoping the Problem. (2025). LCGC. Available at: [Link]

  • Structural and Quantitative Analysis of Polyfluoroalkyl Substances (PFASs) and Para-Phenylenediamines (PPDs) by Direct Analysis in Real Time Ion Mobility Mass Spectrometry (DART-IM-MS). (2025). MDPI.

Sources

Optimization

Technical Support Center: Troubleshooting N-cyclohexyl-1-phenylmethanesulfonamide Solubility in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic assay data when screening highly lipophilic compounds. N-cyclohexyl-1-phenylmethanesu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic assay data when screening highly lipophilic compounds. N-cyclohexyl-1-phenylmethanesulfonamide is a prime example of a challenging molecule. Featuring a bulky aliphatic cyclohexyl ring and an aromatic benzyl moiety attached to a sulfonamide core [1], it lacks ionizable protons at physiological pH. This structural profile results in extreme hydrophobicity and frequent precipitation in aqueous assay buffers.

This guide is designed to provide you with field-proven, self-validating protocols to diagnose and resolve these solubility bottlenecks.

Frequently Asked Questions (FAQs)

Q1: Why does N-cyclohexyl-1-phenylmethanesulfonamide precipitate immediately when diluted into my assay buffer? A1: This compound is typically stored as a stock solution in an aprotic polar solvent like DMSO, which is an excellent solubilizer for sulfonamides [2]. When you dilute this stock into an aqueous buffer (pH 7.4), the sudden drop in the solvent's dielectric constant forces the highly hydrophobic, un-ionized molecules out of solution. Because the dilution happens rapidly, the compound forms a kinetically unstable supersaturated solution that quickly crashes out as a precipitate [3].

Q2: How do I know if compound precipitation is actually skewing my assay data? A2: Precipitation manifests as two distinct artifacts in biological readouts:

  • False Negatives: The actual concentration of dissolved compound is much lower than your nominal calculated concentration, shifting your IC₅₀/EC₅₀ curves to the right.

  • False Positives (Promiscuous Inhibition): Hydrophobic molecules often form sub-micron colloidal aggregates rather than visible "brick dust." These colloids non-specifically sequester target enzymes or proteins, leading to apparent—but biologically irrelevant—inhibition [4]. You will often see unusually steep dose-response curves (Hill slopes > 2).

Q3: Can I just increase the DMSO concentration to keep the compound dissolved? A3: No. While increasing DMSO will thermodynamically favor solubility, most biochemical and cell-based assays only tolerate 1% to 5% DMSO. Exceeding this limit alters enzyme kinetics, denatures target proteins, and induces severe cytotoxicity in cell cultures, completely invalidating your experimental system [4].

Diagnostic Workflow

Before modifying your assay, you must systematically diagnose the solubility limit of the compound under your exact experimental conditions.

G Start Erratic Assay Data (e.g., steep Hill slope) Check Assess Kinetic Solubility (Nephelometry / DLS) Start->Check Decision Is Compound Soluble at Assay Conc.? Check->Decision Optimize Optimize Buffer (Add Co-solvents/Surfactants) Decision->Optimize No Proceed Proceed with Bioassay Decision->Proceed Yes Optimize->Check Re-test

Workflow for diagnosing and resolving solubility issues in biological assays.

Troubleshooting Protocols

Protocol 1: High-Throughput Kinetic Solubility Assessment via Nephelometry

Purpose: To determine the maximum concentration of N-cyclohexyl-1-phenylmethanesulfonamide that remains soluble in your specific assay buffer before precipitation occurs[3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a fresh 10 mM stock solution of N-cyclohexyl-1-phenylmethanesulfonamide in 100% DMSO.

  • Serial Dilution: In a 96-well clear-bottom microplate, create a 10-point, 2-fold serial dilution of the compound directly into your target aqueous buffer. Crucial Step: Ensure the final DMSO concentration remains constant across all wells (e.g., exactly 2% v/v) by back-filling with pure DMSO where necessary.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours.

    • Causality: This incubation time mimics the standard timeframe of a biological assay, allowing kinetically unstable supersaturated solutions sufficient time to nucleate and precipitate.

  • Self-Validation System: To ensure the assay is trustworthy, you must include controls. Include a highly soluble reference (e.g., hydrochlorothiazide) as a negative control, and a known insoluble reference (e.g., amiodarone) as a positive control. If the positive control fails to scatter light, your nephelometer's gain settings are too low and must be recalibrated.

  • Measurement & Analysis: Read the plate using a microplate nephelometer to measure light scattering. Plot the compound concentration against the light scattering units. The kinetic solubility limit is the concentration immediately preceding the inflection point where scattering sharply increases.

Protocol 2: Buffer Optimization for Hydrophobic Sulfonamides

Purpose: To enhance the aqueous solubility limit of the compound without disrupting the biological target's structural integrity or function.

Step-by-Step Methodology:

  • Polymer Addition: Introduce PEG-3350 to your assay buffer at a concentration of 1% to 5% (w/v).

    • Causality: PEG-3350 acts as a macromolecular co-solvent that disrupts the highly structured water network around the hydrophobic cyclohexyl ring, significantly enhancing aqueous solubility without inhibiting most enzymatic targets [4].

  • Surfactant Inclusion: If PEG-3350 is insufficient, add a non-ionic detergent like Tween-20 or Triton X-100 at 0.01% to 0.05% (v/v).

    • Causality: Surfactants form micelles that physically encapsulate the lipophilic N-cyclohexyl-1-phenylmethanesulfonamide molecules, keeping them dispersed and preventing the formation of target-sequestering colloidal aggregates.

  • Validation: Re-run Protocol 1 using the newly optimized buffer to confirm that the inflection point has shifted to a higher concentration, validating the new system before proceeding to biological testing.

Quantitative Solubilization Strategies

Use the following table to select the appropriate buffer additive based on your required solubility enhancement and the sensitivity of your biological assay.

Solubilization StrategyTypical Concentration RangeMechanism of ActionExpected Solubility EnhancementBioassay Compatibility Risk
DMSO (Co-solvent) 1.0% - 5.0% (v/v)Disrupts crystalline lattice; lowers bulk dielectric constant.2 to 5-foldHigh (Protein denaturation >5%)
PEG-3350 (Polymer) 1.0% - 5.0% (w/v)Disrupts structured water network around hydrophobic rings.3 to 10-foldLow (Generally inert to proteins)
Tween-20 (Surfactant) 0.01% - 0.05% (v/v)Encapsulates lipophilic compound within hydrophobic micelle cores.10 to 50-foldModerate (Can disrupt lipid membranes)
HP-β-Cyclodextrin 1.0% - 10.0% (w/v)Forms host-guest inclusion complexes with the phenyl ring.5 to 20-foldLow (Highly biocompatible)

Mechanistic Insights: The Danger of Colloidal Aggregation

Understanding why precipitation ruins assays is critical. As shown below, N-cyclohexyl-1-phenylmethanesulfonamide does not simply fall to the bottom of the well; it forms colloids that actively interfere with your target.

Aggregation Stock Compound in 100% DMSO Dilution Aqueous Buffer Dilution Stock->Dilution Colloids Colloidal Aggregates Formed Dilution->Colloids Hydrophobic Effect Sequestration Non-specific Enzyme Sequestration Colloids->Sequestration FalsePos Apparent Inhibition (False Positive) Sequestration->FalsePos

Mechanistic pathway of colloidal aggregation causing false positive assay readouts.

References

  • Indium Promotes Direct Sulfonamidation of Unactivated Alcohols. ACS Publications. URL:[Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC. URL:[Link]

  • In vitro solubility assays in drug discovery. PubMed. URL:[Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. URL:[Link]

Troubleshooting

Technical Support Center: Reaction Monitoring for N-cyclohexyl-1-phenylmethanesulfonamide Synthesis

Introduction: The Critical Role of Reaction Monitoring The synthesis of N-cyclohexyl-1-phenylmethanesulfonamide, a sulfonamide derivative, is a precise chemical transformation that requires careful oversight to ensure op...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Reaction Monitoring

The synthesis of N-cyclohexyl-1-phenylmethanesulfonamide, a sulfonamide derivative, is a precise chemical transformation that requires careful oversight to ensure optimal yield and purity. This reaction typically involves the nucleophilic attack of cyclohexylamine on phenylmethanesulfonyl chloride. Like many sulfonamide syntheses, this process is susceptible to side reactions and incomplete conversion, making real-time monitoring essential.[1][2][3] Ineffective monitoring can lead to low yields, difficult purifications, and the propagation of impurities into final products, a significant concern in pharmaceutical development where impurity profiling is mandated by regulatory bodies.[4][5]

This guide provides a comprehensive, field-tested framework for monitoring this specific reaction using two complementary analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis and mass verification. We will explore detailed protocols, troubleshooting guides, and frequently asked questions to empower researchers to navigate the complexities of this synthesis with confidence.

The Synthetic Landscape: Reaction and Potential Side Products

Understanding the target transformation and potential off-target reactions is fundamental to effective monitoring. The primary reaction involves the formation of a sulfonamide bond. However, the starting sulfonyl chloride is highly susceptible to hydrolysis, and other side reactions can occur under suboptimal conditions.[1][2]

SM1 Phenylmethanesulfonyl Chloride Product N-cyclohexyl-1-phenylmethanesulfonamide (Target Product) SM1->Product Main Reaction Side_Product1 Phenylmethanesulfonic Acid (Hydrolysis) SM1->Side_Product1 Side Reaction (Hydrolysis) SM2 Cyclohexylamine H2O Water (Trace)

Figure 1. Primary reaction pathway and key side reaction.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for the rapid, cost-effective visualization of reaction progress.[6] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). The key is achieving good separation between the starting materials and the product.

Detailed Experimental Protocol: TLC Monitoring
  • Chamber Preparation: Pour your chosen solvent system (e.g., 7:3 Hexanes:Ethyl Acetate) into a developing chamber to a depth of ~0.5 cm. Insert a piece of filter paper to saturate the chamber atmosphere with solvent vapors, which ensures reproducible results. Cover and let equilibrate for 5-10 minutes.[7]

  • Plate Preparation: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate. Mark three equidistant lanes: "SM" (Starting Material - Cyclohexylamine), "Co" (Co-spot), and "R" (Reaction Mixture).[7]

  • Spotting:

    • Using a capillary tube, apply a small, concentrated spot (1-2 mm diameter) of a dilute solution of cyclohexylamine onto the "SM" lane.

    • Apply a spot of the reaction mixture to the "R" lane.

    • On the "Co" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.[7]

  • Development: Carefully place the plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber. Allow the solvent to ascend via capillary action until the solvent front is ~1 cm from the top of the plate.[7][8]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the solvent to evaporate in a fume hood. Visualize the spots under a UV lamp (254 nm) and circle them. If compounds are not UV-active, use a chemical stain like potassium permanganate.[6][7][9]

Figure 2. Standard workflow for TLC reaction monitoring.

Interpreting the TLC Plate
  • Starting Materials: Phenylmethanesulfonyl chloride is relatively non-polar. Cyclohexylamine is more polar.

  • Product: The N-cyclohexyl-1-phenylmethanesulfonamide product is typically of intermediate polarity, appearing between the two starting materials.

  • Side Product: Phenylmethanesulfonic acid (from hydrolysis) is highly polar and will likely remain at or very near the baseline (Rf ≈ 0).[1]

  • Reaction Completion: The reaction is considered complete when the spot corresponding to the limiting reactant (usually cyclohexylamine) is no longer visible in the "R" lane.[7]

Compound Expected Polarity Illustrative Rf Value (7:3 Hex:EtOAc)
Phenylmethanesulfonyl ChlorideLow~0.7 - 0.8
CyclohexylamineHigh~0.2 - 0.3
N-cyclohexyl-1-phenylmethanesulfonamide Intermediate ~0.4 - 0.5
Phenylmethanesulfonic AcidVery High~0.0 - 0.1
Note: Rf values are illustrative and can vary based on exact conditions.
TLC Troubleshooting Guide
Question/Issue Potential Cause(s) Recommended Solution(s)
All my spots are at the bottom (Low Rf). The solvent system (mobile phase) is not polar enough to move the compounds up the plate.Increase the polarity of the mobile phase. For a Hexanes:EtOAc system, increase the proportion of ethyl acetate (e.g., try 1:1).[7]
All my spots are at the top (High Rf). The solvent system is too polar.Decrease the polarity of the mobile phase. Increase the proportion of hexanes (e.g., try 9:1).[7]
My spots are streaking. 1. Sample Overload: Too much sample was spotted.[8][10]2. Acidic/Basic Compound: The sulfonamide or starting amine may interact strongly with the acidic silica gel.[11]1. Dilute the Sample: Prepare a more dilute solution of your reaction mixture before spotting.2. Add a Modifier: Add a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to your mobile phase to improve spot shape.[11]
I don't see any spots. 1. Low Concentration: The sample is too dilute.2. Not UV-Active: The compounds do not absorb UV light at 254 nm.3. Sample Below Solvent Line: The initial spots were below the solvent level in the chamber.[10]1. Concentrate Sample/Re-spot: Spot multiple times in the same location, allowing the solvent to dry between applications.[10]2. Use a Stain: Use a chemical stain like potassium permanganate, which reacts with most organic compounds.[6][9]3. Re-run TLC: Ensure the baseline is always above the solvent level.
The solvent front is uneven. The TLC plate was not placed vertically in the chamber, or the silica at the bottom edge is chipped.[9][11]Ensure the plate is level and vertical. If the plate is damaged at the bottom, you can sometimes make a 45° cut at the corners to create a more uniform edge.[11]

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For more definitive and quantitative analysis, LC-MS is the method of choice. It separates the reaction components chromatographically and provides their exact mass-to-charge ratios (m/z), confirming their identities and helping to identify unknown byproducts.[1][12]

Detailed Experimental Protocol: LC-MS Monitoring
  • Sample Preparation:

    • Take a small aliquot (~5-10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by diluting it significantly in a suitable solvent like acetonitrile or methanol (e.g., 10 µL into 1 mL). This stops the reaction and prepares it for analysis.

    • The final concentration should be in the range of 1-10 µg/mL.[12]

    • Filter the diluted sample through a 0.22 µm syringe filter to remove particulates that could clog the system.[13]

  • LC Method Parameters (Illustrative):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[14]

    • Mobile Phase A: Water + 0.1% Formic Acid.[14][15]

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.[14]

    • Gradient: Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute more non-polar compounds. A typical gradient might be 10% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.[14]

  • MS Method Parameters (Illustrative):

    • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+). Sulfonamides readily protonate.[12][15]

    • Scan Range: m/z 50-500. This range will cover the starting materials and the expected product.

    • Data Analysis: Extract the ion chromatograms for the expected m/z values of the reactants and product to monitor their relative abundance over time.

Figure 3. General workflow for LC-MS reaction monitoring.

Interpreting the LC-MS Data

The key is to monitor the disappearance of the starting material peak and the appearance of the product peak. The mass spectrometer confirms the identity of these peaks.

Compound Formula Molecular Weight ( g/mol ) Expected [M+H]+ (m/z) Expected Elution Order
CyclohexylamineC6H13N99.17100.12Early (Polar)
Phenylmethanesulfonic AcidC7H8O3S172.20173.02Early (Polar)
N-cyclohexyl-1-phenylmethanesulfonamide C13H19NO2S 253.36 254.12 Mid
Phenylmethanesulfonyl ChlorideC7H7ClO2S190.65Hydrolyzes rapidly; not typically observedLate (Non-polar)
LC-MS Troubleshooting Guide
Question/Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Broadening). 1. Column Overload: Sample concentration is too high.2. Column Contamination/Degradation: Buildup of non-eluting compounds.[16]3. Incompatible Sample Solvent: Sample solvent is much stronger than the initial mobile phase, causing distortion.[17]1. Dilute the Sample: Perform further serial dilutions of your sample.2. Flush the Column: Use a strong solvent wash as recommended by the column manufacturer.[13]3. Match Solvents: Reconstitute the final sample in a solvent similar in strength to the initial mobile phase conditions.
Retention Time is Shifting. 1. Mobile Phase Inconsistency: Improperly prepared or degraded mobile phase.2. Column Equilibration: Insufficient time for the column to re-equilibrate between runs.3. Temperature Fluctuations: Unstable column temperature.[16]1. Prepare Fresh Mobile Phase: Always use freshly prepared, high-quality (LC-MS grade) solvents and additives.[13][16]2. Increase Equilibration Time: Lengthen the post-run time before the next injection.3. Use a Column Oven: Ensure the column is thermostatted.
Low or No Signal (Poor Sensitivity). 1. Ion Suppression: Co-eluting matrix components from the reaction mixture (e.g., salts, base) are interfering with the ionization of the target analyte.[18][19]2. Incorrect Ionization Mode: The compound does not ionize well in the selected mode.3. Dirty Ion Source: Contamination in the mass spectrometer source.[16]1. Improve Sample Cleanup/Dilution: Dilute the sample further to reduce matrix effects. If possible, perform a simple liquid-liquid or solid-phase extraction.[17]2. Switch Polarity: Try running in negative ion mode (ESI-), though ESI+ is typical for sulfonamides.3. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components.[20]
I see unexpected m/z values. 1. Byproduct Formation: Unanticipated side reactions are occurring.2. Adduct Formation: Your compound is forming adducts with ions in the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).3. In-source Fragmentation: The molecule is breaking apart in the ion source.[18]1. Analyze the Mass: Try to deduce the structure of the byproduct from its mass.2. Check for Common Adducts: Look for peaks at M+23 (Sodium), M+39 (Potassium), or M+18 (Ammonium) relative to your [M+H]⁺ peak. Use high-purity solvents to minimize salt contamination.3. Lower Source Energy: Reduce source parameters like capillary voltage or temperature to minimize fragmentation.
Signal Carryover between Injections. The analyte is "sticky" and adsorbs to parts of the LC system (injector, column, tubing).[20]1. Optimize Needle Wash: Use a strong organic solvent in the autosampler wash solution.2. Inject Blanks: Run blank solvent injections after a concentrated sample to see if the carryover diminishes.[20]3. Check for Dead Volume: Ensure all fittings are secure and appropriate for the system to avoid places where the sample can get trapped.[13]

References

  • U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. FSIS.USDA.gov. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF. ResearchGate. Retrieved from [Link]

  • Scilight Press. (2025). Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat. Scilight Press. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. NUCLEUS information resources. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. RSC Publishing. Retrieved from [Link]

  • American Chemical Society. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Reddit. (2024). How to separate these sulfonamides with TLC. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Retrieved from [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. Retrieved from [Link]

  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Retrieved from [Link]

  • Chromatography Online. (2023). Troubleshooting LC-MS. LCGC International. Retrieved from [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Retrieved from [Link]

  • Darcy & Roy Press. (n.d.). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. Retrieved from [Link]

  • Chromtech. (n.d.). Organic Chemistry at CU Boulder - Thin Layer Chromatography. Chromtech. Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]

  • YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • American Chemical Society. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Publications. Retrieved from [Link]

  • UBA. (n.d.). Method development for analysis of pharmaceuticals in environmental samples. UBA. Retrieved from [Link]

  • American Chemical Society. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Cyclohexyl-N-propylbenzenesulfonamide. PMC. Retrieved from [Link]

  • Pharmacognosy Magazine. (n.d.). Application of Ultra-performance Liquid Chromatography with Time-of-Flight Mass Spectrometry for the Rapid Analysis of Constitue. Pharmacognosy Magazine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide. PMC. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). Unsupervised methods in LC-MS data treatment: application for potential chemotaxonomic markers search. Queen's University Belfast. Retrieved from [Link]

  • Google Patents. (n.d.). CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide. Google Patents.
  • National Institutes of Health. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. PMC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). Cheméo. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2025). Advances, Challenges, and Practical Solutions in HPLC and LC–MS Method Development for Pharmaceutical and Biological Samples. Analytical and Bioanalytical Chemistry Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Cyclohexylaniline. PubChem. Retrieved from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclohexyl(phenyl)methanamine. PubChem. Retrieved from [Link]

  • Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Semantic Scholar. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Brief Review on Genotoxic impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Optimization

"N-cyclohexyl-1-phenylmethanesulfonamide" work-up procedure refinement

Technical Support Center: N-cyclohexyl-1-phenylmethanesulfonamide A Guide to Work-up Procedure Refinement, Troubleshooting, and Purification Welcome to the technical support resource for the synthesis and purification of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-cyclohexyl-1-phenylmethanesulfonamide

A Guide to Work-up Procedure Refinement, Troubleshooting, and Purification

Welcome to the technical support resource for the synthesis and purification of N-cyclohexyl-1-phenylmethanesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-tested insights and detailed protocols to help you navigate common challenges encountered during the work-up and isolation of this compound, ensuring high purity and optimal yield.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses the most frequent challenges observed during the post-reaction work-up of N-cyclohexyl-1-phenylmethanesulfonamide.

Q1: My reaction is complete by TLC, but my final yield is significantly lower than expected. What are the potential causes?

A1: Low yield is a common issue that can stem from several stages of the work-up and purification process. Here are the primary culprits and how to address them:

  • Inadvertent Product Loss During Aqueous Wash: The N-H proton on a sulfonamide is weakly acidic (pKa ≈ 10-11). Washing the organic layer with a strong base like sodium hydroxide (NaOH) can deprotonate the product, forming a salt that partitions into the aqueous layer, leading to significant product loss.

    • Refined Protocol: Use a milder base such as a saturated sodium bicarbonate (NaHCO₃) solution for the wash. This is sufficiently basic to neutralize any residual acid and hydrolyze unreacted sulfonyl chloride without deprotonating your sulfonamide product.[1][2]

  • Hydrolysis of the Starting Sulfonyl Chloride: Phenylmethanesulfonyl chloride is sensitive to moisture. If the reaction is not performed under anhydrous conditions, the sulfonyl chloride can hydrolyze to phenylmethanesulfonic acid, which will not react with the amine, thereby lowering the potential yield.[3]

    • Preventative Measure: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Incomplete Precipitation/Crystallization: If you are relying on precipitation from an aqueous layer or recrystallization for isolation, impurities can act as crystallization inhibitors.[5] Additionally, using an inappropriate solvent system will result in poor recovery.

    • Solution: If direct precipitation is low, extract the product fully into an organic solvent, dry it, and concentrate it. Then, proceed with a systematic recrystallization using a tested solvent system (see Q3 and the Protocols section).

Q2: After removing the solvent, I obtained a persistent oil or waxy solid instead of a crystalline product. How can I resolve this?

A2: Obtaining an oily product is typically due to the presence of impurities that disrupt the crystal lattice formation or residual solvent.

  • Cause 1: Residual Solvents: High-boiling point solvents like DMF or DMSO, if used in the reaction, can be difficult to remove completely on a rotary evaporator.

    • Solution: After initial concentration, place the flask under a high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can aid in the removal of stubborn solvents.

  • Cause 2: Process-Related Impurities: The most common impurities are unreacted starting materials or side products.[6]

    • Refined Protocol: The most effective way to remove these impurities is through column chromatography. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, can effectively separate the product from more non-polar starting materials and more polar byproducts.[7] Once the product is purified, crystallization is often more successful.

Q3: My product fails to crystallize, even after purification. What should I do?

A3: Crystallization is a highly specific process influenced by purity, solvent, temperature, and concentration.[8]

  • Systematic Solvent Screening: The choice of solvent is critical.[5] A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Recommended Action: Perform small-scale solubility tests with the purified product in various solvents. A table of suggested solvents is provided below. Common successful systems for sulfonamides include ethanol/water, ethyl acetate/hexanes, and isopropanol.[1][5]

  • Inducing Crystallization: If a supersaturated solution fails to crystallize upon cooling, several techniques can be employed:

    • Scratching: Gently scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites.

    • Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to initiate crystal growth.

    • Ultrasound: Sonication of the sample can sometimes induce nucleation.[9]

Solvent SystemRationale
Ethanol / WaterDissolve the compound in a minimum amount of hot ethanol, then add water dropwise until turbidity persists. Reheat to clarify and then cool slowly.
Ethyl Acetate / HexanesDissolve the compound in a minimum amount of ethyl acetate, then add hexanes as the anti-solvent until the solution becomes cloudy. Warm to re-dissolve and cool.
IsopropanolA single-solvent system that often works well for moderately polar compounds.
TolueneCan be effective for compounds with aromatic rings, promoting pi-stacking in the crystal lattice.

Frequently Asked Questions (FAQs)

Q4: What is the mechanistic purpose of each step in a standard acidic/basic aqueous work-up for this synthesis?

A4: The aqueous work-up is a liquid-liquid extraction designed to systematically remove specific impurities based on their acid-base properties.

  • Dilute Acid Wash (e.g., 1M HCl): The primary purpose is to remove any unreacted cyclohexylamine and the amine base catalyst (e.g., pyridine, triethylamine). These bases are protonated by the acid to form their corresponding ammonium salts, which are highly soluble in the aqueous layer and are thus removed from the organic phase.[1][2]

  • Dilute Base Wash (e.g., Saturated NaHCO₃): This step neutralizes any remaining acid from the previous wash. It also serves to hydrolyze any unreacted, moisture-sensitive phenylmethanesulfonyl chloride to phenylmethanesulfonic acid. This acid is then deprotonated by the bicarbonate to form its sodium salt, which is extracted into the aqueous phase.[1][2]

  • Brine Wash (Saturated NaCl Solution): The final wash with brine helps to remove the bulk of the dissolved water from the organic layer by osmotic pressure, reducing the burden on the subsequent drying agent. It also helps to break up any emulsions that may have formed.[1]

Q5: What are the most likely side products in the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide?

A5: The primary side products arise from reactions with contaminants or alternative reaction pathways.[3][5]

  • Phenylmethanesulfonic Acid: Formed from the hydrolysis of the starting material, phenylmethanesulfonyl chloride, in the presence of trace water. This is an acidic impurity removed during the basic wash.

  • Bis(phenylmethyl)sulfone: This can potentially form under certain conditions but is less common in standard sulfonamide synthesis.

  • Impurities from Starting Materials: Any impurities present in the initial cyclohexylamine or phenylmethanesulfonyl chloride can lead to corresponding sulfonamide byproducts.[6][10] It is crucial to use high-purity starting materials.

Detailed Experimental Protocols

Protocol 1: Refined Aqueous Work-up Procedure

This protocol is optimized to maximize yield and minimize common work-up-related side reactions.

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane (DCM), 2-3 volumes).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer sequentially with 1M HCl (2 x 1 volume). This removes the amine base and unreacted cyclohexylamine.

  • Bicarbonate Wash: Wash the organic layer with saturated NaHCO₃ solution (1 x 1 volume). This removes acidic impurities.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (1 x 1 volume) to begin the drying process.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and wash the drying agent with a small amount of fresh organic solvent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Recrystallization for Final Purification

This protocol provides a general method for purifying the crude N-cyclohexyl-1-phenylmethanesulfonamide.

  • Solvent Selection: Choose an appropriate solvent system based on prior small-scale tests (see table in Q3). For this example, we will use an ethanol/water system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate at 60-70 °C) with stirring until the solid completely dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (persistent turbidity).

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the resulting crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent (e.g., a cold 50:50 ethanol/water mixture) to remove any surface impurities.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Process and Logic Diagrams

Workup_Workflow cluster_reaction Reaction Vessel Reaction Completed Reaction Mixture (Product, Base, Unreacted SMs) AcidWash AcidWash Reaction->AcidWash Impurity1 Impurity1 AcidWash->Impurity1 BaseWash BaseWash Impurity2 Impurity2 BaseWash->Impurity2 BrineWash BrineWash Drying Drying BrineWash->Drying Impurity3 Impurity3 BrineWash->Impurity3

// Path for Crystalline Solid Crystalline [label="Crystalline Solid", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckPurity [label="Check Purity\n(TLC, NMR, LCMS)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure [label="Product is Pure.\nEND", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Impure [label="Product is Impure", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Path for Oily Product Oily [label="Oil / Waxy Solid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HighVac [label="Dry under High Vacuum\n(with gentle heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckAgain [label="Does it crystallize?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Purification Nodes Column [label="Purify via Column\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recrystallize [label="Recrystallize from\nappropriate solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> CheckForm; CheckForm -> Crystalline [label="No"]; CheckForm -> Oily [label="Yes"];

Crystalline -> CheckPurity; CheckPurity -> Pure [label="Yes"]; CheckPurity -> Impure [label="No"]; Impure -> Recrystallize; Recrystallize -> CheckPurity;

Oily -> HighVac; HighVac -> CheckAgain; CheckAgain -> Crystalline [label="Yes"]; CheckAgain -> Column [label="No"]; Column -> CheckPurity; } dot Caption: Decision tree for troubleshooting the physical form and purity of the crude product.

References

  • BenchChem. (2025). Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Yan, J., Li, J., & Cheng, D. (2007). A facile and efficient indium-catalyzed sulfonylation of amines. Synlett, 2007(15), 2442-2444.
  • Török, E., Moran, E., & Cooke, F. (2016). Oxford Handbook of Infectious Diseases and Microbiology. Oxford University Press.
  • Willard, B. L., & Sweeny, D. J. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9488–9492. [Link]

  • BenchChem. (2025). Side reactions to avoid in N-Phenylmethanesulfonamide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Identifying and characterizing byproducts in N-cyclohexyl-4-methoxybenzenesulfonamide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Phenylmethanesulfonamide Reactions. BenchChem Technical Support.
  • Willard, B. L., & Sweeny, D. J. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • BenchChem. (2025). Common side products in the synthesis of Cyclohexyl-phenyl-methanone oxime and their removal. BenchChem Technical Support.
  • BenchChem. (2025). Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide. BenchChem Technical Support.
  • Arshad, S., et al. (2010). N-Cyclohexyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3165. [Link]

  • Request PDF. (2011). 3.1.11. Synthesis and Characterization of N -Cyclohexyl- N- methyloctanamide. ResearchGate. [Link]

  • Harding, K. E., & Wallace, T. H. (2002). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Science of Synthesis.
  • BenchChem. (2025). N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents. BenchChem Technical Support.
  • Organic Syntheses Procedure. 6 A -Op-TOLUENESULFONYL-β-CYCLODEXTRIN. [Link]

  • Google Patents. (2002).
  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Impurities in Pharmaceutical Substances. [Link]

  • BenchChem. (2025).
  • Organic Syntheses Procedure. n,n-dimethylcyclohexylmethylamine. [Link]

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • PubMed. (2007). Adventures in crystallization. Crystalline salts containing one, two, or even three chemically distinct cations obtained from solutions of [(cyclohexyl isocyanide)(4)Rh(I)]+. [Link]

  • PubChem. 1-cyclohexyl-N-methylmethanesulfonamide. [Link]

  • Threlfall, T. (1993). Crystallization of polymorphs: The effect of solvent. Journal of Physics D: Applied Physics. [Link]

  • Reddit. (2024). Synthesis Pros, what are your best tips for handling certain functional groups or reactions?. [Link]

  • CAS Common Chemistry. N-Cyclohexyl-4-toluenesulfonamide. [Link]

  • PubMed. (1988). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. [Link]

  • Kim, Y. C., et al. (2025). Synthesis of N-cyclohexylmaleimide and Preparation of It's Purified Particles. Journal of the Korean Institute of Chemical Engineers. [Link]

  • European Patent Office. (2005). Screening for solid forms by ultrasound crystallization and cocrystallization using ultrasound. [Link]

  • Google Patents. (1976).
  • Al-Zaydi, K. M., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(7), 3209. [Link]

  • PubChem. Cyclohexyl(phenyl)methanamine. [Link]

  • Organic Syntheses Procedure. N-Phenylmaleimide. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for N-cyclohexyl-1-phenylmethanesulfonamide Synthesis

Welcome to our dedicated technical support center for the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and troubleshoot common experimental challenges. Our goal is to provide you with the expertise and practical insights necessary to achieve high-yield, high-purity synthesis of this target molecule.

Introduction to the Synthesis

The synthesis of N-cyclohexyl-1-phenylmethanesulfonamide typically proceeds via the nucleophilic substitution of phenylmethanesulfonyl chloride with cyclohexylamine. The core of this reaction's success often lies in the judicious selection of a catalyst, which primarily serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2][3] The choice of catalyst and reaction conditions can significantly impact the reaction rate, yield, and the impurity profile of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a "catalyst" in the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide?

In this context, the term "catalyst" is often used to refer to a base that acts as an acid scavenger. The reaction between phenylmethanesulfonyl chloride and cyclohexylamine produces one equivalent of hydrochloric acid (HCl).[1] This HCl can protonate the starting amine (cyclohexylamine), rendering it non-nucleophilic and halting the reaction. The base neutralizes the HCl, allowing the reaction to proceed to completion.

Q2: Which bases are recommended for this synthesis, and what are the key differences?

Commonly used bases include tertiary amines like pyridine and triethylamine (TEA).[1][2]

BaseTypeKey Considerations
Pyridine Weakly basic, nucleophilicOften used as both a base and a solvent. Its nucleophilicity can sometimes lead to side reactions, though it is generally effective.[1][2]
Triethylamine (TEA) Stronger, non-nucleophilic baseA common and effective choice. Its non-nucleophilic nature prevents it from reacting with the sulfonyl chloride.[2]
Diisopropylethylamine (DIPEA) Sterically hindered, non-nucleophilic baseA good alternative to TEA, particularly when trying to minimize side reactions due to its bulky nature.

Q3: Can Lewis acids be used to catalyze this reaction?

While less common for this specific transformation, Lewis acids can be employed in sulfonamide synthesis.[4][5] A Lewis acid can activate the sulfonyl chloride, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by the amine. This approach might be beneficial when dealing with less reactive amines. However, for the reaction between the relatively reactive phenylmethanesulfonyl chloride and cyclohexylamine, a simple base is typically sufficient.

Q4: Is phase-transfer catalysis (PTC) applicable for this synthesis?

Phase-transfer catalysis can be a powerful technique when reactants are in different phases (e.g., an aqueous phase and an organic phase).[6][7][8][9] For the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide, if the reaction is set up in a biphasic system, a phase-transfer catalyst (like a quaternary ammonium salt) could facilitate the transfer of the amine or a deprotonated sulfonamide anion between the phases, potentially increasing the reaction rate.[6][7]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide and provides actionable solutions.

Problem 1: Low or No Product Yield

dot

LowYieldTroubleshooting start Low or No Yield reagent_quality Check Reagent Quality (Phenylmethanesulfonyl chloride, Cyclohexylamine) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->reaction_conditions base_issue Evaluate Base (Type, Amount, Purity) start->base_issue workup_loss Investigate Workup Procedure start->workup_loss sol1 Use freshly prepared or purified phenylmethanesulfonyl chloride. reagent_quality->sol1 Degraded sulfonyl chloride? sol2 Purify cyclohexylamine (e.g., by distillation). reagent_quality->sol2 Impure amine? sol3 Ensure dry glassware and anhydrous solvents. Conduct under an inert atmosphere (N2 or Ar). reaction_conditions->sol3 Anhydrous conditions? sol4 Monitor reaction progress by TLC or LC-MS. Increase reaction time if necessary. reaction_conditions->sol4 Sufficient reaction time? sol5 Use at least one equivalent of base to neutralize HCl. base_issue->sol5 Incorrect stoichiometry? sol6 Optimize extraction and precipitation pH. workup_loss->sol6 Product lost during extraction?

Caption: Troubleshooting workflow for low product yield.

Potential Causes & Solutions:

  • Degraded Phenylmethanesulfonyl Chloride: This is a common issue as sulfonyl chlorides are sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.

    • Solution: Use a freshly opened bottle or purify the sulfonyl chloride before use.[1][2]

  • Impure Cyclohexylamine: Impurities in the amine can interfere with the reaction.

    • Solution: Ensure the cyclohexylamine is pure and dry. Distillation is a common purification method.

  • Presence of Water: Trace amounts of water will lead to the hydrolysis of the sulfonyl chloride.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (nitrogen or argon) is recommended.[2]

  • Insufficient Base: If the generated HCl is not effectively neutralized, the reaction will stall.

    • Solution: Use at least a stoichiometric equivalent of a suitable base (e.g., pyridine or triethylamine).[2][3]

Problem 2: Presence of a Significant Amount of a Less Polar Impurity (Di-sulfonylation)

dot

DiSulfonylationTroubleshooting start Di-sulfonylation Observed cause1 Excess Phenylmethanesulfonyl Chloride start->cause1 cause2 High Reaction Temperature start->cause2 cause3 Rapid Addition of Sulfonyl Chloride start->cause3 sol1 Use a 1:1 or slight excess of cyclohexylamine to phenylmethanesulfonyl chloride. cause1->sol1 Solution sol2 Maintain a low reaction temperature (e.g., 0 °C) during the addition of the sulfonyl chloride. cause2->sol2 Solution sol3 Add the phenylmethanesulfonyl chloride solution dropwise to the amine solution. cause3->sol3 Solution

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Evaluation of N-cyclohexyl-1-phenylmethanesulfonamide and Known Bioactive Compounds

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework for the biological characterization of the novel compound N-cyclohexyl-1-phenylmethanesul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework for the biological characterization of the novel compound N-cyclohexyl-1-phenylmethanesulfonamide. Given the absence of published data on its specific biological activity, this document outlines a comparative analysis against well-established inhibitors of pathways commonly modulated by its constituent chemical moieties: the sulfonamide and cyclohexyl groups. This guide is intended to be a foundational resource for initiating an investigative study into the therapeutic potential of this compound.

The core of this guide is built upon the principle of structure-activity relationships. The presence of the sulfonamide group suggests potential interactions with a range of enzymes, including carbonic anhydrases and cyclooxygenases, while the cyclohexyl ring can influence binding affinity and pharmacokinetic properties.[1][2] We will, therefore, benchmark N-cyclohexyl-1-phenylmethanesulfonamide against established inhibitors in these classes.

Hypothesized Biological Targets and Comparative Inhibitors

Based on the chemical structure of N-cyclohexyl-1-phenylmethanesulfonamide, we can hypothesize its potential to interact with several key biological targets. The following table outlines these potential targets and the established inhibitors that will serve as our comparative compounds.

Hypothesized Target Class Specific Target Example Known Inhibitor Rationale for Comparison
Cyclooxygenase (COX) EnzymesCOX-2CelecoxibThe sulfonamide moiety is a key feature of selective COX-2 inhibitors.[2]
Carbonic Anhydrases (CAs)CA-IXAcetazolamideSulfonamides are a well-known class of carbonic anhydrase inhibitors.[2]
Kinasesp38 MAPKSB203580Phenylsulfonamide derivatives have shown activity as kinase inhibitors.

Experimental Workflows for Comparative Analysis

To ascertain the biological activity of N-cyclohexyl-1-phenylmethanesulfonamide, a series of robust and validated assays are proposed. The following diagrams and protocols detail the experimental workflows for a comprehensive comparative analysis.

General Workflow for Compound Evaluation

The initial evaluation of N-cyclohexyl-1-phenylmethanesulfonamide will follow a tiered approach, starting with in vitro enzyme inhibition assays and progressing to cell-based assays to confirm activity in a more biologically relevant context.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays A Compound Preparation (N-cyclohexyl-1-phenylmethanesulfonamide & Known Inhibitors) B Primary Enzyme Assays (COX-2, CA-IX, p38 MAPK) A->B C IC50 Determination B->C D Cell Viability Assay (e.g., MTT) C->D If potent inhibition observed E Target Engagement Assay (e.g., Western Blot for p-p38) D->E F Functional Outcome Assay (e.g., Prostaglandin E2 production) E->F G cluster_workflow p38 MAPK Western Blot Workflow A Seed THP-1 cells B Pre-treat with N-cyclohexyl-1-phenylmethanesulfonamide or SB203580 A->B C Stimulate with LPS B->C D Cell Lysis C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G Western Blotting F->G H Primary Antibody Incubation (p-p38, total p38, GAPDH) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Densitometry Analysis J->K

Caption: Experimental workflow for analyzing p38 MAPK phosphorylation via Western Blot.

Procedure:

  • Culture and differentiate THP-1 monocytes to a macrophage-like state.

  • Pre-incubate the cells with varying concentrations of N-cyclohexyl-1-phenylmethanesulfonamide or SB203580 for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) for 30 minutes to activate the p38 MAPK pathway.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated p38 (p-p38), total p38, and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.

  • Quantify the band intensities to determine the effect of the compound on p38 phosphorylation.

Data Presentation and Interpretation

The results from these assays should be compiled into clear, concise tables for easy comparison.

Table 1: In Vitro Enzyme Inhibition

Compound COX-2 IC50 (µM) CA-IX IC50 (µM) p38 MAPK IC50 (µM)
N-cyclohexyl-1-phenylmethanesulfonamideTBDTBDTBD
CelecoxibReference ValueN/AN/A
AcetazolamideN/AReference ValueN/A
SB203580N/AN/AReference Value
TBD: To be determined; N/A: Not applicable.

Table 2: Cell-Based Assay Results

Compound Effect on p38 Phosphorylation (IC50, µM) Cell Viability (CC50, µM)
N-cyclohexyl-1-phenylmethanesulfonamideTBDTBD
SB203580Reference ValueReference Value
CC50: 50% cytotoxic concentration.

Concluding Remarks

This guide provides a strategic and experimentally sound approach to the initial biological characterization of N-cyclohexyl-1-phenylmethanesulfonamide. By comparing its activity against well-known inhibitors, researchers can efficiently identify its primary biological targets and potential therapeutic applications. The proposed workflows and protocols are designed to generate robust and reproducible data, forming a solid foundation for further preclinical development.

References

Sources

Comparative

Comparative Efficacy Guide: N-Cyclohexyl-1-phenylmethanesulfonamide and Analogous Sulfonamides in Chemical Biology and Synthesis

Executive Summary N-cyclohexyl-1-phenylmethanesulfonamide is a highly versatile sulfonamide derivative that serves a dual purpose in modern pharmaceutical research. Biologically, it is utilized as a structural motif in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclohexyl-1-phenylmethanesulfonamide is a highly versatile sulfonamide derivative that serves a dual purpose in modern pharmaceutical research. Biologically, it is utilized as a structural motif in the development of reactive sulfur species (RSS) tools, specifically as a precursor or analog for sulfur dioxide (SO₂) donors[1]. Synthetically, it acts as a rigorous benchmark compound used to evaluate the efficacy, atom economy, and functional group tolerance of novel C-N bond-forming methodologies[2],[3].

This guide objectively compares the synthetic efficacy of N-cyclohexyl-1-phenylmethanesulfonamide across multiple catalytic platforms and evaluates its biological utility relative to similar sulfonamide derivatives.

Biological Efficacy and Mechanism of Action

Sulfonamides are extensively utilized in the design of SO₂ donors (e.g., benzothiazole sulfinates) to study the physiological implications of reactive sulfur species[1]. SO₂ has emerged as a crucial gasotransmitter with potent cardio-active effects, including vasodilation via the cGMP pathway, reduction of myocardial injury, and amelioration of atherosclerosis[1].

Comparison with Alternatives: When comparing N-cyclohexyl-1-phenylmethanesulfonamide to other derivatives (such as N-benzyl or N-phenyl analogs), the cyclohexyl moiety provides a unique balance of steric bulk and lipophilicity.

  • Targeting Mycothiol (MSH): In antimycobacterial research, MSH is an ideal target for SO₂ donors. Faster-releasing SO₂ molecules have demonstrated minimum inhibitory concentrations (MICs) as low as 0.15 µM against Mycobacterium tuberculosis[1].

  • Structural Advantage: The cyclohexyl group optimally balances the chemical stability of the sulfonamide precursor with necessary cellular permeability, often outperforming more rigid N-phenyl derivatives in in vitro cell assays by preventing off-target oxidative damage (which typically decreases free GSH levels and disturbs redox homeostasis)[1].

Synthetic Efficacy: A Comparative Data Analysis

To effectively utilize N-cyclohexyl-1-phenylmethanesulfonamide in biological assays, high-yield synthesis is paramount. We compare four distinct, state-of-the-art methodologies for synthesizing this compound and its analogs:

  • N-Chlorosuccinimide (NCS) Mediated Oxidation: A two-step, one-pot process converting benzylthiol to a sulfonyl chloride, followed by amine trapping[3].

  • Indium-Catalyzed Direct Sulfonamidation: Direct amination of unactivated alcohols, bypassing halide intermediates[2].

  • Photocatalytic Decarboxylative C-N Coupling: Utilizing an Iridium photocatalyst (Ir(F-Meppy)₂(dtbbpy)PF₆) to couple iodomesitylene dicarboxylates with amines[4].

  • Benzothiazole Sulfone One-Pot Sulfonamidation: A sequential reduction and oxidation approach using NaBH₄ and mCPBA[1].

Table 1: Comparative Yields of Sulfonamide Derivatives Across Methodologies
Synthetic MethodologyTarget CompoundYield (%)Physical State
NCS-Mediated Oxidation N-Cyclohexyl-1-phenylmethanesulfonamide92 Solid
NCS-Mediated OxidationN-Phenyl-1-phenylmethanesulfonamide94Solid
Indium Catalysis N-Cyclohexyl-1-phenylmethanesulfonamide69 Off-white solid
Indium CatalysisN-Cyclohexyl-4-methylbenzenesulfonamide91Off-white solid
Indium CatalysisN-Cyclohexyl-4-fluorobenzenesulfonamide57White solid
Photocatalytic Coupling N-Cyclohexyl-1-phenylmethanesulfonamide52 Yellow solid
Benzothiazole Route N-Cyclohexyl-1-phenylmethanesulfonamide48 White solid

Data synthesized from authoritative experimental protocols[1],[2],[3],[4].

Causality Behind the Data: The NCS-mediated method yields the highest recovery (92%) because the in situ generated sulfonyl chloride is highly electrophilic and reacts quantitatively with the strongly nucleophilic cyclohexylamine[3]. Conversely, the Indium-catalyzed method (69%) relies on the cleavage of a strong C-O bond in unactivated alcohols. While environmentally superior (highly atom-economical), the steric hindrance of the cyclohexyl group slightly impedes the nucleophilic attack compared to less sterically demanding substrates like 4-methylbenzenesulfonamide (91% yield)[2]. The photocatalytic method (52%) is limited by radical recombination rates and competing degradation pathways of the iodomesitylene dicarboxylate intermediate[4].

Validated Experimental Protocols

Protocol A: High-Yield NCS-Mediated Synthesis (Self-Validating System)

Rationale: N-Chlorosuccinimide (NCS) is selected over hazardous Cl₂ gas due to its safety profile and precise stoichiometric control as a mild electrophilic chlorinating agent[3].

  • In situ Sulfonyl Chloride Formation: Dissolve benzylthiol (1.0 equiv) in a mixture of MeCN and H₂O. Add tetrabutylammonium chloride (t-Bu₄NCl, catalytic) and NCS (3.0 equiv). Stir at room temperature[3].

    • Self-Validation Checkpoint: The reaction mixture will transition in color. Monitor via Thin-Layer Chromatography (TLC); the complete disappearance of the thiol spot within 1-2 hours confirms successful oxidation to the sulfonyl chloride intermediate.

  • Amine Coupling: Directly add cyclohexylamine (4.0 mmol) to the reaction mixture[3].

    • Causality: The excess amine acts as both the nucleophile for the coupling and the acid scavenger, neutralizing the HCl generated during the reaction and preventing product degradation.

  • Reaction Completion: Stir for an additional 20-30 minutes. Monitor via TLC until the sulfonyl chloride intermediate is fully consumed[3].

  • Purification: Filter the mixture, evaporate the solvent under reduced pressure, and purify via recrystallization to yield the product (92% yield)[3].

Pathway A Benzylthiol Substrate B NCS / t-Bu4NCl Oxidation A->B Step 1 C Sulfonyl Chloride Intermediate B->C in situ D Cyclohexylamine Addition C->D Step 2 E N-cyclohexyl-1-phenyl methanesulfonamide D->E Nucleophilic Attack

Reaction pathway for the NCS-mediated synthesis of N-cyclohexyl-1-phenylmethanesulfonamide.

Protocol B: Indium-Catalyzed Direct Amination

Rationale: Traditionally, alcohols must be transformed into halides to enhance their leaving ability. Indium acts as a highly specific Lewis acid that bypasses this step, weakening the C-O bond and facilitating direct nucleophilic displacement[2].

  • Substrate Preparation: Combine the unactivated benzyl alcohol derivative (1.0 equiv) and methanesulfonamide derivative (1.2 equiv) in a reaction vessel[2].

  • Catalyst Addition: Introduce the Indium catalyst.

    • Causality: Indium coordinates directly with the hydroxyl oxygen. This coordination significantly enhances the leaving group ability of the hydroxyl moiety, facilitating the formation of a transient carbocation intermediate[2].

  • Heating & Isolation: Heat the mixture under an inert atmosphere. Cool to room temperature, quench, and purify via flash column chromatography to isolate N-cyclohexyl-1-phenylmethanesulfonamide as an off-white solid (17.5 mg, 69% yield)[2].

Workflow N1 1. Substrate Preparation Dissolve Benzylthiol in MeCN/H2O N2 2. Electrophilic Chlorination Add NCS (3.0 eq) & t-Bu4NCl N1->N2 N3 3. Intermediate Monitoring TLC until Thiol is consumed N2->N3 N4 4. Amine Coupling Add Cyclohexylamine (4.0 mmol) N3->N4 N5 5. Isolation & Purification Filtration & Chromatography N4->N5

Step-by-step experimental workflow for the one-pot sulfonamidation protocol.

References

  • Title: THE APPLICATION OF BENZOTHIAZOLES IN THE DEVELOPMENT OF CHEMICAL TOOLS FOR REACTIVE SULFUR SPECIES Source: Washington State University (WSU) Research Exchange URL: [Link]

  • Title: Indium Promotes Direct Sulfonamidation of Unactivated Alcohols Source: ACS Publications (American Chemical Society) URL: [Link]

  • Title: Decarboxylative sp3 C–N Couplings (Letter) Source: Princeton University URL: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of N-Cyclohexyl-1-Phenylmethanesulfonamide Analogs

In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. Among these, the N-cyclohexyl-1-phenylmethanesulfonamide core presents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. Among these, the N-cyclohexyl-1-phenylmethanesulfonamide core presents a versatile platform for structural modification to achieve a spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of various analogs of N-cyclohexyl-1-phenylmethanesulfonamide, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel bioactive molecules.

Introduction: The N-Cyclohexyl-1-Phenylmethanesulfonamide Scaffold

The N-cyclohexyl-1-phenylmethanesulfonamide structure combines a flexible phenylmethane group with a rigid cyclohexyl moiety linked by a sulfonamide bridge. This unique combination of lipophilic and polar groups allows for a wide range of structural modifications, influencing the molecule's pharmacokinetic and pharmacodynamic properties. While extensive research exists on the broader class of sulfonamides, this guide will focus on the specific derivatives of the N-cyclohexyl-1-phenylmethanesulfonamide scaffold and its closely related analogs, exploring their anticancer, antimicrobial, and enzyme inhibitory activities.

Comparative Biological Activities of N-Cyclohexyl-1-Phenylmethanesulfonamide Analogs

The biological activity of N-cyclohexyl-1-phenylmethanesulfonamide analogs is significantly influenced by substitutions on the phenyl ring, modifications of the cyclohexyl group, and alterations of the sulfonamide linkage. This section provides a comparative analysis of these activities, supported by experimental data.

Anticancer Activity

Numerous studies have demonstrated the potential of sulfonamide derivatives as anticancer agents, acting through various mechanisms including cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways.[1][2] Analogs of N-cyclohexyl-1-phenylmethanesulfonamide have been investigated for their cytotoxic effects against a range of human cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of N-Cyclohexyl-1-Phenylmethanesulfonamide Analogs

Compound IDR1 (Phenyl Substitution)R2 (Cyclohexyl Modification)Cancer Cell LineIC50 (µM)Reference
1a HUnsubstitutedMDA-MB-468 (Breast)< 30[1]
1b 4-ClUnsubstitutedMDA-MB-468 (Breast)< 30[1]
1c 4-FUnsubstitutedMDA-MB-468 (Breast)< 30[1]
2a HUnsubstitutedHeLa (Cervical)< 360[1]
2b 4-ClUnsubstitutedHeLa (Cervical)< 360[1]
3a HUnsubstitutedMCF-7 (Breast)< 128[1]

Note: The data presented are for illustrative purposes and represent the activity of sulfonamide derivatives with similar structural features.

The structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring can significantly impact cytotoxicity. For instance, the introduction of a halogen, such as fluorine or chlorine, at the para-position of the phenyl ring often leads to enhanced anticancer activity.[1]

Antimicrobial Activity

Sulfonamides have a long-standing history as antimicrobial agents, primarily by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3] The N-cyclohexyl-1-phenylmethanesulfonamide scaffold has been explored for the development of novel antimicrobial agents.

A series of novel hydantoin cyclohexyl sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against various plant pathogens.[4] Several of these compounds displayed potent inhibitory activity against Botrytis cinerea, Sclerotinia sclerotiorum, and Erwinia carotorora. For example, compound 3h from this series exhibited an in vivo inhibition rate of 91.01% against B. cinerea, which was superior to the commercial fungicide iprodione.[4] Furthermore, compounds 3h , 3r , and 3s demonstrated excellent antibacterial activity against E. carotorora with EC50 values of 2.65, 4.24, and 4.29 µg/ml, respectively, outperforming streptomycin sulfate.[4]

Enzyme Inhibition

The versatility of the sulfonamide scaffold extends to its ability to inhibit a wide range of enzymes by mimicking transition states or binding to active sites.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Sulfonamides are classic CA inhibitors. While specific data for N-cyclohexyl-1-phenylmethanesulfonamide analogs as CA inhibitors is limited, the general class of N-substituted sulfonamides has been extensively studied for this activity.[5]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] The N-cyclohexyl-1-phenylmethanesulfonamide scaffold has been identified as a potential framework for designing kinase inhibitors. For instance, a derivative, N-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-N-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanesulfonamide, was synthesized as part of a study to develop selective CDK12 inhibitors.[7]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for key experiments.

Synthesis of N-Cyclohexyl-1-Phenylmethanesulfonamide Analogs

A general and efficient protocol for the synthesis of N-substituted benzenesulfonamide analogs involves the reaction of a substituted benzenesulfonyl chloride with the corresponding amine.[8]

General Procedure:

  • To a stirred solution of the desired amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, pyridine), add the corresponding phenylmethanesulfonyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-cyclohexyl-1-phenylmethanesulfonamide analog.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1]

Protocol:

  • Seed human cancer cells (e.g., MDA-MB-468, HeLa, MCF-7) in 96-well plates at a density of 1 × 10^5 cells/mL and incubate for 24 hours.

  • Prepare logarithmic concentrations (e.g., 0.1 µM to 1 mM) of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the cell survival percentage and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of N-cyclohexyl-1-phenylmethanesulfonamide analogs is intricately linked to their structural features. The following diagram illustrates the key pharmacophoric elements and their influence on activity.

SAR cluster_0 N-Cyclohexyl-1-Phenylmethanesulfonamide Scaffold cluster_1 Biological Activity Scaffold Core Structure Phenyl Phenyl Ring (R1) Scaffold->Phenyl Substitution affects lipophilicity and electronic properties Cyclohexyl Cyclohexyl Ring (R2) Scaffold->Cyclohexyl Modulation of steric bulk and conformation Sulfonamide Sulfonamide Linker Scaffold->Sulfonamide Hydrogen bonding and metal chelation Activity Anticancer, Antimicrobial, Enzyme Inhibition Phenyl->Activity Halogen substitution (e.g., F, Cl) often increases anticancer activity Cyclohexyl->Activity Increased hydrophobicity can improve enzyme inhibition Sulfonamide->Activity Essential for carbonic anhydrase inhibition and DHPS binding

Caption: Structure-Activity Relationship of N-Cyclohexyl-1-Phenylmethanesulfonamide Analogs.

The sulfonamide moiety is a critical pharmacophore, capable of acting as a hydrogen bond donor and acceptor, which is crucial for binding to many biological targets.[9] The phenyl ring allows for substitutions that can modulate the compound's electronic properties and lipophilicity, thereby influencing its interaction with target proteins and its ability to cross cell membranes. The cyclohexyl group provides a bulky, lipophilic substituent that can occupy hydrophobic pockets in target enzymes and receptors, and its conformational flexibility can be fine-tuned to optimize binding.

Signaling Pathways and Experimental Workflows

The anticancer effects of many sulfonamide derivatives are mediated through the modulation of specific signaling pathways that control cell proliferation, survival, and apoptosis. The following diagram illustrates a generalized signaling pathway potentially targeted by these compounds.

Signaling_Pathway cluster_pathway Potential Anticancer Mechanism Drug N-Cyclohexyl-1- Phenylmethanesulfonamide Analog Kinase Protein Kinase (e.g., CDK, VEGFR) Drug->Kinase Inhibition Proliferation Cell Proliferation Drug->Proliferation Inhibits Apoptosis Apoptosis Drug->Apoptosis Induces Downstream Downstream Signaling Kinase->Downstream Phosphorylation Downstream->Proliferation Activation Downstream->Apoptosis Inhibition

Caption: Generalized Signaling Pathway Targeted by Anticancer Sulfonamides.

The following workflow diagram outlines the key steps in the discovery and evaluation of novel N-cyclohexyl-1-phenylmethanesulfonamide analogs.

Workflow cluster_workflow Drug Discovery Workflow Design Analog Design & Synthesis Screening In Vitro Screening (e.g., MTT Assay) Design->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Optimization Screening->Lead SAR->Design Iterative Optimization Mechanism Mechanism of Action Studies (e.g., Kinase Assays) SAR->Mechanism Mechanism->Lead InVivo In Vivo Efficacy & Toxicity Studies Lead->InVivo

Caption: Workflow for the Development of N-Cyclohexyl-1-Phenylmethanesulfonamide Analogs.

Conclusion and Future Perspectives

The N-cyclohexyl-1-phenylmethanesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The available data, primarily from closely related analogs, highlight the potential for these compounds as anticancer, antimicrobial, and enzyme inhibitory agents. Future research should focus on the synthesis and systematic biological evaluation of a focused library of N-cyclohexyl-1-phenylmethanesulfonamide derivatives to establish more precise structure-activity relationships. Elucidating their detailed mechanisms of action and identifying their specific molecular targets will be crucial for advancing these promising compounds towards clinical development. The integration of computational modeling and in vitro screening will undoubtedly accelerate the discovery of next-generation drugs based on this versatile scaffold.

References

Sources

Comparative

A Comparative Guide for Drug Discovery Professionals: N-cyclohexyl-1-phenylmethanesulfonamide vs. N-benzyl-1-phenylmethanesulfonamide

Introduction: The Subtle Art of N-Substitution in Phenylmethanesulfonamides In the landscape of medicinal chemistry, the sulfonamide moiety is a well-established pharmacophore, integral to a wide array of therapeutic age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Art of N-Substitution in Phenylmethanesulfonamides

In the landscape of medicinal chemistry, the sulfonamide moiety is a well-established pharmacophore, integral to a wide array of therapeutic agents.[1][2] The phenylmethanesulfonamide scaffold, in particular, offers a versatile platform for structural modification. This guide provides a detailed, head-to-head comparison of two closely related analogs: N-cyclohexyl-1-phenylmethanesulfonamide and N-benzyl-1-phenylmethanesulfonamide .

While direct comparative biological data for these specific molecules is not extensively published, this guide will leverage established principles of medicinal chemistry and bioisosteric replacement to provide a robust, data-supported framework for researchers. We will dissect their structural nuances, predict their physicochemical and pharmacokinetic behaviors, and provide actionable experimental protocols to validate these hypotheses. The core distinction lies in the N-substituent: a saturated, three-dimensional cyclohexyl group versus a planar, aromatic benzyl group. This single alteration has profound implications for a molecule's interaction with biological targets and its overall drug-like properties.

Part 1: Structural & Physicochemical Profile

The fundamental difference between the two molecules is the geometry and electronic nature of the N-substituent. The N-cyclohexyl derivative introduces a flexible, sp³-hybridized aliphatic ring, while the N-benzyl derivative incorporates a rigid, sp²-hybridized aromatic ring.

G cluster_0 N-cyclohexyl-1-phenylmethanesulfonamide cluster_1 N-benzyl-1-phenylmethanesulfonamide a Phenyl b CH2 a->b c SO2 b->c d NH c->d e Cyclohexyl d->e f Phenyl g CH2 f->g h SO2 g->h i NH h->i j CH2-Phenyl (Benzyl) i->j

Caption: Core structures of the two title compounds.

This structural divergence directly impacts key physicochemical parameters that are critical for drug development.

PropertyN-cyclohexyl-1-phenylmethanesulfonamideN-benzyl-1-phenylmethanesulfonamideRationale & Implication
Molecular Formula C₁₃H₁₉NO₂SC₁₄H₁₅NO₂SThe benzyl analog has a higher carbon-to-hydrogen ratio, reflecting its aromaticity.
Molecular Weight 253.36 g/mol 261.34 g/mol The molecular weights are comparable, suggesting that differences in biological activity will primarily stem from shape and electronics, not size.
Predicted XLogP3 2.82.4The saturated cyclohexyl ring is more lipophilic than the benzyl group, which can influence membrane permeability and potential for non-specific binding.
Topological Polar Surface Area (TPSA) 46.2 Ų46.2 ŲThe core sulfonamide group dictates the TPSA, which is identical for both. This suggests similar passive transport characteristics, barring other factors.
H-Bond Donors 11Both possess a single N-H donor, a key interaction point for receptor binding.
H-Bond Acceptors 22The two oxygen atoms of the sulfonyl group are the primary hydrogen bond acceptors in both molecules.
Rotatable Bonds 34The benzyl group introduces an additional rotatable bond, offering slightly different conformational possibilities.

Table 1. Comparative physicochemical properties. Data is predicted and sourced from publicly available databases like PubChem where experimental data is unavailable.

Part 2: Synthetic Strategy & Protocol

The synthesis of both compounds is straightforward and follows a common pathway, allowing for parallel synthesis and direct comparison. The most reliable method involves the reaction of a commercially available sulfonyl chloride with the corresponding primary amine.

G phenylmethanesulfonyl_chloride Phenylmethanesulfonyl Chloride reaction_mixture Reaction Mixture phenylmethanesulfonyl_chloride->reaction_mixture amine Cyclohexylamine OR Benzylamine amine->reaction_mixture base Base (e.g., TEA, Pyridine) in Solvent (e.g., DCM) base->reaction_mixture cyclohexyl_product N-cyclohexyl-1-phenylmethanesulfonamide reaction_mixture->cyclohexyl_product if Cyclohexylamine benzyl_product N-benzyl-1-phenylmethanesulfonamide reaction_mixture->benzyl_product if Benzylamine

Caption: General synthetic workflow for target compounds.

Experimental Protocol: General Synthesis of N-substituted-1-phenylmethanesulfonamides

Causality: This protocol utilizes a standard nucleophilic substitution reaction. The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base is required to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.

  • Preparation: To a stirred solution of the primary amine (cyclohexylamine or benzylamine, 1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM, 10 mL/mmol), cool the mixture to 0 °C in an ice bath.

  • Reaction: Add a solution of phenylmethanesulfonyl chloride (1.05 eq.) in anhydrous DCM dropwise over 15 minutes. The formation of a precipitate (triethylammonium chloride) is typically observed.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.

Self-Validation: The identity and purity of the final compounds should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Inferred Performance & Biological Implications

The choice between a cyclohexyl and a benzyl group is a common strategic decision in drug design, aimed at fine-tuning a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties.[3][4]

FeatureN-cyclohexyl-1-phenylmethanesulfonamideN-benzyl-1-phenylmethanesulfonamideRationale & Field-Proven Insights
Target Binding & Conformation The cyclohexyl ring provides a 3D, bulky, and lipophilic substituent. It is ideal for filling deep, greasy hydrophobic pockets within a protein. Its conformational flexibility (chair-boat flips) can allow it to adapt to the binding site.[3]The benzyl group offers a flat, rigid aromatic surface. This is ideal for participating in π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the target protein.[4]The choice is target-dependent. If the binding pocket is well-defined and contains aromatic residues, the benzyl analog may show higher affinity. If the pocket is less defined and more hydrophobic, the cyclohexyl analog could be superior.[4][5]
Metabolic Stability The cyclohexyl ring is prone to aliphatic hydroxylation by Cytochrome P450 (CYP) enzymes, typically at the 4-position. This can be a primary route of metabolism.[3]The benzyl group has two main metabolic liabilities: hydroxylation on the aromatic ring (often at the para-position) and oxidation at the benzylic carbon. Aromatic oxidation is often a rapid metabolic pathway.Replacing an aromatic ring with a saturated cyclohexyl ring is a common strategy to block rapid aromatic metabolism and improve metabolic stability.[3] Therefore, the N-cyclohexyl analog is hypothesized to have a longer in-vitro half-life.
Solubility The higher lipophilicity (LogP) of the cyclohexyl group may lead to lower aqueous solubility compared to the benzyl analog. This can be a trade-off for improved permeability.The benzyl group is generally less lipophilic, which may confer slightly better aqueous solubility.Solubility is a critical parameter. Poor solubility can hinder absorption and lead to formulation challenges.
Cellular Permeability The increased lipophilicity may enhance passive diffusion across cell membranes, potentially leading to better cellular uptake.Permeability is expected to be good, but potentially lower than the more lipophilic cyclohexyl analog, depending on the specific cell line and transport mechanisms.The "rule of 5" suggests a balance is needed. Excessively high lipophilicity can lead to poor solubility and non-specific toxicity.

Table 2. Inferred performance comparison based on established medicinal chemistry principles.

Part 4: Proposed Experimental Validation Workflow

To move from inference to empirical data, a structured, head-to-head experimental comparison is essential. The following workflow provides a self-validating system to test the hypotheses outlined above.

G cluster_invitro In Vitro Characterization cluster_dmpk In Vitro ADME/DMPK start Synthesize & Characterize Both Compounds solubility Kinetic & Thermodynamic Solubility Assays start->solubility logd LogD7.4 Determination start->logd binding Target Binding Assay (e.g., SPR, ITC, Radioligand) start->binding cell_activity Cell-Based Functional Assay (e.g., Proliferation, Reporter Gene) start->cell_activity microsomal Liver Microsomal Stability Assay start->microsomal caco2 Caco-2 Permeability Assay start->caco2 plasma Plasma Protein Binding Assay start->plasma analysis Comparative Data Analysis (IC50, Ki, t1/2, Papp) solubility->analysis logd->analysis binding->analysis cell_activity->analysis microsomal->analysis caco2->analysis plasma->analysis decision Select Lead Compound for In Vivo Studies analysis->decision

Sources

Validation

A Comparative Guide to the Synthesis of N-cyclohexyl-1-phenylmethanesulfonamide for the Modern Research Laboratory

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. N-cyclohexyl-1-phenylmethanesulfonamide, a compound with potential applications i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. N-cyclohexyl-1-phenylmethanesulfonamide, a compound with potential applications in medicinal chemistry, serves as an excellent case study for evaluating synthetic methodologies. This guide provides an in-depth comparative analysis of the primary and alternative methods for its synthesis, focusing on the underlying chemical principles, practical experimental considerations, and a quantitative comparison to aid in methodological selection.

Introduction to N-cyclohexyl-1-phenylmethanesulfonamide

N-cyclohexyl-1-phenylmethanesulfonamide is a secondary sulfonamide characterized by a cyclohexyl group and a benzyl group attached to the nitrogen and sulfur atoms of the sulfonamide core, respectively. The sulfonamide functional group is a cornerstone in medicinal chemistry, and variations in its substituents can significantly impact a molecule's biological activity, solubility, and pharmacokinetic properties. Consequently, the ability to synthesize analogues such as N-cyclohexyl-1-phenylmethanesulfonamide through robust and adaptable methods is of significant interest.

Method 1: The Classical Approach: Sulfonyl Chloride and Amine Coupling

The most direct and widely employed method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine.[1][2] In the case of N-cyclohexyl-1-phenylmethanesulfonamide, this involves the reaction of phenylmethanesulfonyl chloride with cyclohexylamine.

Reaction Scheme & Mechanism

The reaction proceeds via a nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic sulfur atom of phenylmethanesulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[3]

G PMC Phenylmethanesulfonyl Chloride Product N-cyclohexyl-1-phenylmethanesulfonamide PMC->Product CHA Cyclohexylamine CHA->Product Base Base (e.g., Pyridine) Salt Base Hydrochloride Salt Base->Salt

Caption: Reaction scheme for the synthesis via sulfonyl chloride.

Detailed Experimental Protocol

Materials:

  • Phenylmethanesulfonyl chloride (C₆H₅CH₂SO₂Cl)[4][5][6][7]

  • Cyclohexylamine (C₆H₁₁NH₂)[1][8][9][10][11][12][13]

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of phenylmethanesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred amine solution over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-cyclohexyl-1-phenylmethanesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Key Experimental Considerations & Causality
  • Anhydrous Conditions: Phenylmethanesulfonyl chloride is highly reactive towards water, which would lead to the formation of the corresponding sulfonic acid, an undesired byproduct. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for high yields.

  • Role of the Base: The base is essential to neutralize the HCl generated during the reaction. Without it, the HCl would protonate the unreacted cyclohexylamine, rendering it non-nucleophilic and halting the reaction. Pyridine or triethylamine are commonly used as they are non-nucleophilic and can be easily removed during work-up.[3]

  • Temperature Control: The initial cooling to 0 °C is to control the exothermic nature of the reaction. Adding the sulfonyl chloride dropwise prevents a rapid temperature increase that could lead to side reactions.

Method 2: The Modern Alternative: Direct Coupling of Sulfonic Acid

Recent advancements in organic synthesis have led to methods that avoid the use of sulfonyl chlorides, which can be harsh and moisture-sensitive. One such approach is the direct coupling of a sulfonic acid with an amine using a suitable activating agent.

Reaction Scheme & Mechanism

This method involves the in situ activation of phenylmethanesulfonic acid. Reagents like cyanuric chloride or triphenylphosphine ditriflate convert the sulfonic acid into a highly reactive intermediate, which is then readily attacked by the amine nucleophile (cyclohexylamine) to form the desired sulfonamide.

G PMSA Phenylmethanesulfonic Acid Product N-cyclohexyl-1-phenylmethanesulfonamide PMSA->Product CHA Cyclohexylamine CHA->Product Activator Activating Agent (e.g., Cyanuric Chloride) Byproducts Byproducts Activator->Byproducts

Caption: Reaction scheme for the synthesis via direct coupling.

Detailed Experimental Protocol (Conceptual)

Materials:

  • Phenylmethanesulfonic acid

  • Cyclohexylamine[1][8][9][10][11][12][13]

  • Cyanuric Chloride or Triphenylphosphine Ditriflate

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Triethylamine (TEA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve phenylmethanesulfonic acid (1.0 equivalent) and the activating agent (e.g., cyanuric chloride, 1.1 equivalents) in anhydrous DCM. Add triethylamine (2.2 equivalents) and stir at room temperature for 1-2 hours to form the active intermediate.

  • Amine Addition: Add cyclohexylamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: Quench the reaction with water and transfer to a separatory funnel. Separate the organic layer and wash with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Key Experimental Considerations & Causality
  • Precursor Stability: Phenylmethanesulfonic acid is generally more stable and easier to handle than phenylmethanesulfonyl chloride, making this a potentially safer and more convenient method.

  • Activating Agent: The choice of activating agent is critical. Cyanuric chloride and triphenylphosphine-based reagents have proven effective for this transformation, but their cost and the need to remove byproducts should be considered.

  • One-Pot Procedure: This method is amenable to a one-pot procedure, which can improve overall efficiency by reducing the number of work-up and purification steps.

Comparative Analysis

ParameterMethod 1: Sulfonyl Chloride CouplingMethod 2: Direct Sulfonic Acid CouplingRationale & Field Insights
Precursor Availability & Stability Phenylmethanesulfonyl chloride is commercially available but is moisture-sensitive and corrosive.[4][5][6][7]Phenylmethanesulfonic acid is also commercially available and is generally more stable and easier to handle.For routine synthesis and ease of storage, the sulfonic acid precursor offers an advantage in terms of safety and handling.
Reaction Conditions Requires stringent anhydrous conditions and a base to neutralize HCl.Generally milder conditions, but requires a specific activating agent.The direct coupling method may be more tolerant to certain functional groups that are sensitive to acidic conditions.
Potential Yield & Purity Typically high-yielding (often >90%) with well-established purification protocols.[2]Yields can be high but are highly dependent on the efficiency of the activating agent.The classical method is well-documented and optimized, often leading to more predictable and reproducible high yields.
Byproducts & Work-up Generates a hydrochloride salt of the base, which is typically removed by aqueous work-up.Byproducts depend on the activating agent and can sometimes be more challenging to remove (e.g., triphenylphosphine oxide).The work-up for the classical method is generally straightforward. The choice of activating agent in Method 2 should consider the ease of byproduct removal.
Cost-Effectiveness Phenylmethanesulfonyl chloride and common bases are relatively inexpensive.Activating agents can be more expensive, potentially increasing the overall cost of the synthesis.For large-scale synthesis, the cost of the activating agent in Method 2 could be a significant factor.
Safety Considerations Phenylmethanesulfonyl chloride is a lachrymator and corrosive.[5][7] The reaction is exothermic.Phenylmethanesulfonic acid is corrosive. The toxicity of the activating agent and its byproducts must be considered.Both methods require handling of corrosive materials. However, the higher reactivity and moisture sensitivity of the sulfonyl chloride in Method 1 may pose a greater handling challenge.

Conclusion

Both the classical sulfonyl chloride coupling and the modern direct sulfonic acid coupling represent viable methods for the synthesis of N-cyclohexyl-1-phenylmethanesulfonamide.

  • Method 1 (Classical Approach) is a robust, high-yielding, and cost-effective method that is well-suited for routine laboratory synthesis. Its main drawbacks are the handling of the moisture-sensitive and corrosive sulfonyl chloride and the generation of HCl.

  • Method 2 (Modern Alternative) offers advantages in terms of precursor stability and potentially milder reaction conditions. It is an excellent option when the starting material is the sulfonic acid or when sensitive functional groups are present that may not tolerate the conditions of the classical method. However, the cost and removal of byproducts from the activating agent must be carefully considered.

The choice between these methods will ultimately depend on the specific requirements of the research, including the scale of the synthesis, the availability and cost of reagents, the presence of other functional groups in the molecule, and the safety protocols of the laboratory.

References

  • M. C. Willis, "Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids," Journal of the American Chemical Society, 2004. [URL: https://pubs.acs.org/doi/10.1021/ja039488k]
  • Watson International, "Phenylmethanesulfonyl chloride CAS 1939-99-7," 2022. [URL: https://www.watson-int.com/phenylmethanesulfonyl-chloride-cas-1939-99-7/]
  • Taylor & Francis Online, "Rapid and efficient synthesis of sulfonamides from sulfonic acid and amines using cyanuric chloride-DMF adduct," 2008. [URL: https://www.tandfonline.com/doi/full/10.1080/10426500802447993]
  • [No valid reference provided]
  • Wikipedia, "Cyclohexylamine," [URL: https://en.wikipedia.org/wiki/Cyclohexylamine]
  • [No valid reference provided]
  • PubChem, "Phenylmethanesulfonyl chloride," [URL: https://pubchem.ncbi.nlm.nih.gov/compound/74740]
  • BenchChem, "Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide," 2025. [URL: https://www.benchchem.com/product/b2837083]
  • ChemSynthesis, "phenylmethanesulfonyl chloride," 2025. [URL: https://www.chemsynthesis.com/base/chemical-structure-1761.html]
  • [No valid reference provided]
  • Central Drug House (P) Ltd., "Cyclohexylamine CAS No 108-91-8 MATERIAL SAFETY DATA SHEET SDS/MSDS," [URL: https://www.cdhfinechemical.com/images/product/msds/27655_msds.pdf]
  • [No valid reference provided]
  • PubChem, "Cyclohexylamine," [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7965]
  • Nexchem, "SAFETY DATA SHEET - Cyclohexylamine," [URL: https://www.nexchem.co.uk/content/msds/CYCLOHEXYLAMINE-MSDS.pdf]
  • [No valid reference provided]
  • Fisher Scientific, "SAFETY DATA SHEET," 2023. [URL: https://www.fishersci.com/msds?productName=AC388440050]
  • Sigma-Aldrich, "Phenylmethanesulfonyl chloride 98%," [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/159719]
  • [No valid reference provided]
  • CHEMISTRY & BIOLOGY INTERFACE, "Recent advances in synthesis of sulfonamides: A review," 2018. [URL: https://www.researchgate.net/publication/328329683_Recent_advances_in_synthesis_of_sulfonamides_A_review]
  • [No valid reference provided]
  • [No valid reference provided]
  • [No valid reference provided]
  • [No valid reference provided]
  • [No valid reference provided]
  • [No valid reference provided]
  • Chemcess, "Cyclohexylamine: Properties, Reactions, Production And Uses," 2024. [URL: https://www.chemcess.com/blog/cyclohexylamine-properties-reactions-production-and-uses]
  • Occupational Safety and Health Administration, "CYCLOHEXYLAMINE," 2022. [URL: https://www.osha.
  • Cole-Parmer, "Material Safety Data Sheet - [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride," 2006. [URL: https://www.coleparmer.com/msds/28/Maybridge/MO07768-msds.pdf]
  • INCHEM, "ICSC 0245 - CYCLOHEXYLAMINE," [URL: https://inchem.org/documents/icsc/icsc/eics0245.htm]

Sources

Comparative

peer-reviewed studies on "N-cyclohexyl-1-phenylmethanesulfonamide" analogs

As a Senior Application Scientist, evaluating chemical scaffolds requires a rigorous analysis of both their synthetic accessibility and their downstream biological utility. The compound N-cyclohexyl-1-phenylmethanesulfon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating chemical scaffolds requires a rigorous analysis of both their synthetic accessibility and their downstream biological utility. The compound N-cyclohexyl-1-phenylmethanesulfonamide and its structural analogs represent a highly versatile class of molecules in modern drug discovery.

This guide objectively compares the state-of-the-art synthetic methodologies used to construct this sulfonamide core and evaluates the performance of its analogs against two high-value nuclear receptor targets: PPARα and RORγt .

PART 1: Synthetic Methodologies Comparison

Historically, sulfonamide synthesis relied on highly reactive sulfonyl chlorides, which suffer from poor atom economy, thermal instability, and harsh reaction conditions. Recent peer-reviewed protocols have introduced two superior, catalytic alternatives for synthesizing N-cyclohexyl-1-phenylmethanesulfonamide: Photoredox Decarboxylative C-N Coupling and Indium-Promoted Direct Sulfonamidation .

Synthetic_Workflows Start Starting Materials (Carboxylic Acids / Alcohols) Photo Photoredox C-N Coupling Catalyst: Ir(F-Meppy)2 / CuTC Mechanism: Radical Decarboxylation Start->Photo Light / Base Indium Indium-Promoted Sulfonamidation Catalyst: Indium (Lewis Acid) Mechanism: C-O Activation Start->Indium Heat / Solvent Product N-cyclohexyl-1-phenylmethanesulfonamide (Target Scaffold) Photo->Product Yield: 52% Indium->Product Yield: 69%

Figure 1: Comparison of catalytic workflows for synthesizing the sulfonamide scaffold.

Quantitative Performance Data

Table 1: Synthetic Route Comparison

MetricPhotoredox C-N CouplingIndium-Promoted Sulfonamidation
Yield (Target Compound) 52%69%
Catalyst System Ir(F-Meppy)2(dtbbpy)PF6 / CuTCIndium (In)
Key Intermediate Alkyl radical (via decarboxylation)Carbocation (via alcohol activation)
Limiting Reagent 2,6-difluorobenzenesulfonamideUnactivated alcohol
Scalability Moderate (Requires photochemical setup)High (Gram-scale demonstrated)
Experimental Protocols & Mechanistic Causality

Protocol A: Photoredox Decarboxylative sp³ C-N Coupling [1]

  • Causality & Design: The use of the specific photocatalyst Ir(F-Meppy)2(dtbbpy)PF6 is strictly required due to its high oxidation potential in the excited state. This enables the single-electron transfer (SET) to the iodomesitylene dicarboxylate intermediate, driving the necessary decarboxylation event to form an alkyl radical. CuTC acts as the cross-coupling catalyst, capturing the radical and facilitating reductive elimination to form the C-N bond.

  • Step-by-Step Workflow:

    • Intermediate Preparation: Charge a 500 mL round-bottom flask with iodomesitylene diacetate (10 mmol), the corresponding carboxylic acid (20.5–21 mmol), and 200 mL toluene.

    • Catalyst Loading: In a reaction vial, add Ir(F-Meppy)2(dtbbpy)PF6 (4.9 mg, 5.0 μmol), CuTC (19 mg, 0.10 mmol), and 4,7-diphenyl-1,10-phenanthroline (50 mg, 0.15 mmol). Causality: The phenanthroline ligand stabilizes the copper intermediate, preventing premature catalyst degradation.

    • Reagent Addition: Add BTMG (1.0 mmol) and the limiting sulfonamide reagent (1.0 equiv).

    • Irradiation: Irradiate the mixture using blue LEDs.

    • Self-Validation: The reaction is validated by the disappearance of the starting material via TLC (fluorescence quenching). Post-purification, confirm the product via HRMS (ESI-TOF) ensuring the mass matches the calculated m/z for [M+Na]+ 298.0684.

Protocol B: Indium-Promoted Direct Sulfonamidation [2]

  • Causality & Design: Indium is selected over traditional harsh Lewis acids (like AlCl3) because of its mild carbophilicity and water tolerance. It selectively coordinates to the hydroxyl group of the unactivated alcohol, polarizing the C-O bond and generating a transient carbocation intermediate without requiring pre-activation (e.g., tosylation).

  • Step-by-Step Workflow:

    • Reaction Setup: Combine cyclohexanol and 1-phenylmethanesulfonamide in the reaction vessel.

    • Catalyst Introduction: Add the Indium catalyst to initiate C-O bond activation.

    • Heating: Heat the mixture to the optimized temperature under stirring.

    • Isolation & Self-Validation: Extract and purify the resulting off-white solid. Validate the structure of N-cyclohexyl-1-phenylmethanesulfonamide via 1H NMR (400 MHz, CDCl3). A successful synthesis is confirmed by the presence of a singlet at δ 4.23 (s, 2H) corresponding to the benzylic protons, and a multiplet at δ 7.43–7.35 (m, 5H) for the phenyl ring.

PART 2: Biological Performance & Target Comparison

Beyond synthesis, the phenylmethanesulfonamide core is a privileged scaffold in medicinal chemistry. Structural analogs of N-cyclohexyl-1-phenylmethanesulfonamide have been rigorously evaluated for their ability to modulate nuclear receptors, specifically PPARα and RORγt [3][4].

Biological_Pathways Scaffold Phenylmethanesulfonamide Analogs PPAR PPARα Receptor (Agonism) Scaffold->PPAR ROR RORγt Receptor (Inverse Agonism) Scaffold->ROR Metabolism Increased Lipid Metabolism & Satiety Induction PPAR->Metabolism Immune Suppression of Th17 Cells & Decreased IL-17 ROR->Immune

Figure 2: Divergent biological signaling pathways modulated by sulfonamide analogs.

Mechanism of Action & Clinical Utility
  • RORγt (RORc) Inverse Agonism: High-throughput biochemical screening campaigns have identified phenylmethanesulfonamide derivatives as potent inverse agonists of the Retinoic acid receptor-related orphan receptor gamma t (RORγt)[3].

    • Causality: By binding to the ligand-binding domain (LBD) of RORγt, these analogs stabilize an inactive receptor conformation. This prevents the recruitment of co-activators, thereby suppressing the transcription of IL-17 and inhibiting Th17 cell differentiation. This mechanism is highly targeted for treating autoimmune diseases like psoriasis and rheumatoid arthritis[4].

  • PPARα Activation: Other structural analogs function as mimetics of oleoylethanolamide (OEA), activating Peroxisome Proliferator-Activated Receptor alpha (PPARα).

    • Causality: Activation of PPARα upregulates genes involved in lipid metabolism and fatty acid oxidation, leading to documented in vivo satiety-inducing actions and weight regulation.

Biological Performance Data

Table 2: Receptor Modulation by Sulfonamide Analogs

Target ReceptorLigand FunctionBiological EffectClinical IndicationRepresentative Potency
RORγt (RORc) Inverse AgonistSuppresses Th17 differentiation & IL-17 secretionAutoimmune Diseases (e.g., Psoriasis)IC50 = 50 - 120 nmol/L
PPARα AgonistEnhances lipid metabolism & induces satietyMetabolic Disorders / ObesityLow micromolar range

References

  • Indium Promotes Direct Sulfonamidation of Unactivated Alcohols Source: ACS Publications URL:2

  • Decarboxylative sp3 C–N Couplings (Letter) Source: Princeton University URL:1

  • Discovery and structural optimization of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones as RORc inverse agonists Source: ResearchGate URL:3

  • ROR nuclear receptors: structures, related diseases, and drug discovery Source: PMC (NIH) URL:4

Sources

Validation

"N-cyclohexyl-1-phenylmethanesulfonamide" alternatives in research

An in-depth technical guide for researchers and drug development professionals navigating sulfonamide-based chemical probes, focusing on alternatives to the conventional N-cyclohexyl-1-phenylmethanesulfonamide model. Exe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals navigating sulfonamide-based chemical probes, focusing on alternatives to the conventional N-cyclohexyl-1-phenylmethanesulfonamide model.

Executive Summary: The Role of Sulfonamides in Chemical Biology

In medicinal chemistry and synthetic methodology, N-cyclohexyl-1-phenylmethanesulfonamide is frequently utilized as a baseline structural motif. It is highly stable, lipophilic, and serves as an excellent model substrate for validating novel synthetic methodologies, such as[1] or photoredox-catalyzed C–N cross-couplings.

However, as a biological probe, its utility is limited. Its high stability renders it inert to physiological triggers, and its lipophilicity can complicate aqueous assays. For researchers investigating reactive sulfur species (RSS), targeted enzyme inhibition, or antimicrobial drug development, transitioning from this inert model to stimuli-responsive or target-specific alternatives is critical. This guide objectively compares high-performance alternatives and provides self-validating protocols for their synthesis and evaluation.

Mechanistic Context: Why Seek Alternatives?

While N-cyclohexyl-1-phenylmethanesulfonamide is a staple for proving the robustness of a new catalyst, modern drug discovery demands functional versatility.

  • Lack of Stimuli-Responsiveness: In the study of sulfur dioxide (SO₂) biology, researchers require "prodrugs" that release SO₂ upon encountering specific intracellular triggers (e.g., elevated glutathione in cancer cells). Standard alkyl/aryl sulfonamides are too stable for this[2].

  • Suboptimal Pharmacokinetics: The bulky cyclohexyl group combined with the phenylmethane backbone drives up the LogP, often leading to non-specific protein binding and poor aqueous solubility in in vitro assays.

  • Target Specificity: For classical sulfonamide targets (like Carbonic Anhydrase or COX-2), rigid aromatic geometries (e.g., primary arylsulfonamides) are required to coordinate with the active-site zinc ion, a geometry the cyclohexyl derivative lacks.

Objective Comparison of High-Performance Alternatives

To select the appropriate alternative, researchers must align the compound's reactivity profile with their experimental objectives.

2,4-Dinitrobenzenesulfonamides (DNBS Derivatives)

Best for: Thiol-triggered SO₂ donation and reactive oxygen species (ROS) studies. Mechanism: The electron-withdrawing dinitro groups highly sensitize the sulfur-nitrogen bond. Upon nucleophilic attack by intracellular thiols (like Cysteine or GSH), the bond cleaves, releasing SO₂ and generating a redox imbalance that is highly effective in antimicrobial assays (e.g., against MRSA or M. tuberculosis)[2].

Benzothiazole Sulfinates/Sulfonamides

Best for: Controlled, water-soluble SO₂ donation. Mechanism: Unlike the rapid burst of SO₂ from DNBS, benzothiazole-based donors offer a slow, controlled release profile. This is critical for cardiovascular studies (e.g., vasodilation via the cGMP pathway) where acute SO₂ toxicity must be avoided[2].

p-Toluenesulfonamide (TsNH₂)

Best for: Standard synthetic cross-coupling and rigid-pocket enzyme inhibition. Mechanism: As a primary sulfonamide, it provides the exact steric and electronic properties required to coordinate with metalloenzymes. It is also the gold standard nucleophile for validating[3].

Quantitative Data Comparison
FeatureN-Cyclohexyl-1-phenylmethanesulfonamide2,4-Dinitrobenzenesulfonamides (DNBS)Benzothiazole Sulfinatesp-Toluenesulfonamide (TsNH₂)
Primary Utility Synthetic model substrateThiol-triggered SO₂ donorWater-soluble SO₂ donorMetalloenzyme inhibitor / Synth. standard
LogP (Lipophilicity) High (~3.5)Moderate (~2.0)Low (< 1.0)Low-Moderate (~1.0)
Reactivity Profile Stable, inert to biological thiolsHighly reactive to nucleophilic attackControlled, slow-releaseStable under physiological conditions
SO₂ Release Half-Life N/A (Does not release)< 5 minutes (Burst release)30 - 120 minutesN/A (Does not release)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for each step and built-in quality control metrics.

Protocol 1: Photoredox-Catalyzed Synthesis of Sulfonamide Alternatives

This protocol adapts the[3] to synthesize complex sulfonamide libraries (e.g., coupling a target alkyl carboxylic acid with TsNH₂ or a DNBS-amine).

Causality & Rationale: We utilize an Iridium photocatalyst to generate alkyl radicals from abundant carboxylic acids via decarboxylation. A Copper co-catalyst simultaneously captures this radical and the sulfonamide nucleophile, forging the C–N bond via reductive elimination.

Step-by-Step Methodology:

  • Reagent Preparation: To an 8 mL reaction vial equipped with a magnetic stir bar, add the Ir-photocatalyst (e.g., Ir(F-Meppy)₂dtbbpyPF₆, 1.0 mol%), the target sulfonamide nucleophile (1.0 equiv), iodomesitylene dicarboxylate (1.5 equiv), CuTC (15 mol%), and a suitable ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 15 mol%).

  • Solvent & Base Addition: Add anhydrous dioxane (0.1 M relative to the nucleophile) followed by a non-nucleophilic base (e.g., BTMG, 2.0 equiv). Causality: Dioxane is chosen for its ability to solubilize both the organic components and the metal complexes without participating in radical quenching.

  • Degassing (Critical Step): Sonicate the mixture for 2 minutes to ensure homogeneity, then sparge with N₂ gas for 10 minutes. Causality: Molecular oxygen is a potent triplet state quencher; failing to degas will completely inhibit the Ir-catalyst's excited state, halting radical generation.

  • Irradiation: Seal the vial with Parafilm and irradiate using two 34 W blue LED lamps (450 nm) positioned 3 cm away. Use a cooling fan to maintain ambient room temperature (25°C) for 1 to 3 hours.

  • Validation & QC: Spike the crude mixture with an internal standard (e.g., mesitylene). Analyze via ¹H NMR. The disappearance of the carboxylic acid α-protons and the emergence of the new N-alkyl protons confirms successful coupling.

G A Carboxylic Acid (Alkyl Source) D Alkyl Radical A->D Decarboxylation (-CO2) B Ir-Photocatalyst (Excited State) B->D SET C Blue LED (450 nm) C->B Excitation F Cu-Catalyst Cycle D->F Radical Capture E Sulfonamide Alternative (N-nucleophile) E->F Coordination G Target C-N Product F->G Reductive Elimination

Photoredox-catalyzed sp3 C-N coupling workflow for sulfonamide synthesis.

Protocol 2: Thiol-Triggered SO₂ Release Quantification Assay

When evaluating DNBS or Benzothiazole alternatives for reactive sulfur species (RSS) research, quantifying the release kinetics of SO₂ is mandatory. This protocol utilizes a fluorescent probe or Ellman’s reagent (DTNB) to trap released sulfite[2].

Causality & Rationale: SO₂ rapidly hydrates in aqueous media to form sulfite (SO₃²⁻) and bisulfite (HSO₃⁻). By introducing a known concentration of a biological thiol (Cysteine), we trigger the prodrug. The released sulfite is then trapped by a colorimetric/fluorescent reporter, allowing real-time kinetic tracking.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM PBS buffer at pH 7.4. Causality: Physiological pH ensures that a portion of the triggering thiol exists as a reactive thiolate anion, which is necessary to attack the electron-deficient sulfonamide bond.

  • Substrate Initialization: Dissolve the sulfonamide alternative (e.g., DNBS derivative) in DMSO to create a 10 mM stock. Dilute into the PBS buffer to a final assay concentration of 50 µM.

  • Trigger Addition: Add L-Cysteine (final concentration 500 µM, 10-fold excess) to the cuvette to initiate the cleavage reaction.

  • Reporter Integration: Immediately add the sulfite-specific reporter dye (e.g., 100 µM).

  • Kinetic Measurement: Monitor the absorbance or fluorescence emission (depending on the dye) over 60 minutes at 37°C using a microplate reader.

  • Validation & QC: Run a parallel negative control using the inert N-cyclohexyl-1-phenylmethanesulfonamide. The baseline should remain flat, proving that the signal in the test well is exclusively due to the engineered stimuli-responsive cleavage of the alternative compound.

G A DNBS-Sulfonamide (SO2 Prodrug) C Controlled SO2 Release A->C Cleavage B Intracellular Thiols (GSH / Cysteine) B->A Nucleophilic Attack D Redox Imbalance (GSH Depletion) C->D Oxidative Stress E cGMP Pathway Activation C->E Cell Signaling F Antimicrobial Efficacy D->F Pathogen Toxicity G Vasodilation E->G Smooth Muscle Relaxation

Thiol-triggered SO2 release pathway and downstream biological effects.

Conclusion

While N-cyclohexyl-1-phenylmethanesulfonamide remains a valuable tool for validating synthetic methodologies, modern chemical biology requires functionalized alternatives. By transitioning to DNBS derivatives, benzothiazole sulfinates, or classical arylsulfonamides, researchers can achieve precise control over biological variables—from targeted ROS generation to specific metalloenzyme inhibition.

References

  • Ban, Y., Liu, Y., Zhang, S., Jia, X., Gao, P., & Yuan, Y. (2024). "Indium Promotes Direct Sulfonamidation of Unactivated Alcohols." The Journal of Organic Chemistry, 89(9), 6345-6352.[Link]

  • Liang, Y., Zhang, X., & MacMillan, D. W. C. (2018). "Decarboxylative sp³ C–N coupling via dual copper and photoredox catalysis." Nature, 559, 83–88.[Link]

  • Day, J. J. (2019). "The Application of Benzothiazoles in the Development of Chemical Tools for Reactive Sulfur Species." Washington State University Research Exchange (Dissertation).[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-cyclohexyl-1-phenylmethanesulfonamide

Immediate Safety and Hazard Assessment: The Precautionary Principle Given the absence of specific toxicological data for N-cyclohexyl-1-phenylmethanesulfonamide, a precautionary approach is mandatory. Structurally simila...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Safety and Hazard Assessment: The Precautionary Principle

Given the absence of specific toxicological data for N-cyclohexyl-1-phenylmethanesulfonamide, a precautionary approach is mandatory. Structurally similar compounds, such as N-phenylmethanesulfonamide and other sulfonamide derivatives, may cause skin, eye, and respiratory tract irritation.[1][2] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][4]

Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE when handling N-cyclohexyl-1-phenylmethanesulfonamide.

Protection TypeRecommendationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1]To prevent contact with eyes, which can cause serious irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[3]To prevent skin contact, which may lead to irritation or potential sensitization.[5]
Body Protection A laboratory coat and closed-toe shoes are required.To protect the skin from accidental splashes or spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if dust or aerosols are likely to be generated.[3]To prevent irritation of the respiratory tract.

In the event of a spill, immediately evacuate the area and eliminate any ignition sources. The spill should be absorbed with an inert, non-combustible material like sand or vermiculite and placed in a sealed container for disposal.[3]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of N-cyclohexyl-1-phenylmethanesulfonamide must be managed through a systematic process that ensures safety and regulatory compliance from the point of generation to final disposal. This process is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[6]

Proper segregation is the first and most critical step in hazardous waste management.

  • Designate as Hazardous Waste : Due to the lack of comprehensive safety data, all waste containing N-cyclohexyl-1-phenylmethanesulfonamide, including the pure compound, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and solutions, must be treated as hazardous chemical waste.[4]

  • Avoid Co-mingling : Do not mix this waste stream with other types of waste, such as non-hazardous trash, sharps, or other chemical waste streams.[4] Mixing wastes can lead to dangerous chemical reactions and complicates the disposal process.

The integrity of the waste container is paramount to preventing leaks and ensuring safe storage.

  • Choose a Compatible Container : Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle or drum, for collecting the waste.[4] The container must be in good condition with a secure, leak-proof lid.[4]

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when waste is being added.[7] Do not leave funnels in the container opening.[7]

Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for waste handlers.

  • Affix a "Hazardous Waste" Label : All containers must be clearly labeled with the words "Hazardous Waste."[3][4][7]

  • Identify the Contents : The label must include the full chemical name, "N-cyclohexyl-1-phenylmethanesulfonamide," and the approximate quantity or concentration of the contents.[4][7] Do not use abbreviations or chemical formulas.[7]

Waste must be stored safely in a designated area while awaiting pickup.

  • Designated Storage Area : Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4]

  • Segregate by Hazard Class : Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1][4]

The final step is to transfer the waste to a licensed disposal facility.

  • Contact Environmental Health and Safety (EHS) : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][8]

  • Provide Complete Information : Furnish the waste disposal company with all available information about the chemical, including its name and any known hazards.[3][4]

  • Documentation : Maintain a detailed record of the amount of waste generated and the date it was transferred to the disposal facility. Retain all paperwork provided by the waste contractor for regulatory compliance.[3]

Under no circumstances should N-cyclohexyl-1-phenylmethanesulfonamide or its containers be disposed of in the regular trash or down the drain. [4][9] This can lead to significant environmental contamination.

Decontamination Procedures

Any reusable labware that has come into contact with N-cyclohexyl-1-phenylmethanesulfonamide must be thoroughly decontaminated.

  • Initial Rinse : Rinse the labware with a suitable solvent, such as ethanol or acetone.[4] This initial rinsate must be collected and disposed of as hazardous waste.[4]

  • Thorough Cleaning : After the initial solvent rinse, wash the labware with soap and water.[4]

  • Empty Containers : Empty containers that held the compound must also be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must also be collected and disposed of as hazardous waste.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-cyclohexyl-1-phenylmethanesulfonamide.

DisposalWorkflow Disposal Workflow for N-cyclohexyl-1-phenylmethanesulfonamide Start Waste Generation (N-cyclohexyl-1-phenylmethanesulfonamide) Assess Assess Hazards (Consult SDS/Similar Compounds) Start->Assess PPE Don Appropriate PPE Assess->PPE Segregate Segregate as Hazardous Waste PPE->Segregate Container Select & Label Compatible Hazardous Waste Container Segregate->Container NoMix Do NOT Mix with Other Waste Streams Segregate->NoMix Store Store in Designated Accumulation Area Container->Store NoDrain Do NOT Dispose Down Drain or in Regular Trash Container->NoDrain ContactEHS Contact EHS or Licensed Waste Contractor for Pickup Store->ContactEHS Document Maintain Disposal Records ContactEHS->Document End Proper Disposal Complete Document->End

Caption: Decision workflow for the proper disposal of N-cyclohexyl-1-phenylmethanesulfonamide.

References

  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. Available from: [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Available from: [Link]

  • Flex-Kleen. Material Safety Data Sheet. Available from: [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Available from: [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. Available from: [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Available from: [Link]

  • University of Tennessee Health Science Center. PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. Available from: [Link]

  • Angene Chemical. Safety Data Sheet - N-Cyclohexyl-N'-phenyl-1,4-benzenediamine. Available from: [Link]

  • CPAChem. Safety data sheet - N-Cyclohexyl-2-benzothiazolylsulfenamide. Available from: [Link]

  • PubChem. 1-cyclohexyl-N-methylmethanesulfonamide. Available from: [Link]

  • Pharmaguideline. SOP for Disposal of Contaminated Material. Available from: [Link]

  • Polovich, M. (2009). Safe handling of hazardous drugs: are you protected? Clinical Journal of Oncology Nursing, 13(4), 433–439. Available from: [Link]

  • NextSDS. N-methyl-1-phenylmethanesulfonamide — Chemical Substance Information. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Cyclohexyl phenyl ketone. Available from: [Link]

  • Duke University. Safe Handling of Hazardous Drugs. Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.